molecular formula C107H140Cl2N26O32 B1143893 Enduracidin CAS No. 12772-37-1

Enduracidin

Cat. No.: B1143893
CAS No.: 12772-37-1
M. Wt: 2373.3 g/mol
InChI Key: NJCUSQKMYNTYOW-MWUYRYRWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enduracidin is a useful research compound. Its molecular formula is C107H140Cl2N26O32 and its molecular weight is 2373.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUSQKMYNTYOW-MWUYRYRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H140Cl2N26O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718649
Record name PUBCHEM_56842192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11115-82-5, 12772-37-1
Record name Enramycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PUBCHEM_56842192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enduracidin Biosynthetic Machinery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. This compound, a potent lipodepsipeptide antibiotic, has garnered significant interest for its activity against Gram-positive pathogens. Understanding its biosynthesis is crucial for targeted genetic engineering and the development of novel antibiotic derivatives. This document details the genetic architecture of the cluster, the functions of its constituent genes, key experimental protocols for its study, and visualizes the intricate molecular pathways involved.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of this compound is orchestrated by a large 84 kb gene cluster located within a 116 kb genetic locus in Streptomyces fungicidicus ATCC 21013.[1][2] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the assembly of this complex natural product.[1][2] The core of this machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system, which is responsible for the sequential condensation of the 17 amino acid residues that form the peptide backbone of this compound.

The overall organization of the gene cluster is depicted below, highlighting the key functional categories of the encoded proteins.

Enduracidin_Gene_Cluster cluster_NRPS NRPS Core cluster_precursor Precursor Biosynthesis cluster_modification Modification & Tailoring cluster_regulation_export Regulation & Export cluster_other Other Functions endA endA endB endB endA->endB endC endC endB->endC endD endD endC->endD endP endP endQ endQ endP->endQ endR endR endQ->endR endS endS endR->endS endT endT endS->endT endU endU endT->endU endV endV endU->endV endL endL endM endM endL->endM endN endN endM->endN endO endO endN->endO endG endG endH endH endG->endH endI endI endH->endI endJ endJ endI->endJ endK endK endJ->endK endE endE endF endF endE->endF endW endW endF->endW endX endX endW->endX endY endY endX->endY endZ endZ endY->endZ

Figure 1: Genetic organization of the this compound biosynthetic gene cluster.

Data Presentation: Functional Annotation of ORFs

The 25 Open Reading Frames within the this compound biosynthetic gene cluster have been annotated with putative functions based on homology to known proteins. The following table summarizes these findings, providing a quantitative overview of the genetic components.

ORFGene NameSize (amino acids)Proposed Function
ORF22endG211Transcriptional regulator, LuxR family
ORF23endH450ABC transporter, ATP-binding protein
ORF24endI288ABC transporter, permease protein
ORF25endJ285Acyl-CoA dehydrogenase
ORF26endK391Long-chain-fatty-acid-CoA ligase
ORF27endL441Cytochrome P450
ORF28endM4124'-phosphopantetheinyl transferase
ORF29endN382Thioesterase
ORF30endO425L-arginine/L-ornithine N-oxygenase
ORF31endP413PLP-dependent oxidase
ORF32endQ418PLP-dependent aminotransferase
ORF33endR277Dehydratase/cyclase
ORF34endS499Prephenate dehydrogenase
ORF35endT268Chorismate mutase
ORF36endA2248NRPS (2 modules)
ORF37endB7853NRPS (7 modules)
ORF38endC8988NRPS (8 modules)
ORF39endU321Arogenate dehydrogenase
ORF40endD1205NRPS (1 module)
ORF41endV450Aspartate/tyrosine/phenylalanine aminotransferase
ORF42endW243Peptidase
ORF43endX540Type II thioesterase
ORF44endY345Acyl-CoA synthetase
ORF45endZ430Acyltransferase
ORF46-187Hypothetical protein

Table 1: Summary of Open Reading Frames (ORFs) in the this compound biosynthetic gene cluster and their putative functions. Data compiled from public patent information and scientific literature.[3]

The NRPS Assembly Line: A Modular Marvel

The synthesis of the this compound peptide backbone is carried out by a complex of four Non-Ribosomal Peptide Synthetases (NRPSs): EndA, EndB, EndC, and EndD.[1][2] These enzymes are organized into a total of 18 modules, with each module responsible for the incorporation of a specific amino acid. The organization of these modules largely follows the principle of co-linearity, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide. A notable feature of the this compound NRPS is the absence of canonical epimerization (E) domains, despite the presence of seven D-amino acids in the final product.[1][2] Instead, specialized condensation (C) domains are proposed to catalyze both condensation and epimerization reactions.[1][2]

NRPS_Organization Domain Legend: A: Adenylation T: Thiolation (PCP) C: Condensation C/E: Condensation/Epimerization TE: Thioesterase cluster_EndA EndA cluster_EndB EndB cluster_EndC EndC cluster_EndD EndD EndA C A T C/E A T EndB C A T C/E A T C A T C/E A T C A T C T C/E A T EndA->EndB EndC C A T C/E A T C A T C/E A T C A T C/E A T C A T C A T TE EndB->EndC EndD A T EndD->EndB:f16 trans-loading

Figure 2: Modular organization of the this compound NRPS enzymes.

Biosynthesis of Non-Proteinogenic Amino Acids

A key feature of this compound is the incorporation of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine (Hpg) and enduracididine (End). The biosynthetic gene cluster contains the necessary enzymes for their de novo synthesis. The pathway for enduracididine biosynthesis from L-arginine is a prime example of the specialized chemistry encoded within the cluster.

Enduracididine_Biosynthesis cluster_pathway Enduracididine Biosynthesis Pathway Arginine L-Arginine Ketoarginine (S)-4-hydroxy-2-ketoarginine Arginine->Ketoarginine endP (Oxidase) Cyclized_Intermediate Cyclized Intermediate Ketoarginine->Cyclized_Intermediate endR (Dehydratase/Cyclase) Enduracididine Enduracididine Cyclized_Intermediate->Enduracididine endQ (Aminotransferase)

Figure 3: Proposed biosynthetic pathway for enduracididine.

Experimental Protocols

The analysis and manipulation of the this compound biosynthetic gene cluster rely on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Disruption via REDIRECT-Mediated PCR Targeting

This protocol outlines a general procedure for the targeted inactivation of a gene within the this compound cluster in S. fungicidicus using a cosmid-based system and λ-Red-mediated recombination.

Workflow:

Gene_Disruption_Workflow cluster_Ecoli In E. coli cluster_Streptomyces In Streptomyces PCR 1. PCR amplify disruption cassette (e.g., apramycin resistance) with flanking homology arms Transform_Ecoli 2. Transform E. coli expressing λ-Red recombinase and harboring the target cosmid PCR->Transform_Ecoli Recombination 3. Homologous recombination of cassette into cosmid Transform_Ecoli->Recombination Isolate_Cosmid 4. Isolate recombinant cosmid Recombination->Isolate_Cosmid Conjugation 5. Conjugate recombinant cosmid from E. coli into S. fungicidicus Isolate_Cosmid->Conjugation Double_Crossover 6. Select for double crossover events (apramycin resistant, kanamycin sensitive) Conjugation->Double_Crossover Verify_Mutant 7. Verify gene disruption by PCR and Southern blotting Double_Crossover->Verify_Mutant

Figure 4: Workflow for gene disruption in S. fungicidicus.

Methodology:

  • Primer Design: Design oligonucleotide primers for the amplification of a disruption cassette (e.g., the apramycin resistance gene, aac(3)IV). The forward primer should contain a 39-nucleotide 5' extension homologous to the region immediately upstream of the target gene's start codon, and the reverse primer should have a 39-nucleotide 5' extension homologous to the region immediately downstream of the stop codon.

  • PCR Amplification: Perform PCR using a template plasmid containing the disruption cassette and the designed primers to generate the targeting fragment.

  • Preparation of Recombinant E. coli: Introduce a cosmid carrying the this compound gene cluster into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red (γ, β, exo) recombination proteins.

  • Electroporation and Recombination: Prepare electrocompetent cells of the recombinant E. coli and transform them with the purified PCR product from step 2. Induce the expression of the Red recombinase prior to electroporation.

  • Selection and Verification in E. coli: Select for transformants that have incorporated the disruption cassette into the cosmid (e.g., by apramycin resistance). Verify the correct insertion by restriction analysis or PCR.

  • Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli (e.g., ET12567/pUZ8002) to S. fungicidicus via conjugation on a suitable medium (e.g., SFM agar).

  • Selection of Double Crossover Mutants: Select for S. fungicidicus exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the disruption cassette. This is typically achieved by selecting for apramycin resistance and screening for the loss of the cosmid vector marker (e.g., kanamycin resistance).

  • Genotypic Confirmation: Confirm the gene disruption in the mutant strain by PCR analysis using primers flanking the target gene and by Southern blotting.

Transcriptional Analysis using RNA-Seq

RNA sequencing (RNA-Seq) is a powerful tool to quantify the expression levels of the genes within the this compound cluster under different growth conditions or in mutant backgrounds.

Methodology:

  • Mycelium Harvesting and RNA Extraction:

    • Grow S. fungicidicus in a suitable production medium (e.g., TSB) to the desired growth phase.

    • Harvest mycelia by centrifugation at 4°C.

    • Immediately freeze the mycelial pellet in liquid nitrogen to preserve RNA integrity.

    • Disrupt the cells by grinding the frozen mycelia to a fine powder.

    • Extract total RNA using a TRIzol-based method followed by purification with an RNA cleanup kit, including an on-column DNase I digestion step to remove contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar capillary electrophoresis system. High-quality RNA should have an RNA Integrity Number (RIN) > 7.0.

    • Quantify the RNA concentration using a Qubit fluorometer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA sample using a commercially available kit (e.g., Ribo-Zero).

    • Fragment the rRNA-depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases.

    • Align the cleaned reads to the S. fungicidicus reference genome.

    • Quantify the number of reads mapping to each gene in the this compound cluster.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated under specific conditions.

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. The detailed information on gene function, pathway organization, and experimental protocols serves as a valuable resource for researchers aiming to harness the potential of this important antibiotic through synthetic biology and metabolic engineering approaches.

References

Enduracidin: A Technical Guide to its Chemical Structure and Peptide Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent antibiotic complex produced by the bacterium Streptomyces fungicidicus, has long been a subject of scientific interest due to its efficacy against Gram-positive bacteria, including resilient strains. This technical guide provides an in-depth exploration of the chemical structure and peptide composition of this compound, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and drug development. This compound is a mixture of two major components, this compound A and this compound B, which are cyclic depsipeptides. A key and unusual feature of their structure is the presence of the non-proteinogenic amino acid, enduracididine.[1][2]

Chemical Structure and Peptide Composition

This compound A and B are complex lipodepsipeptides, each composed of 17 amino acids. The core peptide structure is cyclic, formed by a lactone ring. The primary distinction between this compound A and B lies in the structure of their N-terminal fatty acid side chains.

Peptide Core

Both this compound A and B share an identical 17-amino acid peptide core. This core contains a number of non-standard and D-amino acids, contributing to its stability and biological activity. The most notable of these is the rare amino acid L-enduracididine.[1][2]

Fatty Acid Moieties

The structural difference between this compound A and this compound B is the length and branching of their respective fatty acid side chains. This compound A contains a C11-branched fatty acid, while this compound B possesses a C12-branched fatty acid.

Amino Acid Sequence of this compound B

The detailed amino acid sequence of this compound B has been elucidated as follows:

(2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, (17→2)-lactone.

Quantitative Data

The following tables summarize the key quantitative data for this compound A and B.

Table 1: Physicochemical Properties of this compound A and B
PropertyThis compound AThis compound B
Molecular Formula C107H138Cl2N26O31C108H140Cl2N26O31
Molecular Weight 2355.33 g/mol 2369.36 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Slightly soluble in methanol and waterSlightly soluble in methanol and water

Data sourced from PubChem and other chemical databases.

Table 2: Amino Acid Composition of this compound
Amino AcidAbbreviationChiralityCount
Aspartic acidAspL1
ThreonineThrL1
allo-ThreonineaThrD1
SerineSerD1
GlycineGly-1
AlanineAlaL1
allo-AlanineaAlaD1
OrnithineOrnD1
N5-carbamoyl-OrnithineOrn(Carb)L1
4-HydroxyphenylglycineHpgL2
4-HydroxyphenylglycineHpgD2
3,5-Dichloro-4-hydroxyphenylglycineDpgL1
EnduracididineEndL2

Experimental Protocols

The structural elucidation of this compound was a significant undertaking, relying on a combination of chemical degradation, amino acid analysis, and spectroscopic techniques. While the exact parameters from the original 1970s publications are not fully detailed in modern accessible literature, the following represents a generalized workflow and protocols based on common practices for similar natural products.

Extraction and Purification of this compound
  • Fermentation: Streptomyces fungicidicus is cultured in a suitable production medium to induce the biosynthesis of this compound.

  • Mycelial Extraction: The mycelia are separated from the fermentation broth by centrifugation or filtration. The this compound complex is then extracted from the mycelia using an organic solvent such as methanol or acetone.

  • Solvent Extraction and Concentration: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of solvent-solvent extractions to remove lipids and other impurities.

  • Chromatographic Separation: The partially purified this compound complex is separated into its A and B components using column chromatography on silica gel or a similar stationary phase, with a gradient of an appropriate solvent system (e.g., chloroform-methanol).

  • Final Purification: Further purification of this compound A and B is achieved by recrystallization from a suitable solvent system.

Amino Acid Analysis
  • Acid Hydrolysis: A purified sample of this compound is hydrolyzed in 6N HCl at approximately 110°C for 24 hours in a sealed, evacuated tube. This process breaks the peptide bonds, releasing the constituent amino acids.

  • Derivatization: The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for gas chromatography (GC) analysis or to attach a chromophore for high-performance liquid chromatography (HPLC) analysis.

  • Chromatographic Separation and Identification: The derivatized amino acids are separated and identified by comparing their retention times with those of known amino acid standards using GC or HPLC.

  • Chirality Determination: The stereochemistry of the amino acids (D or L configuration) is determined using chiral chromatography or by enzymatic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: A purified sample of this compound (A or B) is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CD3OD.

  • 1D NMR Spectroscopy: 1H and 13C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environments.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity between atoms:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, revealing adjacent protons in the amino acid residues and the fatty acid chain.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for identifying the complete set of protons for each amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and connecting the fatty acid moiety.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure of the molecule.

  • Data Analysis: The NMR data is processed and analyzed to piece together the structure of the molecule, including the sequence of amino acids and the conformation of the cyclic peptide.

Mass Spectrometry (MS) for Peptide Sequencing and Molecular Weight Determination
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent for mass spectrometry analysis.

  • Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to produce intact molecular ions with minimal fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecular ion is measured to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS):

    • Peptide Fragmentation: The molecular ion of this compound is selected and subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation, CID). This breaks the peptide backbone at specific locations.

    • Fragment Ion Analysis: The masses of the resulting fragment ions are measured. The mass differences between adjacent fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.

    • Data Analysis: The MS/MS data is analyzed, often with the aid of specialized software, to reconstruct the amino acid sequence.

Visualizations

Biosynthesis of the Enduracididine Moiety

The unique enduracididine residue is synthesized from L-arginine through a series of enzymatic steps.

Enduracididine_Biosynthesis L_Arginine L-Arginine Intermediate1 2-oxo-4-hydroxy-5- guanidinovaleric acid L_Arginine->Intermediate1 endP (Hydroxylase) Intermediate2 Cyclic Guanidine Intermediate Intermediate1->Intermediate2 endR (Aldolase) Enduracididine Enduracididine Intermediate2->Enduracididine endQ (Transaminase)

Caption: Biosynthesis pathway of the enduracididine residue from L-arginine.

General Experimental Workflow for this compound Structure Elucidation

The determination of this compound's structure involves a multi-step process starting from bacterial culture to detailed spectroscopic analysis.

Structure_Elucidation_Workflow cluster_extraction Extraction & Purification cluster_analysis Structural Analysis Fermentation S. fungicidicus Fermentation Extraction Mycelial Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Amino_Acid_Analysis Amino Acid Analysis (GC/HPLC) Hydrolysis->Amino_Acid_Analysis Structure Final Structure Amino_Acid_Analysis->Structure NMR->Structure MS->Structure

Caption: General workflow for the extraction, purification, and structural elucidation of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process for bacterial cell wall formation. It achieves this by binding to the lipid intermediate, Lipid II.

Mechanism_of_Action Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Lipid_II->Peptidoglycan Inhibition Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall This compound This compound This compound->Lipid_II Binding

Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.

References

Enduracidin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin is a potent lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its primary mechanism of action involves the targeted inhibition of peptidoglycan biosynthesis, a pathway essential for bacterial cell wall integrity. This technical guide provides an in-depth exploration of the molecular interactions and biochemical consequences of this compound's activity. Through a detailed examination of its target, Lipid II, and its inhibitory effect on the transglycosylation step of peptidoglycan synthesis, this document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic lipodepsipeptide antibiotic, represents a promising scaffold for such development. It is active against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The bactericidal activity of this compound stems from its ability to disrupt the formation of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1] This guide delineates the specific mode of action of this compound, focusing on its interaction with the key peptidoglycan precursor, Lipid II, and the subsequent inhibition of the transglycosylation reaction.

The Peptidoglycan Biosynthesis Pathway: A Brief Overview

Peptidoglycan is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protection against osmotic stress. Its synthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. A critical intermediate in this pathway is Lipid II, the substrate for the polymerization reactions that form the glycan backbone of peptidoglycan.

The biosynthesis of peptidoglycan can be broadly divided into three stages:

  • Cytoplasmic synthesis of UDP-N-acetylmuramic acid-pentapeptide: Precursors are synthesized in the cytoplasm, culminating in the formation of UDP-MurNAc-pentapeptide.

  • Formation of Lipid II at the cytoplasmic membrane: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), to form Lipid I. Subsequently, a GlcNAc moiety is added to create Lipid II.

  • Polymerization and cross-linking in the periplasm: Lipid II is flipped across the cytoplasmic membrane to the periplasmic side, where it serves as the substrate for transglycosylases (TG) and transpeptidases (TP). Transglycosylases polymerize the glycan strands, and transpeptidases cross-link the peptide side chains, creating the mature peptidoglycan mesh.

This compound's Mode of Action: Targeting Lipid II and Inhibiting Transglycosylation

This compound exerts its antimicrobial effect by specifically targeting and binding to Lipid II.[2] This interaction sequesters Lipid II, preventing its utilization by peptidoglycan synthases. The primary enzymatic step inhibited by this compound is the transglycosylation reaction catalyzed by penicillin-binding proteins (PBPs) and other dedicated glycosyltransferases.[2] By binding to Lipid II, this compound sterically hinders the active site of the transglycosylase, thereby blocking the polymerization of the glycan strands. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

While other antibiotics, such as vancomycin and ramoplanin, also target Lipid II, this compound binds to a distinct region of the molecule. This difference in binding site is significant as it means there is no cross-resistance between this compound and vancomycin.[2]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-GlcNAc->UDP-MurNAc-pentapeptide MurA-F enzymes Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylation (PBP/TGase) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBP/TPase) This compound This compound This compound->Lipid II Inhibition

Diagram 1: this compound's inhibition of the peptidoglycan synthesis pathway.

Quantitative Data

Precise quantitative data for this compound's inhibitory activity and binding affinity are not extensively available in publicly accessible literature. However, the following tables summarize the available data and provide context with data from similar antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antibiotics

OrganismThis compound MIC (µg/mL)Ramoplanin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)as low as 0.05[3]0.75[4]2.0[4]
Enterococcus faecalisData not available~0.5-2~1-4
Clostridium difficileData not available0.98[5]~0.5-2
Streptococcus pneumoniaeData not available~0.125-0.5~0.25-1

Note: The MIC values for ramoplanin and vancomycin are provided as approximate ranges based on various studies for comparative purposes.

Table 2: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) Data

ParameterThis compoundOther Lipid II Inhibitors
IC50 (Transglycosylase Inhibition) Data not readily availableMoenomycin: 8 nM[6]
Kd (Binding to Lipid II) Data not readily availablePlectasin-Lipid II: 1 nM (with Ca2+)[7] Bovicin HC5-Lipid II: Apparent Ka = 3.1 x 10^6 M-1[8]

Note: The provided IC50 and Kd values for other inhibitors serve as a reference for the expected potency of compounds targeting the transglycosylase step and binding to Lipid II.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile diluent (e.g., water or DMSO)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of broth is added to all wells, and then 100 µL of the antibiotic stock is added to the first well and serially diluted.[9]

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only MHB and bacteria).

    • Include a sterility control well containing only MHB.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24h C->D E Read MIC: Lowest concentration with no visible growth D->E

Diagram 2: Experimental workflow for MIC determination.
In Vitro Peptidoglycan Synthesis Assay (Transglycosylase Inhibition)

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibitory activity of a compound on the transglycosylation step.

Materials:

  • Bacterial membrane preparation (source of transglycosylases)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Radiolabeled UDP-N-acetylmuramic acid-pentapeptide (e.g., UDP-MurNAc-[¹⁴C]pentapeptide)

  • Undecaprenyl phosphate (C55-P)

  • Buffer (e.g., Tris-HCl with MgCl₂)

  • This compound

  • Scintillation fluid and counter

  • Phosphoric acid-impregnated filter paper

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing buffer, MgCl₂, bacterial membranes, and C55-P.

    • Add varying concentrations of this compound or a vehicle control.

  • Initiation of Reaction:

    • Start the reaction by adding UDP-GlcNAc and radiolabeled UDP-MurNAc-pentapeptide to the mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Product Capture:

    • Stop the reaction by adding a quenching solution (e.g., SDS).

    • Spot the reaction mixture onto phosphoric acid-impregnated filter paper. The paper will bind the lipid-linked intermediates and the peptidoglycan product, while the unreacted radiolabeled precursor is washed away.

  • Washing and Quantification:

    • Wash the filter paper extensively with a suitable solvent (e.g., isobutyric acid/ammonium hydroxide) to remove unincorporated radioactivity.

    • Dry the filter paper and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the transglycosylase activity.

Surface Plasmon Resonance (SPR) for this compound-Lipid II Binding Analysis

SPR is a label-free technique to measure the binding kinetics and affinity between two molecules in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., L1 chip for lipid capture)

  • Liposomes containing Lipid II

  • This compound solution in running buffer

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution

Procedure:

  • Liposome Preparation and Immobilization:

    • Prepare small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II and a carrier lipid (e.g., POPC).

    • Immobilize the Lipid II-containing liposomes onto the L1 sensor chip surface. The liposomes will form a lipid bilayer on the chip.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the immobilized Lipid II.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Regeneration:

    • Inject a regeneration solution to remove the bound this compound from the Lipid II surface, preparing the chip for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The Kd value represents the affinity of this compound for Lipid II.[11]

SPR_Workflow A Immobilize Lipid II-containing liposomes on L1 sensor chip B Inject varying concentrations of this compound over the surface A->B C Monitor association and dissociation in real-time (sensorgram) B->C D Regenerate sensor surface C->D E Analyze data to determine ka, kd, and Kd C->E D->B Next concentration

Diagram 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound's mode of action, characterized by its high-affinity binding to Lipid II and subsequent inhibition of peptidoglycan transglycosylation, makes it a compelling candidate for further antibiotic development. Its efficacy against resistant Gram-positive pathogens highlights its potential to address unmet medical needs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel antibiotics targeting the bacterial cell wall. Further research to precisely quantify the binding kinetics and inhibitory concentrations of this compound will be crucial in optimizing its therapeutic potential and advancing its journey from a promising lead to a clinically valuable antibiotic.

References

An In-depth Technical Guide to the Enduracidin Binding Site on the Lipid II Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the lipoglycopeptide antibiotic enduracidin and its target, the bacterial cell wall precursor Lipid II. We will delve into the mechanism of action, the specific binding site, quantitative binding data, and the experimental protocols used to elucidate these details. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and antibiotic drug development.

Introduction: this compound and the Critical Target, Lipid II

This compound is a potent lipoglycopeptide antibiotic produced by Streptomyces fungicidicus. It exhibits strong activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Structurally, this compound shares a similar cyclic peptide core of 17 amino acids with the well-studied antibiotic ramoplanin.[1][2]

The bactericidal activity of this compound stems from its ability to inhibit the biosynthesis of peptidoglycan (PGN), the essential polymer that forms the bacterial cell wall. It achieves this by sequestering a key precursor molecule, Lipid II.[1] Lipid II is a highly conserved and essential component in the PGN synthesis pathway, making it an "Achilles' heel" for bacteria and an attractive target for antibiotic development.[3][4] The molecule consists of a disaccharide-pentapeptide head group (the PGN building block) linked via a pyrophosphate bridge to a C55-isoprenoid lipid tail, which anchors it to the bacterial membrane.[5]

Mechanism of Action: Halting Cell Wall Construction

The bacterial cell wall is synthesized in a multi-step process known as the Lipid II cycle. Lipid II is assembled on the cytoplasmic side of the membrane and then "flipped" across to the exterior, where the glycan chains are polymerized (transglycosylation) and the peptide side chains are cross-linked (transpeptidation) to form the mature PGN mesh.

This compound, like ramoplanin, exerts its antibiotic effect by binding to Lipid II, thereby physically obstructing the subsequent enzymatic steps.[1][6] Kinetic studies have shown that both this compound and ramoplanin preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis.[6] This high-affinity binding effectively sequesters the Lipid II substrate, preventing its incorporation into the growing PGN chain and ultimately leading to the cessation of cell wall synthesis, loss of cell integrity, and bacterial death.

Peptidoglycan_Biosynthesis_Inhibition cluster_membrane Cell Membrane UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY C55P Undecaprenyl Phosphate (C55P) C55P->Lipid_I Lipid_II_cyto Lipid II (Cytoplasmic) Lipid_I->Lipid_II_cyto MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II_cyto Lipid_II_ext Lipid II (Extracellular) Lipid_II_cyto->Lipid_II_ext Flippase (MurJ) PGN Growing Peptidoglycan Chain Lipid_II_ext->PGN Transglycosylase (PBP) Mature_PGN Cross-linked Peptidoglycan PGN->Mature_PGN Transpeptidase (PBP) This compound This compound This compound->Inhibition Inhibition->Lipid_II_ext Binding & Sequestration

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

The this compound-Lipid II Binding Interface

While a high-resolution crystal structure of the this compound-Lipid II complex is not yet available, significant insights have been gained from its homology to ramoplanin and studies of other Lipid II-binding antibiotics.[2] The primary binding site for this class of antibiotics is the pyrophosphate (PPi) moiety of Lipid II.[4][7] This interaction is crucial as the pyrophosphate group is a highly conserved and indispensable part of the Lipid II structure.[4]

The binding is thought to be mediated by a network of hydrogen bonds between the backbone amide groups of the antibiotic and the phosphate groups of Lipid II.[7] For the related lantibiotic nisin, the N-terminal lanthionine rings form a "pyrophosphate cage," effectively sequestering the target.[4][8] It is hypothesized that this compound adopts a similar conformation, utilizing its cyclic structure to create a binding pocket for the Lipid II pyrophosphate.

Molecular dynamics simulations and NMR studies on this compound have revealed a backbone geometry featuring a beta-hairpin arrangement, similar to ramoplanin, which likely presents the necessary amide groups for pyrophosphate coordination.[2]

Quantitative Analysis of Lipid II Binding

Quantitative data on the binding affinity and thermodynamics of this compound with Lipid II are scarce in the literature. However, data from closely related or functionally similar antibiotics that target Lipid II provide a valuable frame of reference for understanding the interaction's strength and nature. Isothermal Titration Calorimetry (ITC) is a primary method for obtaining such data.

Table 1: Thermodynamic Parameters for Lipid II-Binding Antibiotics

AntibioticTargetKa (M-1)Kd (µM)Stoichiometry (N)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Reference
Bovicin HC5 Lipid II in DOPC vesicles3.1 x 1060.321:1N/AN/AN/A[9]
Vancomycin Ac-Lys(Ac)-D-Ala-D-Ala*~1.6 x 105~6.25~1-3.5+3.5-7.0[10]
GS14dK4 POPG vesicles~1.0 x 108~0.01~0.04+6.3+17.8-11.5[11][12]
GS14dK4 POPS vesicles~1.2 x 108~0.008~0.04+9.9+21.3-11.4[11][12]

Note: Data for Vancomycin is for binding to a soluble analog of the Lipid II pentapeptide terminus. Data for GS14dK4 is for binding to anionic lipid vesicles, not specifically Lipid II-containing vesicles, but illustrates the thermodynamics of peptide-membrane interactions. N/A indicates data not available in the cited sources.

The high affinity (low Kd) observed for these compounds underscores the potent nature of Lipid II targeting. The binding is often an entropically driven process, as indicated by the positive TΔS values, which is common for interactions involving membrane components and significant conformational changes upon binding.[11][12]

Key Experimental Protocols

The characterization of the this compound-Lipid II interaction relies on a combination of biophysical and structural biology techniques.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (N). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[13][14]

Methodology:

  • Sample Preparation: Large unilamellar vesicles (LUVs) incorporating a known concentration of purified Lipid II are prepared by extrusion. The antibiotic (this compound) is dissolved in the same buffer.[11]

  • Titration: The this compound solution is placed in the ITC syringe and titrated in small aliquots into the sample cell containing the Lipid II-LUV suspension.[11]

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters.[12]

ITC_Workflow Prep_Vesicles Prepare Lipid II-containing Large Unilamellar Vesicles (LUVs) Load_ITC Load LUVs into Sample Cell Load this compound into Syringe Prep_Vesicles->Load_ITC Prep_Antibiotic Prepare this compound Solution in Buffer Prep_Antibiotic->Load_ITC Titration Perform Automated Titration: Inject this compound into LUVs Load_ITC->Titration Measure_Heat Measure Heat Change (ΔQ) per Injection Titration->Measure_Heat Generate_Isotherm Plot ΔQ vs. Molar Ratio Measure_Heat->Generate_Isotherm Fit_Data Fit Isotherm to Binding Model Generate_Isotherm->Fit_Data Get_Params Determine Thermodynamic Parameters (Kd, ΔH, N, ΔS, ΔG) Fit_Data->Get_Params

Caption: General workflow for Isothermal Titration Calorimetry (ITC).

NMR spectroscopy is a powerful tool for obtaining atomic-resolution structural information on molecules in solution or in a solid state. It can be used to determine the 3D structure of the this compound-Lipid II complex and map the binding interface.[2][15]

Methodology:

  • Isotope Labeling: this compound and/or Lipid II precursors are produced with 15N and/or 13C isotopes.

  • Sample Preparation: The complex is formed in a suitable environment, such as detergent micelles or lipid nanodiscs, which mimic the cell membrane.[4] For solid-state NMR, the complex is reconstituted into lipid bilayers.[15]

  • NMR Experiments: A series of multi-dimensional NMR experiments (e.g., HSQC, NOESY) are performed.

  • Data Analysis: Chemical shift perturbations upon complex formation are used to identify residues at the binding interface. Nuclear Overhauser effect (NOE) data provide distance restraints to calculate the 3D structure of the complex.[2]

X-ray crystallography can provide the most detailed, atomic-resolution picture of the binding site, but it requires the formation of a well-ordered crystal of the this compound-Lipid II complex.

Methodology:

  • Complex Formation & Purification: The antibiotic and Lipid II are mixed and the resulting complex is purified.

  • Crystallization: The complex is screened against a wide range of crystallization conditions. This is a major bottleneck, especially for membrane-associated molecules.[16]

  • Diffraction Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[17]

  • Structure Solution: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the complex are determined.

MD simulations use computational methods to model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the this compound-Lipid II interaction within a simulated membrane environment.[8][18]

Methodology:

  • System Setup: A model system is built, consisting of the this compound molecule, a Lipid II molecule, a lipid bilayer representing the bacterial membrane, and solvent (water and ions).[3]

  • Simulation: The forces between atoms are calculated, and Newton's equations of motion are solved iteratively to simulate the system's evolution over time (nanoseconds to microseconds).

  • Analysis: The resulting trajectory is analyzed to study conformational changes, identify stable intermolecular contacts (like hydrogen bonds), and calculate binding free energies.[8]

Logical_Relationship This compound This compound Binding High-Affinity Binding (Pyrophosphate Moiety) This compound->Binding Lipid_II Lipid II Precursor Lipid_II->Binding Sequestration Sequestration of Lipid II Binding->Sequestration Inhibition_TG Inhibition of Transglycosylation Sequestration->Inhibition_TG Inhibition_CW Cessation of Peptidoglycan Synthesis Inhibition_TG->Inhibition_CW Cell_Death Loss of Cell Integrity & Bacterial Death Inhibition_CW->Cell_Death

Caption: Logical flow from this compound-Lipid II binding to cell death.

Conclusion and Future Perspectives

This compound's mechanism of action, centered on the high-affinity binding and sequestration of the essential precursor Lipid II, represents a proven strategy for effective antibacterial action. While the precise atomic details of its binding site are still being fully elucidated, compelling evidence points to the pyrophosphate moiety of Lipid II as the primary docking point, a feature shared with other potent antibiotics like ramoplanin and nisin.

For drug development professionals, the this compound-Lipid II interaction serves as a valuable blueprint. A thorough understanding of this binding interface, ideally through high-resolution structural data, will be critical for the rational design of novel antibiotics. Such efforts could focus on creating synthetic analogs with improved pharmacokinetic properties, enhanced binding affinity, or the ability to overcome potential resistance mechanisms. The continued application of advanced biophysical and computational techniques will undoubtedly accelerate the journey toward developing next-generation antibiotics that effectively target the conserved and vulnerable Lipid II precursor.

References

The Architectural Blueprint of a Rare Amino Acid: A Technical Guide to the Biosynthesis of Enduracididine in Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and their unique biosynthetic pathways. Enduracidin, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, represents a compelling case study. Its efficacy against Gram-positive pathogens is partly attributed to its complex structure, which includes several non-proteinogenic amino acids. Among these is L-enduracididine (L-End), a rare cyclic guanidinium amino acid crucial for the antibiotic's activity. Understanding the biosynthesis of L-enduracididine not only provides fundamental biochemical knowledge but also opens avenues for synthetic biology approaches to create novel antibiotic derivatives. This guide offers an in-depth examination of the genetic basis, enzymatic machinery, and experimental validation of the enduracididine biosynthetic pathway.

Genetic Foundation: The end Gene Locus

The biosynthesis of L-enduracididine is encoded within the larger this compound biosynthetic gene cluster (BGC) in S. fungicidicus. The core pathway is orchestrated by three specific genes: endP, endR, and endQ. These genes show significant sequence homology to the mppP, mppR, and mppQ genes from the mannopeptimycin BGC, which has served as a model for elucidating this pathway.[1][2] Gene disruption experiments have confirmed that inactivating any of these three genes abrogates this compound production, a defect that can be rescued by supplying exogenous L-enduracididine, thus confirming their essential role in the pathway.[3]

The Three-Step Enzymatic Cascade to L-Enduracididine

The conversion of the primary metabolite L-arginine into the specialized amino acid L-enduracididine is a concise and elegant three-step enzymatic cascade. The pathway involves an initial oxidation, a cyclization/dehydration, and a final transamination.

Step 1: Oxidation by EndP, a PLP-Dependent L-Arginine Oxidase

The pathway initiates with the action of EndP, a homolog of MppP. This enzyme is a novel pyridoxal-5'-phosphate (PLP)-dependent L-arginine oxidase.[4][5] Unlike typical aminotransferases, EndP catalyzes a complex four-electron oxidation of L-arginine in the presence of molecular oxygen.[4] The reaction proceeds to form the intermediate (S)-4-hydroxy-2-ketoarginine (4HKA).[4][6] This initial step is critical as it hydroxylates the substrate, preparing it for the subsequent intramolecular cyclization.

Step 2: Cyclization by EndR, an Acetoacetate Decarboxylase-like Enzyme

The second step is catalyzed by EndR, a member of the acetoacetate decarboxylase-like superfamily.[7][8] Despite its homology, EndR does not function as a decarboxylase. Instead, it acts as a cyclase and dehydratase.[7][8] Structural and biochemical studies of its homolog MppR have shown that it facilitates the intramolecular cyclization of 4HKA. This reaction involves the formation of a bond between the guanidino nitrogen and the C5 carbon, followed by dehydration, to yield the cyclic intermediate, 2-ketoenduracididine (2KE).[4][7]

Step 3: Transamination by EndQ, a Fold-Type I Aminotransferase

The final step in the formation of L-enduracididine is a canonical transamination reaction catalyzed by EndQ. This enzyme is a classic fold-type I PLP-dependent aminotransferase, similar to aspartate aminotransferase.[9][10] EndQ transfers an amino group from an amino donor, such as L-alanine or L-ornithine, to the α-keto acid of 2KE, producing the final product, L-enduracididine.[9][11][12] This establishes EndQ as the terminal enzyme in the biosynthetic sequence.[9]

Data Summary

While detailed kinetic parameters for the End enzymes are not extensively reported, the functions of their well-studied Mpp homologs have been characterized. The following table summarizes the key components of the enduracididine biosynthetic pathway.

Enzyme Gene Class Cofactor(s) Substrate Product
EndPendPPLP-Dependent OxidasePyridoxal-5'-Phosphate (PLP), O₂L-Arginine(S)-4-hydroxy-2-ketoarginine (4HKA)
EndRendRAcetoacetate Decarboxylase-like SuperfamilyNone(S)-4-hydroxy-2-ketoarginine (4HKA)2-ketoenduracididine (2KE)
EndQendQFold-Type I AminotransferasePyridoxal-5'-Phosphate (PLP)2-ketoenduracididine (2KE)L-Enduracididine (L-End)

Visualizing the Pathway and Experimental Logic

To clarify the biochemical transformations and the scientific approach to their discovery, the following diagrams are provided.

Biosynthesis_of_Enduracididine cluster_pathway Enduracididine Biosynthetic Pathway L_Arg L-Arginine HKA (S)-4-hydroxy- 2-ketoarginine (4HKA) L_Arg->HKA EndP (PLP, O₂) KE 2-ketoenduracididine (2KE) HKA->KE EndR L_End L-Enduracididine KE->L_End EndQ (PLP, Amino Donor)

Caption: The three-step enzymatic conversion of L-Arginine to L-Enduracididine.

Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Characterization A Gene Cluster Identification (Genome Mining & Homology Search) B Gene Disruption & Complementation (in S. fungicidicus) A->B C Heterologous Expression & Purification (e.g., in E. coli) A->C F Product Identification & Analysis (HPLC, Mass Spectrometry, NMR) B->F D Individual Enzyme Assays (Functional Characterization) C->D E In Vitro Pathway Reconstitution (Mixing E, S, and Cofactors) D->E E->F

Caption: A logical workflow for the discovery and validation of a biosynthetic pathway.

Experimental Protocols

The following sections provide representative methodologies for the expression, purification, and functional analysis of the enduracididine biosynthetic enzymes, based on standard biochemical techniques and published characterizations of the homologous Mpp enzymes.

Protocol 1: Heterologous Expression and Purification of His-tagged End-Series Enzymes

This protocol describes a general method for producing and purifying the biosynthetic enzymes in E. coli.

  • Gene Synthesis and Cloning: Codon-optimize the coding sequences for endP, endR, and endQ for E. coli expression. Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) to generate constructs with an N-terminal hexahistidine (His₆) tag.

  • Transformation and Expression: Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 10 mL starter culture in LB medium with appropriate antibiotic selection (e.g., 50 µg/mL kanamycin) overnight at 37°C.

    • Inoculate 1 L of fresh LB medium (with antibiotic) with the starter culture and grow at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Affinity Chromatography:

    • Load the clarified supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged protein with a linear gradient of 20-500 mM imidazole in the same buffer.

  • Protein Dialysis and Storage: Pool the fractions containing the purified protein. Dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol). For EndP and EndQ, add 200 µM PLP to the storage buffer. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Assay for EndQ (Aminotransferase) Activity

This protocol uses a coupled enzyme assay to continuously monitor the activity of EndQ by measuring NADH consumption.[11][13]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • Substrate 1 (Amino Acceptor): 2-ketoenduracididine (2KE), synthesized enzymatically using purified EndP and EndR.

    • Substrate 2 (Amino Donor): 100 mM L-Alanine.

    • Coupling Enzyme: Lactate Dehydrogenase (LDH), ~20 units/mL.

    • Reporter Molecule: 10 mM NADH.

    • Cofactor: 1 mM PLP.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate or a quartz cuvette. For a 200 µL final volume:

      • 150 µL Assay Buffer

      • 20 µL L-Alanine (10 mM final)

      • 10 µL NADH (0.5 mM final)

      • 2 µL LDH (0.2 units/mL final)

      • 2 µL PLP (10 µM final)

      • 5 µL purified EndQ enzyme (e.g., 1-5 µM final concentration).

    • Incubate the mixture for 5 minutes at 30°C to establish a baseline.

    • Initiate the reaction by adding 10 µL of 2KE substrate (concentration to be varied for kinetics).

    • Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation, and thus to the activity of EndQ.

Protocol 3: In Vitro Reconstitution of the Full Pathway and HPLC-MS Analysis

This endpoint assay confirms the production of L-enduracididine from L-arginine.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following in a total volume of 500 µL:

      • Reaction Buffer (100 mM Tris-HCl, pH 8.5)

      • L-Arginine (2 mM final)

      • PLP (200 µM final)

      • L-Alanine (5 mM final)

      • Purified EndP (5 µM final)

      • Purified EndR (5 µM final)

      • Purified EndQ (5 µM final)

    • Prepare a negative control reaction lacking the enzymes.

  • Incubation: Incubate the reaction at 30°C for 4-6 hours with gentle agitation.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold methanol.

    • Vortex and incubate at -20°C for 20 minutes to precipitate the enzymes.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • HPLC-MS Analysis:

    • Reconstitute the dried sample in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

    • Inject 10 µL onto a C18 reverse-phase HPLC column connected to a mass spectrometer.

    • Elute with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Monitor for the expected mass-to-charge ratio (m/z) of L-enduracididine in positive ion mode. Compare the retention time and mass spectrum with an authentic standard if available.

Conclusion and Future Outlook

The biosynthesis of L-enduracididine is a testament to the chemical versatility of microbial biosynthetic pathways, employing a unique PLP-dependent oxidase, a repurposed decarboxylase-like enzyme, and a standard aminotransferase to construct a complex, non-proteinogenic amino acid from a simple precursor. The elucidation of this pathway provides a complete enzymatic toolkit for the biocatalytic production of L-enduracididine. For drug development professionals, this opens the door to chemoenzymatic synthesis of this compound analogs and the creation of novel peptide-based therapeutics by incorporating this rare amino acid into new scaffolds. Further research into the structure and mechanism of the End-series enzymes will undoubtedly refine our ability to engineer these powerful biocatalysts for future applications in medicine and synthetic biology.

References

Enduracidin in the Landscape of Lipodepsipeptide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Lipodepsipeptides in an Era of Resistance

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. Lipodepsipeptide antibiotics, a structurally diverse family of microbial secondary metabolites, have emerged as a promising source of new therapeutics. These molecules are characterized by a cyclic peptide core, an attached lipid side chain, and at least one ester linkage (depsi) in the peptide backbone. This guide provides an in-depth technical overview of enduracidin and its relationship to other key lipodepsipeptide antibiotics, with a focus on their structure, mechanism of action, biosynthesis, and comparative biological activity.

Structural Classification and Comparative Chemistry

Lipodepsipeptide antibiotics can be broadly categorized based on their cyclic core size, amino acid composition, and the nature of their lipid moiety. This compound, produced by Streptomyces fungicidicus, is a member of the acidic lipodepsipeptides and is structurally related to ramoplanin.[1][2] Other notable classes include the polymyxins, daptomycin, and the fusaricidin/LI-F family.[3][4]

This compound and Ramoplanin: A Close Structural Relationship

This compound and ramoplanin share a similar cyclic peptide backbone composed of 17 amino acids.[2] A key distinguishing feature is the presence of a dimannose moiety on the hydroxyphenylglycine (Hpg) residue at position 11 in ramoplanin, which is absent in this compound.[2] This glycosylation enhances the aqueous solubility of ramoplanin.[2] Both antibiotics contain the rare, non-proteinogenic amino acid enduracididine, which is crucial for their potent antibacterial activity.[1]

Daptomycin: A Clinically Important Lipopeptide

Daptomycin, a cyclic lipodepsipeptide produced by Streptomyces roseosporus, is approved for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its structure consists of a 13-amino acid core and a decanoyl fatty acid chain.[5] Unlike this compound and ramoplanin, daptomycin's mechanism of action involves disruption of the bacterial cell membrane.[4]

Fusaricidins/LI-F Family: Antifungal and Antibacterial Activity

The fusaricidins, or LI-F peptides, are a family of cyclic lipodepsipeptides isolated from Paenibacillus species.[3] They possess a smaller peptide ring of six amino acid residues and a 15-guanidino-3-hydroxypentadecanoic acid lipid tail.[3] These compounds exhibit potent activity against a variety of fungi and Gram-positive bacteria.[3]

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary mechanism of action for this compound and several other lipodepsipeptides is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.

This compound and Ramoplanin: Inhibition of Transglycosylation

This compound and ramoplanin bind to Lipid II, the lipid-linked precursor of peptidoglycan.[2][6][7] This binding event physically obstructs the subsequent transglycosylation step in peptidoglycan synthesis.[2][7] Although vancomycin also targets Lipid II, this compound and ramoplanin recognize a different epitope, meaning there is no cross-resistance with vancomycin.[7]

Peptidoglycan_Biosynthesis_Inhibition UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase This compound This compound This compound->Lipid_II Ramoplanin Ramoplanin Ramoplanin->Lipid_II Vancomycin Vancomycin Vancomycin->Lipid_II

Caption: Inhibition of Peptidoglycan Biosynthesis by Lipodepsipeptides.

Daptomycin: A Different Approach

In contrast, daptomycin exerts its bactericidal effect by inserting into the cell membrane of Gram-positive bacteria in a calcium-dependent manner.[4] This leads to membrane depolarization, potassium ion leakage, and ultimately, cell death.[4]

Biosynthesis: A Non-Ribosomal Pathway

Lipodepsipeptide antibiotics are synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs).[8][9]

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound from S. fungicidicus spans approximately 84 kb and contains 25 open reading frames (ORFs).[8][9] The core of the cluster is composed of four NRPS genes, endA, endB, endC, and endD, which encode the modules responsible for incorporating the 17 amino acids of the peptide backbone.[8][9] A notable feature is the absence of dedicated epimerization (E) domains for the seven D-amino acids in this compound; instead, specialized condensation (C) domains are believed to catalyze both peptide bond formation and epimerization.[8][9]

Enduracidin_Biosynthesis_Workflow Precursors Amino Acid & Fatty Acid Precursors NRPS_Assembly NRPS Assembly Line (EndA, EndB, EndC, EndD) Precursors->NRPS_Assembly Linear_Lipodepsipeptide Linear Lipodepsipeptide NRPS_Assembly->Linear_Lipodepsipeptide Cyclization Cyclization (Thioesterase Domain) Linear_Lipodepsipeptide->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified Workflow of this compound Biosynthesis.

Biosynthesis of the Rare Amino Acid Enduracididine

The this compound gene cluster also contains genes responsible for the synthesis of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine and enduracididine.[8] The biosynthesis of enduracididine starts from L-arginine and involves a series of enzymatic reactions, including hydroxylation, dehydration/cyclization, and transamination, catalyzed by enzymes with homology to those found in the mannopeptimycin biosynthetic pathway.[1][6]

Comparative Biological Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and other selected lipodepsipeptide antibiotics against various bacterial strains. Data is compiled from multiple sources and should be considered representative.

AntibioticStaphylococcus aureusEnterococcus faecalisClostridium difficileGram-Negative Bacteria
This compound ++++++++-
Ramoplanin +++++++++-
Daptomycin ++++++++-
Fusaricidin A ++NDND-
Polymyxin B ---+++

Key: +++ (High activity), ++ (Moderate activity), + (Low activity), - (No activity), ND (Not determined).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The lipodepsipeptide antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Lipid II Binding Assay

Objective: To assess the binding affinity of a lipodepsipeptide antibiotic to its target, Lipid II.

Methodology:

  • Preparation of Lipid II: Lipid II is purified from bacterial membranes or synthesized chemoenzymatically.

  • Labeling: The lipodepsipeptide or Lipid II can be fluorescently labeled for detection.

  • Binding Reaction: The labeled and unlabeled components are mixed in a suitable buffer and incubated to allow for binding.

  • Detection: The extent of binding can be measured using various techniques, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion and Future Perspectives

This compound and other lipodepsipeptide antibiotics represent a valuable class of compounds in the fight against multidrug-resistant bacteria. Their unique structures and mechanisms of action, particularly the inhibition of cell wall biosynthesis via Lipid II binding, make them attractive candidates for further development. Understanding the intricate details of their biosynthesis opens up opportunities for biosynthetic engineering to create novel analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into the structure-activity relationships of these complex molecules will be crucial for unlocking their full therapeutic potential.

References

Unraveling the Core: A Technical Guide to the Primary Structure Elucidation of Enduracidin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal experimental methodologies employed in the primary structure elucidation of Enduracidin A and B, potent lipodepsipeptide antibiotics. By delving into the classical chemical degradation techniques and spectroscopic analyses that defined their molecular architecture, this document provides a comprehensive resource for researchers in natural product chemistry, antibiotic development, and related fields.

This compound A and B, isolated from Streptomyces fungicidicus, are structurally complex antibiotics characterized by a 17-amino acid peptide core, a fatty acid side chain, and several non-proteinogenic amino acids.[1][2][3] Their elucidation in the late 1960s was a significant achievement in natural product chemistry, relying on a combination of meticulous chemical degradation and spectroscopic analysis.[1][4]

Amino Acid Composition Analysis

The foundational step in elucidating the primary structure of this compound A and B was the determination of their amino acid composition. This was achieved through complete acid hydrolysis followed by quantitative amino acid analysis.

Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis

A sample of purified this compound A or B was subjected to hydrolysis under stringent conditions to break all peptide bonds. The resulting free amino acids were then separated and quantified using an amino acid analyzer.

Protocol:

  • Hydrolysis: A known quantity of the antibiotic is hydrolyzed with 6N HCl at 110°C for 20-24 hours in a sealed, evacuated tube.

  • Derivatization (Optional but common): The amino acid mixture may be derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids, which can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Separation and Quantification: The amino acid mixture (or their derivatives) is injected into an amino acid analyzer or an HPLC system. The components are separated based on their physicochemical properties (e.g., ion-exchange or hydrophobic interactions).

  • Detection and Data Analysis: The eluted amino acids are detected, typically by reaction with ninhydrin or by UV absorbance for PTC-amino acids. The area under each peak is proportional to the amount of the corresponding amino acid, allowing for the determination of the molar ratios of the constituent amino acids.

Quantitative Data: Amino Acid Composition

The amino acid analysis of the acid hydrolysates of this compound A and B revealed the presence of several common and uncommon amino acids. The key difference between the two analogues lies in the fatty acid moiety, not the amino acid composition. The following table summarizes the identified amino acids and their molar ratios.

Amino AcidAbbreviationMolar RatioNotes
Aspartic acidAsp1
ThreonineThr2
SerineSer2
GlycineGly1
AlanineAla1
ValineVal1
IsoleucineIle1
PhenylalaninePhe1
OrnithineOrn1
CitrullineCit1
4-HydroxyphenylglycineHpg4Non-proteinogenic
3,5-dichloro-4-hydroxyphenylglycineCl₂-Hpg1Non-proteinogenic
EnduracididineEnd2Novel basic amino acid[4]
allo-EnduracididineaEnd1Diastereomer of Enduracididine[4]

This table represents a composite of data from early structure elucidation studies. The exact molar ratios were determined through careful quantification and comparison with standards.

Sequential Analysis: Edman Degradation

With the amino acid composition established, the next critical step was to determine the sequence of these residues. Edman degradation was the primary method used for the sequential removal and identification of amino acids from the N-terminus of peptide fragments.[5]

Experimental Protocol: Partial Hydrolysis and Edman Degradation

Due to the cyclic nature of this compound, it first had to be linearized, typically through partial hydrolysis, to expose an N-terminal amino group. The resulting linear peptide fragments were then subjected to sequential Edman degradation.

Protocol:

  • Partial Hydrolysis: this compound is treated with dilute acid (e.g., 0.1 N HCl) or specific enzymes under controlled conditions to generate a mixture of smaller, overlapping peptide fragments.

  • Fragment Separation: The resulting peptide fragments are separated using techniques like chromatography (e.g., ion-exchange or paper chromatography).

  • Edman Degradation Cycle:

    • Coupling: The free N-terminal amino group of a purified peptide fragment is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.

    • Conversion and Identification: The thiazolinone derivative is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., thin-layer chromatography or HPLC) by comparison with known standards.

  • Repetition: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation. This process is repeated to determine the sequence of the fragment.

  • Sequence Reconstruction: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the original cyclic peptide.

Edman_Degradation_Workflow cluster_preparation Sample Preparation cluster_edman_cycle Edman Degradation Cycle Cyclic_this compound Cyclic this compound Partial_Hydrolysis Partial Hydrolysis Cyclic_this compound->Partial_Hydrolysis Peptide_Fragments Mixture of Linear Peptide Fragments Partial_Hydrolysis->Peptide_Fragments Fragment_Separation Chromatographic Separation Peptide_Fragments->Fragment_Separation Purified_Fragment Purified Peptide Fragment Fragment_Separation->Purified_Fragment Coupling Coupling with PITC Purified_Fragment->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion N-terminal residue Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Remaining peptide Identification Identification (e.g., HPLC) Conversion->Identification Shortened_Peptide->Coupling Next Cycle

Fig. 1: Workflow for Edman degradation-based sequencing of this compound.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

In conjunction with chemical degradation methods, Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in confirming the amino acid sequence and providing insights into the stereochemistry and the linkage of the fatty acid moiety.[6][7]

Experimental Protocol: NMR Spectroscopy

High-resolution NMR spectra of this compound A and B were acquired to identify the individual amino acid spin systems and their sequential connectivity.

Protocol:

  • Sample Preparation: A highly purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture with H₂O).

  • 1D NMR (¹H): A one-dimensional proton NMR spectrum is acquired to get an overview of the proton chemical shifts.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue (spin system).

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial information for sequential assignment (e.g., Hα of residue i to HN of residue i+1) and elucidating the three-dimensional structure.

  • Data Analysis: The cross-peaks in the 2D spectra are analyzed to assign all proton resonances to specific amino acids and then to place these amino acids in the correct sequence.

NMR_Sequencing_Logic cluster_analysis Data Analysis and Assignment NMR_Spectra Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) Spin_System_ID Identify Amino Acid Spin Systems (TOCSY/COSY) NMR_Spectra->Spin_System_ID Sequential_Assignment Sequential Assignment (NOESY: Hα(i) -> HN(i+1)) Spin_System_ID->Sequential_Assignment Primary_Structure Primary Structure Confirmation Sequential_Assignment->Primary_Structure

Fig. 2: Logical flow for NMR-based peptide sequence analysis.

The Complete Primary Structures

The culmination of these experimental efforts led to the successful elucidation of the primary structures of this compound A and B. They were found to be cyclic depsipeptides with a 16-membered ring closed by an ester linkage between the C-terminal carboxyl group and the hydroxyl group of a threonine residue. The fatty acid moiety is attached to the N-terminal amino acid.

The primary structures of this compound A and B are identical in their peptide core, differing only in the length of their fatty acid side chains:

  • This compound A: Contains a C₁₁-unsaturated fatty acid.

  • This compound B: Contains a C₁₀-unsaturated fatty acid.

This comprehensive approach, integrating chemical degradation and spectroscopic analysis, stands as a testament to the rigorous scientific methods required to unravel the intricate structures of complex natural products. The detailed knowledge of the primary structure of Enduracidins A and B has been fundamental for subsequent research into their biosynthesis, mechanism of action, and the development of new antibiotic derivatives.

References

An In-depth Technical Guide to Enduracidin (Enramycin) as an Animal Feed Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enduracidin, more commonly known as Enramycin, is a polypeptide antibiotic produced by Streptomyces fungicidus.[1] It is extensively utilized in the livestock industry, particularly for poultry and swine, as a feed additive to promote growth and prevent necrotic enteritis caused by Gram-positive pathogens.[1][2][3] Its mechanism of action involves the targeted inhibition of bacterial cell wall synthesis, specifically by interfering with the transglycosylation step of peptidoglycan formation.[1][4] This guide provides a comprehensive technical overview of Enramycin, covering its biochemical mechanism, efficacy data from animal trials, impact on gut microbiota, and detailed experimental protocols relevant to its study and application.

Introduction to this compound (Enramycin)

Enramycin is a complex polypeptide antibiotic consisting of two main active components, Enramycin A and Enramycin B.[5] Primarily effective against Gram-positive bacteria, it has found a significant role in animal nutrition as a non-absorbable antibiotic growth promoter (AGP).[1][6] When administered orally, its large molecular size prevents significant absorption from the gastrointestinal tract, concentrating its activity within the gut where it modulates microbial populations and suppresses pathogens.[6] This localized action is crucial for its safety profile, resulting in no detectable residues in muscle tissues and eliminating the need for a withdrawal period.[3][7] Its primary application is the control of Clostridium perfringens, the etiological agent of necrotic enteritis, a disease of significant economic impact in poultry production.[1][2][6]

Mechanism of Action

Enramycin's bactericidal activity stems from its ability to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific target is the transglycosylation stage, catalyzed by enzymes like MurG, which is the final step in the synthesis of the peptidoglycan precursor, Lipid II.[1][4][5]

The Process of Inhibition:

  • Lipid II Sequestration: Enramycin binds to Lipid II, the bactoprenol-bound precursor of the bacterial cell wall, on the exterior of the cytoplasmic membrane.[8][9] This binding sequesters the precursor molecule.

  • Inhibition of Transglycosylation: By binding to Lipid II, Enramycin physically obstructs the transglycosylase enzymes from incorporating the N-acetylmuramic acid and N-acetylglucosamine (MurNAc-GlcNAc) subunits into the growing peptidoglycan chain.[1][5][8]

  • Cell Wall Instability and Lysis: The inhibition of peptidoglycan synthesis compromises the structural integrity of the cell wall, particularly in rapidly dividing bacteria.[1] This leads to increased osmotic fragility and eventual cell lysis.

This targeted action on a unique bacterial pathway makes it highly effective and minimizes the development of resistance.

Figure 1: Enramycin's mechanism of action via inhibition of peptidoglycan synthesis.

Efficacy in Livestock Production

Enramycin is valued for its consistent ability to improve growth performance and feed efficiency in broilers and swine.[3] Its primary benefit lies in the control of subclinical and clinical necrotic enteritis, leading to improved gut health and nutrient absorption.[1][10]

Antimicrobial Spectrum

Enramycin's activity is potent and highly specific to Gram-positive bacteria. It shows little to no activity against Gram-negative bacteria like E. coli and Salmonella.

Table 1: Minimum Inhibitory Concentration (MIC) of Enramycin against Key Bacteria

Bacterial SpeciesMIC Range (μg/mL)Reference(s)
Clostridium perfringens0.05 - 1.6[1]
Clostridium perfringens< 0.78
Staphylococcus aureus0.013 - 0.413[1]
Staphylococcus aureus0.78 - 1.56
Streptococcus hemolyticus0.045
Gram-negative bacteria> 100
Performance in Broilers

Studies consistently demonstrate that Enramycin supplementation improves key production parameters in broiler chickens.

Table 2: Effect of Enramycin on Broiler Performance (42-day trial)

Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)Reference(s)
Control (No additive)55.21.85[10]
Enramycin (5 ppm)57.51.78[10]

Note: Data adapted from a study comparing multiple additives. Values are representative.

Performance in Swine

Enramycin is also effective in promoting growth and reducing instances of diarrhea in piglets.[7]

Table 3: Effect of Enramycin on Weaned Piglet Performance

Treatment GroupWeight Gain (kg)FCRDiarrhea IncidenceReference(s)
Control17.31.686.8[7]
Enramycin (20 ppm)21.91.682.0[7]

Impact on Gut Microbiota

By selectively inhibiting Gram-positive bacteria, Enramycin significantly modulates the composition of the gut microbiota. This shift is considered a key factor in its growth-promoting effects. Treatment with Enramycin has been associated with a decrease in microbial richness and diversity in the chicken cecum.[11] Specifically, it has been shown to reduce the relative abundance of certain Clostridium species and unclassified members of the Peptostreptococcaceae family.[11]

G Enramycin Enramycin in Feed GramPositive Inhibition of Gram-positive Bacteria (e.g., Clostridium) Enramycin->GramPositive NE Reduced Necrotic Enteritis & Gut Lesions GramPositive->NE Microbiota Modulation of Gut Microbiota GramPositive->Microbiota GutHealth Improved Gut Integrity & Morphology NE->GutHealth Microbiota->GutHealth NutrientAbs Enhanced Nutrient Digestion & Absorption GutHealth->NutrientAbs Performance Improved Growth Rate & Feed Efficiency NutrientAbs->Performance

Figure 2: Causal pathway of Enramycin's growth-promoting effect.

Key Experimental Protocols

Protocol: Broiler Growth Performance Trial

This protocol outlines a standard design for evaluating the efficacy of Enramycin as a feed additive.

  • Animal Model: 288 one-day-old male Arbor Acres broilers.[10]

  • Housing: Birds are randomly assigned to pens with a set number of birds per pen (e.g., 6 birds/pen) and replicate pens per treatment (e.g., 12 pens/treatment).[10]

  • Dietary Treatments:

    • T1: Basal diet (Control)

    • T2: Basal diet + Enramycin (e.g., 5 ppm)[10]

    • Other treatments for comparison.

  • Trial Duration: 42 days, typically split into a starter phase (0-21 days) and a grower phase (22-42 days).[10]

  • Data Collection:

    • Performance: Body weight and feed intake are recorded weekly. Average Daily Gain (ADG) and Feed Conversion Ratio (FCR) are calculated.

    • Nutrient Digestibility: At specific time points (e.g., d 19-21 and d 40-42), excreta are collected to analyze the apparent digestibility of dry matter, energy, and protein.[10]

    • Gut Morphology: At the end of the trial, birds are euthanized, and intestinal segments (duodenum, jejunum, ileum) are collected. Samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to measure villus height and crypt depth using microscopy and imaging software.[10][12]

  • Statistical Analysis: Data are analyzed using ANOVA appropriate for the experimental design (e.g., completely randomized design).

Protocol: Gut Microbiota Analysis via 16S rRNA Sequencing

This protocol details the workflow for assessing Enramycin's impact on the gut microbial community.

G cluster_bioinformatics Bioinformatics Pipeline A 1. Fecal/Cecal Sample Collection (from control and Enramycin-treated animals) B 2. Total Genomic DNA Extraction (e.g., QIAamp DNA Stool Mini Kit) A->B C 3. PCR Amplification of 16S rRNA Gene (e.g., V3-V4 hypervariable regions) B->C D 4. PCR Product Purification & Quantification C->D E 5. Library Preparation & Sequencing (e.g., Illumina MiSeq Platform) D->E F 6. Bioinformatic Analysis E->F G Sequence Quality Filtering & Merging H OTU Clustering / ASV Generation I Taxonomic Assignment J Alpha & Beta Diversity Analysis G->H H->I I->J

Figure 3: Workflow for 16S rRNA gut microbiota analysis.

Methodology Details:

  • Sample Collection: Cecal or fecal samples are collected from animals in different treatment groups and immediately frozen.[13][14]

  • DNA Extraction: Total microbial genomic DNA is isolated from the samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.[14]

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the bacterial 16S rRNA gene are amplified using specific primers (e.g., 338F/806R) and a high-fidelity polymerase.[15] Thermal cycling conditions typically involve an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[13][16]

  • Sequencing: Amplicons are purified, quantified, and sequenced on a high-throughput platform like Illumina MiSeq.[14][15]

  • Data Analysis: Raw sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME 2, DADA2).[16] This includes quality filtering, clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), assigning taxonomy, and performing diversity analyses (alpha and beta diversity) to compare microbial communities between treatment groups.[15]

Resistance Profile

A key advantage of Enramycin is its low potential for inducing bacterial resistance. Studies have shown that resistance to Enramycin develops slowly.[17] Furthermore, there is no evidence of cross-resistance between Enramycin and other classes of antibiotics used in human or veterinary medicine, which is a critical consideration for antimicrobial stewardship.[3][7]

Conclusion

This compound (Enramycin) is a highly effective and safe antibiotic growth promoter for use in animal feed. Its specific mechanism of action, targeting Lipid II in Gram-positive bacteria, allows for the effective control of pathogenic organisms like Clostridium perfringens while minimizing the risks of residue accumulation and cross-resistance. The data consistently support its role in improving animal performance through the modulation of gut health and microbiota. The experimental protocols provided herein offer a standardized framework for the continued research and evaluation of this important feed additive.

References

The Discovery of Enduracidin: A Technical Guide to its Isolation, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipodepsipeptide antibiotic, represents a significant discovery in the ongoing search for novel antimicrobial agents from natural sources. Produced by the soil microorganism Streptomyces fungicidicus, this complex molecule exhibits remarkable activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery of this compound, detailing the methodologies for the isolation of the producing organism, fermentation for antibiotic production, and the subsequent extraction, purification, and structural elucidation of the active compound. Furthermore, this document outlines the experimental protocols to determine its antibacterial efficacy and explores its mechanism of action and biosynthetic pathway. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a comprehensive understanding of this important natural product.

Introduction

The rise of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the urgent discovery and development of new antimicrobial drugs. Natural products, particularly those derived from soil-dwelling actinomycetes, have historically been a rich source of novel antibiotics. This compound, first isolated from Streptomyces fungicidicus B-5477, which was discovered in a soil sample from Nishinomiya, Japan, is a prime example of such a discovery.[1][2][3] It belongs to the family of cyclic lipodepsipeptides and is structurally related to ramoplanin.[1][2][3][4] this compound is a complex of two major components, this compound A and B, which differ in the fatty acid moiety attached to the peptide core.[5] This antibiotic has demonstrated potent bactericidal activity against various Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][6] Its unique mechanism of action, which involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, makes it an attractive candidate for further investigation and development.[6][7]

Isolation and Cultivation of Streptomyces fungicidicus

The journey to harnessing this compound begins with the isolation and cultivation of the producing organism, Streptomyces fungicidicus.

Experimental Protocol: Isolation of Streptomyces fungicidicus from Soil
  • Sample Collection: Collect soil samples from diverse environments.

  • Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline solution (0.85% NaCl).

  • Plating: Plate the dilutions onto a selective agar medium, such as Starch Casein Agar or Glycerol Arginine Agar, supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection: Look for colonies with the characteristic morphology of Streptomyces – dry, chalky, and often with aerial mycelia.

  • Pure Culture: Isolate and subculture the selected colonies onto fresh agar plates to obtain a pure culture.

Experimental Protocol: Cultivation of Streptomyces fungicidicus

For routine maintenance and spore production, Streptomyces fungicidicus can be cultivated on various media.

  • Media Preparation: Prepare a suitable agar medium such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar.

  • Inoculation: Inoculate the agar plates or slants with a pure culture of S. fungicidicus.

  • Incubation: Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Storage: Store the sporulated cultures at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term storage.

Fermentation for this compound Production

Large-scale production of this compound is achieved through submerged fermentation.

Experimental Protocol: Two-Stage Fermentation
  • Seed Culture:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of S. fungicidicus.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A common production medium consists of glucose, soybean meal, and inorganic salts.

    • Incubate at 28-30°C for 7-10 days on a rotary shaker (200-250 rpm). Monitor the production of this compound periodically using bioassays or HPLC.

A visual representation of the fermentation workflow is provided below.

G cluster_seed Seed Culture cluster_production Production Culture spores S. fungicidicus Spores seed_medium Inoculate Seed Medium spores->seed_medium incubation_seed Incubate (28-30°C, 48-72h) seed_medium->incubation_seed production_medium Inoculate Production Medium incubation_seed->production_medium Transfer 5-10% (v/v) incubation_production Incubate (28-30°C, 7-10 days) production_medium->incubation_production monitoring Monitor Production (Bioassay/HPLC) incubation_production->monitoring

This compound Fermentation Workflow

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and purified to homogeneity.

Experimental Protocol: Extraction and Purification
  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Mycelial Extraction: Extract the mycelium with methanol or acetone. The patent literature also suggests using acidified aqueous methanol or acetone.

  • Solvent Partitioning:

    • Combine the solvent extract with the culture supernatant.

    • Perform a liquid-liquid extraction with ethyl acetate to remove nonpolar impurities.

    • Adjust the pH of the aqueous layer to 8.2 and extract with n-butanol.

  • Acidic Extraction: Back-extract the n-butanol phase with an acidic aqueous solution (e.g., 5 mM HCl, pH 2.0).

  • Final Butanol Extraction: Adjust the pH of the acidic aqueous phase back to 8.2 and re-extract with n-butanol.

  • Concentration: Evaporate the n-butanol layer to obtain crude this compound.

  • Purification:

    • Adsorption Chromatography: The crude extract can be further purified by adsorption on activated carbon or synthetic adsorption resins.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is typically achieved by RP-HPLC on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like formic acid.

The extraction and purification workflow is illustrated in the following diagram.

G fermentation_broth Fermentation Broth centrifugation Centrifugation/Filtration fermentation_broth->centrifugation mycelium Mycelium centrifugation->mycelium supernatant Supernatant centrifugation->supernatant methanol_extraction Methanol/Acetone Extraction mycelium->methanol_extraction combined_extract Combined Extract & Supernatant supernatant->combined_extract methanol_extraction->combined_extract ethyl_acetate_extraction Ethyl Acetate Extraction combined_extract->ethyl_acetate_extraction aqueous_phase1 Aqueous Phase (pH 8.2) ethyl_acetate_extraction->aqueous_phase1 butanol_extraction1 n-Butanol Extraction aqueous_phase1->butanol_extraction1 butanol_phase1 n-Butanol Phase butanol_extraction1->butanol_phase1 acidic_extraction Acidic Water Extraction (pH 2.0) butanol_phase1->acidic_extraction aqueous_phase2 Aqueous Phase acidic_extraction->aqueous_phase2 butanol_extraction2 n-Butanol Extraction (pH 8.2) aqueous_phase2->butanol_extraction2 butanol_phase2 n-Butanol Phase butanol_extraction2->butanol_phase2 evaporation Evaporation butanol_phase2->evaporation crude_this compound Crude this compound evaporation->crude_this compound rphplc RP-HPLC Purification crude_this compound->rphplc pure_this compound Pure this compound rphplc->pure_this compound G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PBP Penicillin-Binding Proteins (PBPs) Lipid_II_out->PBP Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan PBP->Peptidoglycan This compound This compound This compound->Lipid_II_out Binding & Sequestration G cluster_bgc This compound Biosynthetic Gene Cluster cluster_precursors Precursors cluster_product Product endA EndA 2 Modules endB EndB 7 Modules endA->endB Peptide bond formation endC EndC 8 Modules endB->endC Peptide bond formation This compound This compound endC->this compound Thioesterase-mediated cyclization & release endD EndD 1 Module amino_acids Amino Acids (proteinogenic & non-proteinogenic) amino_acids->endA amino_acids->endB amino_acids->endC amino_acids->endD fatty_acid Fatty Acid fatty_acid->endA Acylation

References

The Pivotal Role of the Fatty Acid Tail in Enduracidin's Antimicrobial Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent lipodepsipeptide antibiotic, has long been recognized for its efficacy against a range of Gram-positive bacteria, including challenging multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its unique structure, characterized by a cyclic peptide core and a distinctive N-terminal fatty acid tail, underpins its powerful antimicrobial action. This technical guide provides an in-depth exploration of the critical role played by this lipid appendage in the bioactivity of this compound. By examining its mechanism of action, structure-activity relationships, and the impact of structural modifications, we aim to furnish researchers and drug development professionals with a comprehensive understanding to guide future antibiotic design and optimization.

This compound belongs to a class of antibiotics that target the bacterial cell wall synthesis pathway, a well-validated target for antimicrobial intervention. Specifically, it inhibits the transglycosylation step of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor molecule.[1][3][4] This interaction effectively halts the construction of the bacterial cell wall, leading to cell lysis and death. The fatty acid tail is integral to this process, anchoring the molecule to the bacterial membrane and facilitating its interaction with Lipid II.

The Fatty Acid Tail: Structure and Function

This compound is naturally produced as a mixture of two primary analogues, this compound A and B, which differ by a single carbon in their lipid chains.[5] These fatty acid moieties are typically a C12 or C13 2Z,4E branched structure.[5] This lipid tail is not merely a passive anchor; it is a critical determinant of the molecule's overall efficacy.

The hydrophobic nature of the fatty acid tail is essential for the initial interaction of this compound with the bacterial cytoplasmic membrane. This association is a prerequisite for its binding to Lipid II, which is embedded within the membrane. The length, branching, and saturation of the fatty acid chain can significantly influence the efficiency of this membrane insertion and, consequently, the antibiotic's potency.

Structure-Activity Relationship (SAR) of the Fatty Acid Tail

While extensive quantitative structure-activity relationship (SAR) studies specifically modifying the fatty acid tail of this compound are not widely published in peer-reviewed literature, valuable insights can be drawn from related lipopeptide antibiotics and from qualitative studies on this compound analogues.

A study involving the generation of this compound analogues with altered halogenation patterns on the peptide core demonstrated that these modifications, while not directly on the fatty acid tail, retained activity against Staphylococcus aureus.[5] This suggests a degree of tolerance for structural changes in the peptide portion, highlighting the central role of the lipid tail in maintaining antimicrobial function.

General principles derived from SAR studies of other lipopeptide antibiotics indicate that:

  • Chain Length: The length of the fatty acid tail is a critical parameter. An optimal length is required to balance the hydrophobicity needed for membrane insertion with sufficient aqueous solubility to reach the target site. Tails that are too short may not anchor effectively, while excessively long tails can lead to poor solubility and aggregation.[6][7]

  • Branching: The branched nature of this compound's native fatty acid may contribute to a more fluid interaction with the bacterial membrane, potentially enhancing its ability to diffuse laterally and locate its Lipid II target.

  • Saturation: The degree of saturation in the fatty acid tail can affect the rigidity and conformation of the lipid portion, which in turn can influence how the molecule presents its peptide core for binding to Lipid II.

Further dedicated research involving the systematic synthesis and evaluation of this compound analogues with varied fatty acid tails is necessary to establish a precise quantitative understanding of these relationships.

Mechanism of Action: A Visualized Pathway

This compound's primary mechanism of action is the disruption of peptidoglycan synthesis through the sequestration of Lipid II. The following diagram illustrates this inhibitory pathway.

Enduracidin_Mechanism_of_Action This compound's Inhibition of Peptidoglycan Synthesis cluster_membrane Bacterial Cytoplasmic Membrane UDP_NAG UDP-N-acetylglucosamine Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase This compound This compound This compound->Inhibition Inhibition->Lipid_II Binding

Caption: this compound inhibits peptidoglycan synthesis by binding to Lipid II.

The fatty acid tail of this compound is crucial for anchoring the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of action and facilitating the capture of the membrane-bound Lipid II.

Experimental Protocols

Synthesis of this compound Analogues with Modified Fatty Acid Tails

The synthesis of this compound analogues with varied fatty acid tails can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the peptide core and subsequent acylation with the desired fatty acid.

General Workflow for Synthesis of this compound Analogues:

Synthesis_Workflow Workflow for this compound Analogue Synthesis Resin Solid Support Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Resin->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Linear_Peptide Linear Peptide Core Cleavage->Linear_Peptide Acylation N-terminal Acylation with Modified Fatty Acid Linear_Peptide->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Purification Purification (HPLC) Cyclization->Purification Analog This compound Analogue Purification->Analog

Caption: General workflow for the synthesis of this compound analogues.

Detailed Methodologies:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone of this compound is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the linear peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • N-terminal Acylation: The free N-terminus of the linear peptide is then acylated with the desired fatty acid (e.g., linear, branched, saturated, or unsaturated variants). This is typically achieved using an activated form of the fatty acid, such as an N-hydroxysuccinimide (NHS) ester or by using coupling reagents like HATU.

  • Cyclization: The linear, acylated peptide is then subjected to intramolecular cyclization to form the characteristic depsipeptide ring of this compound. This step is often performed under high dilution to favor intramolecular reaction over intermolecular polymerization.

  • Purification: The final this compound analogue is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The structure and purity of the synthesized analogue are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized this compound analogues is quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant Gram-positive bacteria. The broth microdilution method is a standard and widely accepted technique for this purpose.

Broth Microdilution Assay Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The this compound analogues are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing a specific concentration of the antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (medium without bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The fatty acid tail is an indispensable component of the this compound molecule, playing a multifaceted role in its potent antimicrobial activity. It serves as a membrane anchor, facilitating the crucial interaction with Lipid II and ultimately leading to the inhibition of bacterial cell wall synthesis. While the fundamental importance of this lipid moiety is clear, a significant opportunity exists to fine-tune the therapeutic properties of this compound through systematic modification of its structure.

Future research should focus on the synthesis and rigorous evaluation of a comprehensive library of this compound analogues with diverse fatty acid tails. By systematically varying the length, branching, and saturation of the lipid chain and correlating these changes with quantitative measures of antimicrobial activity (MIC values), a detailed SAR landscape can be constructed. This knowledge will be invaluable for the rational design of next-generation this compound-based antibiotics with enhanced potency, an optimized pharmacokinetic profile, and a reduced potential for resistance development. Such endeavors hold the promise of revitalizing this potent antibiotic class in the ongoing battle against multidrug-resistant pathogens.

References

Unraveling the Genetic Blueprint of Enduracidin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic machinery governing the biosynthesis of Enduracidin, a potent lipopeptide antibiotic produced by the bacterium Streptomyces fungicidicus. This compound exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a molecule of considerable interest in the ongoing battle against antimicrobial resistance. This document provides a comprehensive overview of the this compound biosynthetic gene cluster, the roles of key enzymes, regulatory mechanisms, and detailed experimental protocols for the genetic manipulation and analysis of its production.

The this compound Biosynthetic Gene Cluster: A Non-Ribosomal Peptide Synthetase Powerhouse

The production of this compound is orchestrated by a large 84 kb biosynthetic gene cluster (BGC) within a 116 kb genetic locus in Streptomyces fungicidicus ATCC 21013.[1][2][3][4] This cluster is comprised of 25 open reading frames (ORFs) that encode the enzymatic machinery necessary for the synthesis of this complex natural product.[1][2][3][4]

At the heart of the BGC are four genes, endA, endB, endC, and endD, which encode massive multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3][4] These NRPSs are responsible for the assembly of the 17-amino-acid peptide backbone of this compound in a stepwise, assembly-line-like fashion. The modular nature of these enzymes, with specific domains for amino acid activation, thiolation, and condensation, dictates the sequence of the final peptide product. Targeted disruption of these NRPS genes has been shown to completely abolish this compound production, confirming their central role in its biosynthesis.[1][2][3][4]

The this compound BGC also harbors genes responsible for the synthesis of its unusual non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine and the unique enduracididine.[1][2][3][4] Additionally, genes involved in the attachment of the lipid side chain, tailoring modifications, export of the antibiotic, and regulation of the biosynthetic pathway are located within this cluster.

Quantitative Analysis of this compound Production

Genetic engineering strategies have been successfully employed to enhance the production of this compound in S. fungicidicus. The following tables summarize the quantitative data from various studies, highlighting the impact of genetic modifications on this compound titers.

Table 1: this compound Production in Wild-Type and Engineered Streptomyces fungicidicus Strains

StrainGenetic ModificationThis compound TiterFold IncreaseReference
S. fungicidicus TXX3120 (Industrial Strain)-4234.00 U/mL-[5]
Mutant GM1RMutagenesis and selection for improved endC expression9780.54 U/mL2.31[5]
Mutant GM2RMutagenesis and selection for improved endC expression9272.46 U/mL2.19[5]
Mutant GM3RMutagenesis and selection for improved endC expression8849.06 U/mL2.09[5]
S. fungicidicus ATCC 21013 (Wild-Type)-Not specified-[6]
High-Producing Mutant78 point mutationsNot specified10[6]
Mutant M30Heavy-ion mutagenesis685.9 mg/L2.14Heavy‐ion mutagenesis significantly enhances this compound production by Streptomyces fungicidicus

Table 2: Impact of Regulatory Gene Overexpression on this compound Production

StrainOverexpressed GeneFold Increase in TiterReference
S. fungicidicus Recombinant Strainorf22~4.0Characterization of three regulatory genes involved in this compound biosynthesis and improvement of this compound production in Streptomyces fungicidicus
S. fungicidicus Recombinant Strainorf42~2.3Characterization of three regulatory genes involved in this compound biosynthesis and improvement of this compound production in Streptomyces fungicidicus

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound is a complex, multi-step process. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in understanding and manipulating this compound production.

Enduracidin_Biosynthesis_Pathway Proteinogenic_AAs Proteinogenic Amino Acids EndA EndA (2 modules) Proteinogenic_AAs->EndA EndC EndC (8 modules) Proteinogenic_AAs->EndC Non_Proteinogenic_AAs Non-Proteinogenic Amino Acids (e.g., Hpg, Enduracididine) EndB EndB (7 modules) Non_Proteinogenic_AAs->EndB EndD EndD (1 module) Non_Proteinogenic_AAs->EndD Fatty_Acid Fatty Acid Precursor Fatty_Acid->EndA Acylation EndA->EndB EndB->EndC EndC->EndD Cyclization Cyclization EndD->Cyclization Halogenation Halogenation Cyclization->Halogenation Glycosylation Glycosylation (in related compounds) This compound This compound Halogenation->this compound

Caption: Overview of the this compound biosynthetic pathway.

Regulatory_Pathway cluster_regulators Regulatory Genes cluster_bgc This compound Biosynthetic Gene Cluster (BGC) cluster_output Output orf22 orf22 (SARP family) End_BGC end BGC orf22->End_BGC Positive Regulation orf41 orf41 (Response Regulator) orf41->End_BGC Negative Regulation orf42 orf42 (Sensor Kinase) orf42->orf41 Phosphorylation orf42->End_BGC Positive Regulation Enduracidin_Production This compound Production End_BGC->Enduracidin_Production

Caption: Regulatory network of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Fermentation of S. fungicidicus for this compound Production

Objective: To cultivate S. fungicidicus under conditions optimal for this compound production.

Materials:

  • Mannitol Soya (MS) agar

  • Seed medium (e.g., Tryptic Soy Broth)

  • Fermentation medium (specific composition can vary, but a common base is provided below)

  • S. fungicidicus strain (wild-type or engineered)

  • Sterile flasks and incubator shaker

Seed Culture Preparation:

  • Inoculate a single colony of S. fungicidicus from an MS agar plate into a 50 mL flask containing 10 mL of seed medium.

  • Incubate at 28-30°C with shaking at 200-220 rpm for 48-72 hours until a dense culture is obtained.

Fermentation:

  • Inoculate a 250 mL flask containing 50 mL of fermentation medium with 5% (v/v) of the seed culture.

  • A typical fermentation medium contains (per liter): glucose (20 g), soluble starch (20 g), soybean meal (15 g), yeast extract (5 g), NaCl (2 g), K2HPO4 (0.5 g), MgSO4·7H2O (0.5 g), and CaCO3 (2 g), with the pH adjusted to 7.0-7.2.

  • Incubate the fermentation culture at 28-30°C with shaking at 200-220 rpm for 7-10 days.

  • Monitor this compound production periodically by taking samples for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in fermentation broths.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • This compound standard

  • Syringe filters (0.22 µm)

Sample Preparation:

  • Harvest 1 mL of fermentation broth.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the mycelia.

  • Extract the pellet with 1 mL of methanol or a suitable solvent mixture by vortexing vigorously.

  • Centrifuge again to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient could be a linear increase from 20% B to 80% B over 30 minutes. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 267 nm

  • Injection Volume: 20 µL

Quantification:

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Integrate the peak area corresponding to this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

CRISPR/Cas9-Mediated Gene Deletion in S. fungicidicus

Objective: To create targeted gene knockouts within the this compound biosynthetic gene cluster to study gene function. This protocol is a generalized workflow and requires specific adaptation for the target gene.

Materials:

  • CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)

  • E. coli strain for plasmid construction (e.g., DH5α)

  • E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

  • S. fungicidicus recipient strain

  • Appropriate antibiotics for selection

  • Reagents for plasmid construction (restriction enzymes, ligase, or Gibson Assembly Master Mix)

  • Oligonucleotides for gRNA and homology arms

Workflow:

CRISPR_Workflow cluster_design 1. Design cluster_construction 2. Plasmid Construction cluster_conjugation 3. Conjugation cluster_selection 4. Selection & Verification Design_gRNA Design gRNA targeting gene of interest Clone_gRNA Clone gRNA into CRISPR/Cas9 vector Design_gRNA->Clone_gRNA Design_Homology_Arms Design Homology Arms (flanking the target gene) Clone_Arms Clone Homology Arms into the vector Design_Homology_Arms->Clone_Arms Transform_Ecoli Transform vector into E. coli donor strain Clone_gRNA->Transform_Ecoli Clone_Arms->Transform_Ecoli Conjugate Conjugate E. coli with S. fungicidicus Transform_Ecoli->Conjugate Select_Exconjugants Select for exconjugants on appropriate media Conjugate->Select_Exconjugants Screen_Mutants Screen for double-crossover mutants (loss of vector) Select_Exconjugants->Screen_Mutants Verify_Deletion Verify gene deletion by PCR and sequencing Screen_Mutants->Verify_Deletion

Caption: Workflow for CRISPR/Cas9-mediated gene deletion.

Detailed Steps:

  • Design:

    • Design a 20-bp guide RNA (gRNA) sequence targeting a specific site within the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Design 1-2 kb homology arms corresponding to the regions immediately upstream and downstream of the target gene.

  • Plasmid Construction:

    • Synthesize and anneal oligonucleotides encoding the gRNA and clone them into the appropriate site of the CRISPR/Cas9 vector.

    • Amplify the upstream and downstream homology arms from S. fungicidicus genomic DNA.

    • Clone the homology arms into the CRISPR/Cas9 vector, flanking the gRNA cassette. This can be done using traditional restriction-ligation cloning or seamless cloning methods like Gibson Assembly.

  • Conjugation:

    • Transform the final CRISPR/Cas9 construct into a suitable E. coli donor strain.

    • Grow the E. coli donor and S. fungicidicus recipient strains to the appropriate growth phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.

    • Incubate for 16-20 hours to allow for plasmid transfer.

  • Selection and Verification:

    • Overlay the conjugation plates with antibiotics to select for S. fungicidicus exconjugants that have received the plasmid.

    • Isolate individual exconjugant colonies and screen for the desired double-crossover event, which results in the deletion of the target gene and the loss of the integrated plasmid. This can be achieved by replica plating onto media with and without the antibiotic used for plasmid selection.

    • Confirm the gene deletion in putative mutants by PCR using primers that flank the deleted region. The PCR product from the mutant should be smaller than that from the wild-type.

    • Sequence the PCR product to verify the precise deletion.

Conclusion

The genetic basis of this compound production in Streptomyces fungicidicus is a fascinating and complex system centered around a large NRPS-containing biosynthetic gene cluster. A thorough understanding of this cluster, its regulatory elements, and the functions of its constituent genes is crucial for the rational design of strategies to improve this compound titers and to generate novel analogues with enhanced therapeutic properties. The experimental protocols provided in this guide offer a practical framework for researchers to explore and manipulate the genetic blueprint of this important antibiotic, paving the way for future advancements in drug discovery and development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enduracidin is a potent lipopeptide antibiotic effective against a range of Gram-positive bacteria.[1][2] Comprised of a mixture of structurally similar compounds, primarily this compound A and B, its purification from fermentation broths is a critical step for research and development.[1][2] High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a highly effective technique for the separation and purification of these lipopeptides. This application note provides a detailed protocol for the extraction and subsequent HPLC purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the development and optimization of purification protocols.

PropertyValue
Molecular FormulaC107H140Cl2N26O32
Molecular Weight2373.3 g/mol
AppearanceWhite powder
SolubilityPoor aqueous solubility

Experimental Protocols

This section details the step-by-step methodology for the extraction of this compound from a fermentation culture followed by its purification using reverse-phase HPLC.

1. Extraction of this compound from Fermentation Broth

This protocol is adapted from the methods described for the isolation of this compound from Streptomyces fungicidicus cultures.[3]

  • 1.1. Mycelial Pellet Collection:

    • Transfer the fermentation culture to 50 ml centrifuge tubes.

    • Pellet the mycelia by centrifugation at 10,000 x g for 15 minutes.

    • Discard the supernatant.

  • 1.2. Methanol Extraction:

    • Resuspend the mycelial pellets in 70% acidic methanol (pH 2.0).

    • Stir the suspension for 3 hours.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

    • Collect the supernatant containing the this compound extract.

  • 1.3. Liquid-Liquid Extraction:

    • Extract proteins and lipids from the methanol supernatant with an equal volume of ethyl acetate.

    • After phase separation, collect the aqueous phase.

    • Adjust the pH of the aqueous phase to 8.2.

    • Extract the this compound into butanol (3 x 100 ml extractions for a 300 ml aqueous phase).

    • Wash the combined butanol phases with water (3 x 100 ml).

    • Partition the this compound from the butanol phase into an aqueous solution of 5 mM HCl (pH 2.0) (3 x 100 ml extractions).

    • Adjust the pH of the combined aqueous layers back to 8.2.

    • Re-extract the this compound into butanol (3 x 100 ml extractions).

  • 1.4. Sample Preparation for HPLC:

    • Concentrate the final butanol layer by evaporation under reduced pressure to obtain a crude white powder.

    • Redissolve the crude this compound powder in 20% acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.

2. High-Performance Liquid Chromatography (HPLC) Purification

This reverse-phase HPLC protocol is designed for the purification of this compound.[3]

  • 2.1. HPLC System and Column:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a UV detector.

    • Column: A Gemini C18 column (10 x 250 mm, 5 µm particle size) or a similar C18 column suitable for peptide separations.[3]

  • 2.2. Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • 2.3. Chromatographic Conditions:

    • Flow Rate: 3 ml/min

    • Detection: 230 nm

    • Injection Volume: 20-100 µl (depending on sample concentration)

    • Column Temperature: Ambient

  • 2.4. Gradient Program:

    • 0-10 min: Linear gradient from 5% to 20% Mobile Phase B.

    • 10-40 min: Linear gradient from 20% to 40% Mobile Phase B.

    • 40-45 min: Linear gradient from 40% to 95% Mobile Phase B.

    • 45-49 min: Hold at 95% Mobile Phase B.

    • 49-52 min: Linear gradient from 95% to 5% Mobile Phase B.

    • 52-60 min: Re-equilibration at 5% Mobile Phase B.

  • 2.5. Fraction Collection:

    • Collect fractions corresponding to the major peaks detected at 230 nm.

    • The identity and purity of the collected fractions should be confirmed by a secondary analytical method, such as mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the this compound purification protocol.

ParameterValue
HPLC Column Specifications
Stationary PhaseGemini C18
Dimensions10 x 250 mm
Particle Size5 µm
Mobile Phases
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Chromatographic Conditions
Flow Rate3 ml/min
Detection Wavelength230 nm
Gradient Program
0-10 min5-20% B
10-40 min20-40% B
40-45 min40-95% B
45-49 min95% B
49-52 min95-5% B
52-60 min5% B

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Enduracidin_Purification_Workflow cluster_extraction Extraction from Fermentation Broth cluster_hplc HPLC Purification fermentation Fermentation Culture centrifugation1 Centrifugation (10,000 x g, 15 min) fermentation->centrifugation1 mycelia Mycelial Pellet centrifugation1->mycelia supernatant1 Supernatant (discarded) centrifugation1->supernatant1 methanol_extraction Acidic Methanol (pH 2.0) Extraction mycelia->methanol_extraction centrifugation2 Centrifugation (10,000 x g, 10 min) methanol_extraction->centrifugation2 methanol_extract Methanol Extract centrifugation2->methanol_extract debris Cell Debris (discarded) centrifugation2->debris ethyl_acetate_extraction Ethyl Acetate Extraction methanol_extract->ethyl_acetate_extraction aqueous_phase1 Aqueous Phase ethyl_acetate_extraction->aqueous_phase1 organic_phase1 Organic Phase (discarded) ethyl_acetate_extraction->organic_phase1 ph_adjustment1 pH Adjustment to 8.2 aqueous_phase1->ph_adjustment1 butanol_extraction1 Butanol Extraction ph_adjustment1->butanol_extraction1 butanol_phase1 Butanol Phase butanol_extraction1->butanol_phase1 aqueous_phase2 Aqueous Phase (discarded) butanol_extraction1->aqueous_phase2 water_wash Water Wash butanol_phase1->water_wash hcl_extraction 5 mM HCl (pH 2.0) Extraction water_wash->hcl_extraction aqueous_phase3 Aqueous Phase hcl_extraction->aqueous_phase3 butanol_phase2 Butanol Phase (discarded) hcl_extraction->butanol_phase2 ph_adjustment2 pH Adjustment to 8.2 aqueous_phase3->ph_adjustment2 butanol_extraction2 Butanol Extraction ph_adjustment2->butanol_extraction2 final_butanol_phase Final Butanol Phase butanol_extraction2->final_butanol_phase aqueous_phase4 Aqueous Phase (discarded) butanol_extraction2->aqueous_phase4 evaporation Evaporation final_butanol_phase->evaporation crude_this compound Crude this compound Powder evaporation->crude_this compound dissolution Dissolve in 20% Acetonitrile crude_this compound->dissolution filtration 0.22 µm Filtration dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purified_this compound Purified this compound fraction_collection->purified_this compound

Caption: Workflow for this compound Purification.

References

Application Note: Quantitative Analysis of Enduracidin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enduracidin is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[2][3] This mode of action makes it an important compound in the study of antibiotic resistance. Accurate and sensitive quantification of this compound is critical for research, development, and quality control. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for the quantitative analysis of complex molecules in biological matrices.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets the transglycosylation step of peptidoglycan biosynthesis.[2][3] It forms a complex with Lipid II, the monomeric precursor of peptidoglycan, thereby preventing its incorporation into the growing cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell death. The simplified pathway is illustrated below.

Enduracidin_Pathway cluster_synthesis Cytoplasmic Membrane (Inner Leaflet) cluster_inhibition Periplasmic Space UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Inhibited_Complex This compound-Lipid II Complex Lipid_II->Inhibited_Complex Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Polymerization This compound This compound This compound->Inhibited_Complex Inhibited_Complex->Peptidoglycan Inhibition Transglycosylase Transglycosylase (PBP) LCMS_Workflow Sample Fermentation Broth Sample Centrifuge1 Centrifugation (Cell Removal) Sample->Centrifuge1 Precipitation Protein Precipitation (Methanol) Centrifuge1->Precipitation Centrifuge2 Centrifugation (Pellet Precipitate) Precipitation->Centrifuge2 Evaporation Evaporation to Dryness Centrifuge2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration LC_Injection LC-MS Injection Filtration->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Structural Analysis of Enduracidin via Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent lipodepsipeptide antibiotic, exhibits significant activity against a range of Gram-positive bacteria. Its complex cyclic structure, which includes non-proteinogenic amino acids, necessitates advanced analytical techniques for comprehensive structural elucidation. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, enabling detailed characterization of the peptide backbone and localization of modifications. This document provides detailed application notes and protocols for the structural analysis of this compound and its analogs using MS/MS.

Experimental Protocols

Sample Preparation: Fermentation and Extraction

A generalized protocol for the isolation of this compound from bacterial fermentation is outlined below. This procedure may require optimization based on the specific strain and fermentation conditions.

  • Fermentation: Culture Streptomyces fungicidicus in a suitable production medium for 8 days.

  • Harvesting: Separate the fermentation broth and mycelia by centrifugation.

  • Extraction: Extract the metabolites from both the broth and mycelia. A common method involves using a suitable organic solvent such as methanol or ethyl acetate.

  • Purification: Partially purify the peptide extract using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically effective for separating this compound and its analogs.

Tandem Mass Spectrometry (MS/MS) Analysis

The following protocol outlines a representative method for the MS/MS analysis of purified this compound samples.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with a tandem MS (MS/MS) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode for generating protonated molecular ions of this compound.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ions corresponding to this compound A, this compound B, and any potential analogs.

  • Precursor Ion Selection: Isolate the desired precursor ion (e.g., the [M+3H]3+ ion for this compound A) using the first mass analyzer.

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the collision cell by colliding it with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to generate a rich spectrum of fragment ions.

  • MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

  • Data Analysis: Interpret the MS/MS spectrum to deduce the amino acid sequence and identify the locations of any modifications. This is achieved by identifying characteristic fragment ion series (e.g., b- and y-ions).

Data Presentation: this compound A Fragmentation

The structural analysis of this compound A by MS/MS yields characteristic fragment ions that are crucial for its identification and characterization. The table below summarizes the prominent fragment ions observed in the MS/MS spectrum of this compound A.[1]

Fragment Peptide SequenceCorresponding m/z Value
End¹⁵–Hpg¹⁷393.2
Ser¹²–Hpg¹⁷754.2
End¹⁰–Hpg¹⁷1057.4

End stands for Enduracididine and Hpg for 4-hydroxyphenylglycine.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the structural analysis of this compound using tandem mass spectrometry.

This compound MS/MS Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Fermentation Fermentation of S. fungicidicus Extraction Extraction of Metabolites Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Interpretation Spectral Interpretation MS2->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Workflow for this compound structural analysis.

This compound A Fragmentation Pathway

The fragmentation of this compound A in the gas phase during MS/MS analysis produces a series of characteristic ions. The diagram below illustrates the generation of the key fragments listed in the data table.

This compound Fragmentation cluster_fragments Observed Fragment Ions EnduracidinA This compound A Precursor Ion Frag3 End¹⁰–Hpg¹⁷ m/z 1057.4 EnduracidinA->Frag3 Cleavage Frag1 End¹⁵–Hpg¹⁷ m/z 393.2 Frag2 Ser¹²–Hpg¹⁷ m/z 754.2 Frag2->Frag1 Neutral Loss Frag3->Frag2 Neutral Loss

Caption: Key MS/MS fragments of this compound A.

Conclusion

Tandem mass spectrometry is an indispensable technique for the structural analysis of complex natural products like this compound. The detailed protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to utilize MS/MS for the characterization of this compound and its analogs, thereby facilitating further research and development in this area.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy in Enduracidin Conformation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipodepsipeptide antibiotic effective against a range of Gram-positive bacteria.[1] Its mechanism of action involves binding to Lipid II, a crucial precursor in the bacterial cell wall biosynthesis, thereby inhibiting peptidoglycan formation.[2][3] The three-dimensional conformation of this compound is critical to its bioactivity, and understanding its structural features is paramount for the development of new analogues with improved therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation and dynamics of biomolecules like this compound.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the conformational analysis of this compound.

Principle of NMR for Conformation Studies

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each atom, providing detailed information about the molecular structure.

For conformational studies of peptides like this compound, multi-dimensional NMR experiments are employed to resolve individual proton signals and to identify protons that are close to each other in space. Key NMR parameters used for structure determination include:

  • Chemical Shifts (δ): Provide information about the local environment of each proton.

  • Scalar Couplings (J-couplings): Measured from experiments like COSY (Correlation Spectroscopy), these provide information about dihedral angles within the molecule.

  • Nuclear Overhauser Effects (NOEs): Observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, NOEs arise from the through-space interaction of protons that are typically less than 5 Å apart. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for 3D structure calculation.[6]

By combining these NMR-derived restraints with computational methods like molecular dynamics (MD) simulations, a high-resolution 3D structure of this compound in solution can be determined.[7]

Application: Elucidating the 3D Structure of this compound

NMR spectroscopy has been successfully applied to determine the three-dimensional solution structure of this compound.[1] These studies have revealed that this compound adopts a well-defined conformation in solution, characterized by a beta-hairpin-like structure. The elucidation of this structure provides valuable insights into its interaction with Lipid II and serves as a basis for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from NMR experiments for the conformational analysis of this compound. Please note that the specific values presented here are representative and intended for illustrative purposes, as a complete and detailed experimental dataset for this compound is not publicly available in the cited literature.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound

ResidueAmide (NH) δ (ppm)α-CH δ (ppm)Side Chain Protons δ (ppm)
Ala8.154.301.40 (β-CH₃)
Val8.054.102.10 (β-CH), 0.95, 0.90 (γ-CH₃)
Leu8.204.351.70 (β-CH₂), 1.60 (γ-CH), 0.90 (δ-CH₃)
Phe8.304.603.10, 2.90 (β-CH₂), 7.20-7.40 (Aromatic)
Pro-4.402.00, 1.80 (β-CH₂), 2.20, 1.90 (γ-CH₂), 3.60, 3.50 (δ-CH₂)
Orn7.904.201.80 (β-CH₂), 1.70 (γ-CH₂), 2.90 (δ-CH₂)
Tyr8.104.503.00, 2.80 (β-CH₂), 7.10, 6.80 (Aromatic)

Table 2: Representative NOE-Derived Distance Restraints for this compound

Proton PairNOE IntensityDistance Restraint (Å)
Ala(NH) - Val(αH)Strong1.8 - 2.7
Val(αH) - Leu(NH)Medium1.8 - 3.3
Leu(NH) - Phe(NH)Weak1.8 - 5.0
Ala(βH) - Phe(Aromatic)Medium1.8 - 3.5
Val(γH) - Leu(δH)Strong1.8 - 2.9

Table 3: Representative ³J(HN-Hα) Coupling Constants and Dihedral Angle Restraints

Residue³J(HN-Hα) (Hz)Dihedral Angle (φ) Restraint (°)
Ala8.5-120 ± 40
Val9.0-130 ± 40
Leu4.0-60 ± 30
Phe8.8-125 ± 40

Experimental Protocols

The following are detailed methodologies for key experiments in the NMR conformational analysis of this compound.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable solvent. A common solvent system is a mixture of H₂O/D₂O (9:1) or a mixture of deuterated organic solvents like DMSO-d₆ to ensure solubility and to observe exchangeable amide protons.[2]

  • pH Adjustment: Adjust the pH of the sample to a range of 4-5 to minimize the exchange rate of amide protons with the solvent.

  • Internal Standard: Add a small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for chemical shift calibration.

  • Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.[8]

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum:

    • Acquire a standard one-dimensional ¹H spectrum to assess sample purity and concentration.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 s.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify protons within the same amino acid spin system.

    • Typical parameters:

      • Spectral width: 12 ppm in both dimensions.

      • Data points: 2048 in F2, 512 in F1.

      • Mixing time: 60-80 ms using a MLEV-17 spin-lock sequence.

      • Scans per increment: 8-16.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds.

    • Typical parameters:

      • Spectral width: 12 ppm in both dimensions.

      • Data points: 2048 in F2, 512 in F1.

      • Scans per increment: 4-8.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.

    • Typical parameters:

      • Spectral width: 12 ppm in both dimensions.

      • Data points: 2048 in F2, 512 in F1.

      • Mixing time: 100-200 ms.

      • Scans per increment: 16-32.

Protocol 3: NMR Data Processing and Analysis
  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems by identifying NOEs between adjacent residues (e.g., between the α-proton of residue i and the amide proton of residue i+1).

  • Extraction of Structural Restraints:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to known distances to generate a list of upper and lower distance bounds.

    • Dihedral Angle Restraints: Measure the ³J(HN-Hα) coupling constants from a high-resolution 1D or 2D spectrum and use the Karplus equation to derive dihedral angle (φ) restraints.

  • Structure Calculation and Refinement:

    • Use the extracted distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • Perform simulated annealing and molecular dynamics simulations to generate an ensemble of structures that satisfy the experimental restraints.

    • Validate the final structures based on energetic and geometric criteria.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation cluster_output Output This compound Purified this compound dissolution Dissolution in NMR Solvent (e.g., H₂O/D₂O) This compound->dissolution filtration Filtration into NMR Tube dissolution->filtration nmr_spectrometer High-Field NMR Spectrometer filtration->nmr_spectrometer cosy 2D COSY nmr_spectrometer->cosy tocsy 2D TOCSY nmr_spectrometer->tocsy noesy 2D NOESY nmr_spectrometer->noesy assignment Resonance Assignment cosy->assignment tocsy->assignment noesy->assignment restraints Extraction of Structural Restraints (Distances, Angles) assignment->restraints calculation 3D Structure Calculation (Simulated Annealing) restraints->calculation refinement Structure Refinement & Validation calculation->refinement final_structure 3D Conformational Ensemble of this compound refinement->final_structure

Caption: Experimental workflow for this compound conformational analysis by NMR.

Mechanism of Action

mechanism_of_action cluster_this compound This compound cluster_bacterial_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition This compound This compound Conformation (Determined by NMR) lipid_ii Lipid II Precursor This compound->lipid_ii Binding peptidoglycan Peptidoglycan Synthesis lipid_ii->peptidoglycan inhibition X cell_wall Bacterial Cell Wall peptidoglycan->cell_wall inhibition->peptidoglycan Inhibition

References

Application Notes and Protocols: In Vitro Time-Kill Kinetics Assay for Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipoglycopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation. Specifically, this compound binds to Lipid II, a precursor molecule, and blocks the transglycosylation step, leading to cell lysis and death. The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing an in vitro time-kill kinetics assay for this compound.

Principle of the Assay

The in vitro time-kill kinetics assay measures the change in a bacterial population after exposure to an antimicrobial agent over a specified period. By periodically determining the number of viable bacteria (colony-forming units, CFU/mL), a time-kill curve can be generated. This curve provides valuable information on the rate and extent of bacterial killing, helping to characterize the pharmacodynamic properties of the antibiotic. According to the Clinical and Laboratory Standards Institute (CLSI), bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial inoculum.[1][2][3]

Signaling Pathway of this compound's Mechanism of Action

cluster_0 Bacterial Cytoplasm cluster_2 Periplasmic Space / Cell Wall Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Flippase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurG MurG UDP_MurNAc_pentapeptide->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG MurG->Lipid_I Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan This compound This compound This compound->Lipid_II Binding

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strains and laboratory conditions.

1. Materials

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile 96-well plates

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Vortex mixer

  • Spiral plater or manual plating supplies

2. Preliminary Minimum Inhibitory Concentration (MIC) Determination

Before performing the time-kill assay, it is essential to determine the MIC of this compound against the selected bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. This can be determined using broth microdilution or other standard methods as per CLSI guidelines.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (including MRSA)0.12 - 2
Enterococcus faecalis0.5 - 4
Streptococcus pneumoniae0.06 - 1

Note: These values are illustrative and the actual MIC should be determined experimentally for the specific strains used.

3. Experimental Workflow

cluster_0 Preparation cluster_1 Incubation and Sampling cluster_2 Quantification and Analysis A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) D Inoculate Tubes/Flasks A->D B Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->D C Prepare Growth Control (No Antibiotic) C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Time Points (0, 2, 4, 8, 24 hours) E->F G Perform Serial Dilutions F->G H Plate Dilutions on Agar G->H I Incubate Plates and Count Colonies (CFU) H->I J Plot Time-Kill Curves (log10 CFU/mL vs. Time) I->J

Caption: Experimental workflow for the in vitro time-kill kinetics assay.

4. Detailed Methodology

4.1. Preparation of Bacterial Inoculum

  • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of 0.08-0.1).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

4.2. Preparation of this compound Concentrations

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial dilutions of the stock solution in CAMHB to obtain working concentrations that are twice the desired final concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

4.3. Time-Kill Assay Procedure

  • Set up a series of sterile tubes or flasks. For each bacterial strain, include a growth control (no antibiotic) and tubes for each this compound concentration to be tested.

  • To each test tube, add an equal volume of the diluted bacterial inoculum and the corresponding this compound working solution. For the growth control, add an equal volume of the bacterial inoculum and sterile CAMHB.

  • The final volume in each tube should be sufficient for sampling at all time points (e.g., 10 mL).

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform 10-fold serial dilutions of each aliquot in sterile saline.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

5. Data Presentation and Analysis

The results of the time-kill assay are presented as a plot of the mean log10 CFU/mL versus time for each this compound concentration and the growth control.

Table 2: Example Data from a Time-Kill Assay of this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.685.715.695.70
26.855.104.253.152.50
47.924.653.10<2.00<2.00
88.804.20<2.00<2.00<2.00
249.103.80<2.00<2.00<2.00

Note: <2.00 indicates that the colony count was below the limit of detection.

Interpretation of Results:

  • Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.[1][3]

  • Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the initial inoculum.

  • Indifference: The activity of the antibiotic is similar to the growth control.

Conclusion

The in vitro time-kill kinetics assay is a valuable tool for characterizing the antimicrobial activity of this compound. By following this detailed protocol, researchers can obtain reproducible and informative data on the bactericidal effects of this potent antibiotic against clinically relevant Gram-positive pathogens. This information is crucial for preclinical and clinical development and for understanding the potential therapeutic applications of this compound.

References

Determining the Post-Antibiotic Effect of Enduracidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a lipoglycopeptide antibiotic, exhibits potent bactericidal activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This compound specifically targets the transglycosylation step by binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway.[1] This targeted action disrupts cell wall integrity, leading to bacterial cell death.

A key pharmacodynamic parameter for evaluating the efficacy of an antibiotic is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[2] Understanding the PAE of this compound is crucial for optimizing dosing regimens, predicting clinical outcomes, and developing new therapeutic strategies.

These application notes provide detailed protocols for determining the in vitro PAE of this compound against Gram-positive bacteria using both the viable count method and a spectrophotometric method. Additionally, this document presents illustrative data based on antibiotics with similar mechanisms of action to provide a framework for interpreting experimental results.

Data Presentation

While specific quantitative data for the post-antibiotic effect of this compound is not extensively available in published literature, the following tables provide representative Minimum Inhibitory Concentration (MIC) values for this compound and PAE data for vancomycin, another glycopeptide antibiotic that inhibits a late stage of cell wall synthesis. This information can be used as a reference for expected outcomes when testing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Enramycin)

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.013 - 0.413[3]
Clostridium perfringens0.05 - 1.6[3]

Table 2: Illustrative Post-Antibiotic Effect (PAE) of Vancomycin against Staphylococcus aureus

Note: This data is for Vancomycin and serves as an example. The PAE of this compound should be determined experimentally.

Concentration (x MIC)Exposure Time (hours)PAE Duration (hours)
221.7 - 2.5
422.5 - 4.1[4]
82> 4.0

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to determining the PAE, the MIC of this compound against the test organism must be established using a standardized microdilution method.

Materials:

  • This compound stock solution

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density at 600 nm)

Protocol:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.

  • Add an equal volume of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

II. Protocol for Determining Post-Antibiotic Effect (PAE) - Viable Count Method

This is the traditional and most widely accepted method for PAE determination.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution at the desired multiple of the MIC (e.g., 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile test tubes

  • Shaking incubator

Protocol:

  • Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until the culture reaches the early logarithmic phase of growth (approximately 10⁷ CFU/mL).

  • Divide the culture into two tubes: a "test" tube and a "control" tube.

  • Add this compound to the "test" tube to achieve the desired final concentration (e.g., 4x MIC). Add an equal volume of sterile broth to the "control" tube.

  • Incubate both tubes at 37°C with shaking for a predetermined exposure time (e.g., 1 or 2 hours).

  • After the exposure period, remove the antibiotic from the "test" culture by centrifugation followed by washing the bacterial pellet twice with sterile saline or PBS. A 1:1000 dilution in pre-warmed drug-free broth is an alternative method to effectively remove the antibiotic. The "control" culture should be subjected to the same washing or dilution procedure.

  • Resuspend the washed bacterial pellets in pre-warmed CAMHB.

  • At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every hour for up to 8 hours), take aliquots from both the "test" and "control" cultures.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates for colony counting.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Calculate the PAE using the following formula: PAE = T - C Where:

    • T is the time required for the count in the "test" culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

    • C is the time required for the count in the "control" culture to increase by 1 log₁₀ above its initial count after the washing/dilution procedure.

III. Protocol for Determining Post-Antibiotic Effect (PAE) - Spectrophotometric Method

This method is less labor-intensive than the viable count method and provides a high-throughput alternative.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound solution at the desired multiple of the MIC

  • Sterile saline or PBS

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 600 nm and maintaining a constant temperature

Protocol:

  • Follow steps 1-6 of the Viable Count Method to prepare the "test" and "control" cultures.

  • After resuspending the washed pellets in pre-warmed CAMHB, transfer aliquots of the "test" and "control" cultures to multiple wells of a 96-well microtiter plate.

  • Place the microtiter plate in a microplate reader set to 37°C.

  • Monitor the optical density (OD₆₀₀) of the cultures at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

  • Determine the time it takes for the OD₆₀₀ of the "test" and "control" cultures to reach a predetermined value (e.g., 50% of the maximum OD of the control culture).

  • Calculate the PAE using the following formula: PAE = T - C Where:

    • T is the time required for the "test" culture to reach the predetermined OD₆₀₀ value.

    • C is the time required for the "control" culture to reach the same OD₆₀₀ value.

Visualizations

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting a critical step in the biosynthesis of the bacterial cell wall. The following diagram illustrates the peptidoglycan synthesis pathway and the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation MurA_F MurA-F enzymes MraY MraY MurG MurG Transglycosylase Transglycosylase (PBP) Transpeptidase Transpeptidase (PBP) This compound This compound This compound->Lipid_II

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow for PAE Determination (Viable Count Method)

The following diagram outlines the key steps in the experimental workflow for determining the post-antibiotic effect using the viable count method.

PAE_Workflow start Start: Log-phase bacterial culture split Divide culture into 'Test' and 'Control' start->split expose_test Expose 'Test' to This compound (e.g., 4x MIC) split->expose_test expose_control Add sterile broth to 'Control' split->expose_control incubate Incubate both (e.g., 1-2 hours) expose_test->incubate expose_control->incubate remove_abx Remove antibiotic (wash/dilute) incubate->remove_abx resuspend Resuspend in fresh broth remove_abx->resuspend sampling Sample at regular intervals (t=0, 1, 2... hrs) resuspend->sampling plating Serial dilution and plate counting (CFU/mL) sampling->plating calculate Calculate PAE (PAE = T - C) plating->calculate

Caption: Workflow for PAE determination by viable count method.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to determine the post-antibiotic effect of this compound against key Gram-positive pathogens. A thorough understanding of this compound's PAE is essential for its preclinical and clinical development, informing rational dose scheduling and maximizing its therapeutic potential. The provided diagrams and illustrative data serve as valuable resources for experimental design and data interpretation in the ongoing effort to combat antibiotic resistance.

References

Application Note: Studying Enduracidin's Effect on Bacterial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enduracidin is a potent lipoglycopeptide antibiotic effective against Gram-positive bacteria, including resistant strains like MRSA and VRE. Its primary mechanism of action involves binding to Lipid II, a crucial precursor in the bacterial cell wall peptidoglycan synthesis pathway.[1][2] This interaction inhibits the transglycosylation step, disrupting cell wall formation and leading to bacterial death.[1][3] While direct membrane disruption is not its primary mode of action, the inhibition of cell wall synthesis can lead to subsequent loss of cell integrity, membrane destabilization, and dissipation of the bacterial membrane potential.[3]

The bacterial cytoplasmic membrane maintains a transmembrane potential (ΔΨ), which is essential for critical cellular processes such as ATP synthesis, solute transport, and motility.[4][5] Consequently, the dissipation of this potential is a key indicator of cell death and a common mechanism for many antimicrobial agents.[5][6] This document provides detailed protocols for assessing the secondary effects of this compound on the membrane potential of Gram-positive bacteria using the voltage-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)).

Principle of the Assay The assay utilizes DiSC₃(5), a cationic, membrane-permeable fluorescent dye.[7][8] In healthy, energized bacteria with a negative-inside membrane potential, the positively charged dye accumulates in the cytoplasm. This accumulation leads to self-quenching of the dye's fluorescence, resulting in a low fluorescence signal.[8] If a compound like this compound causes membrane depolarization, the transmembrane potential collapses. The dye is then released from the cells into the surrounding medium, causing de-quenching and a measurable increase in fluorescence intensity.[7][8] This change in fluorescence can be monitored in real-time using a fluorometric plate reader or visualized at the single-cell level with fluorescence microscopy.

Visualizing this compound's Mechanism and Assay Logic

The following diagrams illustrate the mechanism of this compound and the workflow for assessing its impact on membrane potential.

This compound This compound lipid_ii Lipid II This compound->lipid_ii Binds to transglycosylation Transglycosylation Step This compound->transglycosylation Inhibits lipid_ii->transglycosylation Substrate for pg_synthesis Peptidoglycan Synthesis transglycosylation->pg_synthesis Key part of cell_wall Cell Wall Integrity transglycosylation->cell_wall pg_synthesis->cell_wall Maintains depolarization Membrane Depolarization cell_wall->depolarization Loss leads to

Caption: this compound's primary mechanism and its downstream effect on membrane potential.

prep_culture 1. Prepare Bacterial Culture (e.g., S. aureus) grow_phase 2. Grow to Mid-Log Phase (OD₆₀₀ ≈ 0.4-0.6) prep_culture->grow_phase harvest 3. Harvest & Wash Cells grow_phase->harvest resuspend 4. Resuspend in Assay Buffer harvest->resuspend add_dye 5. Add DiSC₃(5) Dye & Incubate resuspend->add_dye baseline 6. Measure Baseline Fluorescence (Quenched State) add_dye->baseline add_compounds 7. Add Test Compounds baseline->add_compounds monitor 8. Monitor Fluorescence (De-quenching) add_compounds->monitor analyze 9. Analyze Data monitor->analyze

Caption: Experimental workflow for the bacterial membrane potential assay.

Experimental Protocols

Protocol 1: Fluorometric Measurement of Membrane Depolarization (96-Well Plate Format)

This protocol measures population-level changes in membrane potential and is suitable for determining dose-response and kinetics of depolarization.

Materials and Reagents:

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis 168)

  • Tryptic Soy Broth (TSB) or appropriate growth medium

  • Assay Buffer: 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2

  • This compound stock solution (in DMSO or water)

  • DiSC₃(5) stock solution: 1 mM in DMSO (store at -20°C, protected from light)

  • Valinomycin stock solution: 1 mM in DMSO (Positive Control for depolarization)[7]

  • DMSO (Vehicle Control)

  • Black, clear-bottom 96-well microplates

  • Fluorometric microplate reader with temperature control

Procedure:

  • Bacterial Culture Preparation: Inoculate 10 mL of TSB with a single colony of the test bacterium. Incubate overnight at 37°C with shaking (200 rpm).

  • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB and grow at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

  • Cell Preparation: Harvest the cells by centrifugation (4000 x g, 10 min, room temperature). Discard the supernatant.

  • Wash the cell pellet twice by resuspending in an equal volume of Assay Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to an OD₆₀₀ of 0.1. This will be the working cell suspension.

  • Dye Loading: Add DiSC₃(5) stock solution to the working cell suspension to a final concentration of 1 µM.[7] Incubate the suspension at 37°C in the dark for 15-30 minutes to allow for dye uptake and fluorescence quenching.

  • Assay Setup: Aliquot 198 µL of the dye-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.

  • Fluorescence Measurement: a. Place the plate in a fluorometer pre-heated to 37°C. b. Set the excitation wavelength to 622 nm and the emission wavelength to 670 nm.[9] c. Monitor the baseline fluorescence for 5 minutes to ensure a stable, quenched signal. d. Add 2 µL of the test compounds to the appropriate wells (e.g., this compound at various concentrations, Valinomycin as a positive control [final concentration 1 µM], and DMSO as a vehicle control). e. Immediately begin monitoring the fluorescence intensity every 60 seconds for at least 30-60 minutes.

Data Analysis:

  • Correct the fluorescence readings by subtracting the background fluorescence of wells containing only buffer and the dye.

  • Normalize the data by setting the average fluorescence before compound addition to 0% or 100%.

  • Plot the change in relative fluorescence units (RFU) over time for each treatment. An increase in fluorescence indicates depolarization.

  • The effect of this compound can be quantified as a percentage of the depolarization achieved with the positive control, Valinomycin.

Protocol 2: Single-Cell Analysis via Fluorescence Microscopy

This protocol allows for direct visualization of membrane potential changes in individual bacterial cells.

Materials and Reagents:

  • Same as Protocol 1

  • Poly-L-lysine coated microscope slides

  • Coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5), an oil immersion objective (100x), and a temperature-controlled stage.

Procedure:

  • Cell and Dye Preparation: Prepare a dye-loaded bacterial suspension (OD₆₀₀ of 0.1) as described in Protocol 1, steps 1-6.

  • Slide Preparation: Add 10 µL of the cell suspension onto a poly-L-lysine coated slide and allow the cells to adhere for 10 minutes.

  • Gently remove the excess liquid and place a coverslip over the sample.

  • Microscopy: a. Mount the slide on the microscope stage, pre-heated to 37°C. b. Locate the cells using phase-contrast microscopy. c. Switch to the fluorescence channel. In polarized cells, the DiSC₃(5) signal should be very dim due to quenching. d. Acquire a baseline image ("time 0"). e. Carefully add a small volume (e.g., 2 µL) of the this compound solution (at a concentration of 2x-4x MIC) to the edge of the coverslip. The solution will diffuse under the coverslip. f. Immediately begin time-lapse imaging, capturing images every 1-2 minutes for 30 minutes. g. As a positive control, image a separate sample treated with Valinomycin (1 µM).

Data Analysis:

  • Analyze the sequence of images. Depolarization is indicated by a significant increase in the fluorescence intensity of individual cells over time.[7]

  • Compare the fluorescence of this compound-treated cells to untreated and Valinomycin-treated cells.

  • Quantify the fluorescence intensity of multiple cells per condition using image analysis software (e.g., ImageJ/Fiji).

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 292130.5
B. subtilis 1680.25
Vancomycin-Resistant Enterococcus1.0
(Note: Data are examples and should be determined experimentally.)

Table 2: Summary of this compound-Induced Membrane Depolarization

TreatmentConcentration (x MIC)Max Fluorescence (RFU)% Depolarization (Relative to Valinomycin)Time to Max Depolarization (min)
Vehicle Control (DMSO)N/A150 ± 120%N/A
This compound1x850 ± 4535%25
This compound4x2100 ± 11090%15
This compound16x2250 ± 9898%10
Valinomycin (1 µM)N/A2300 ± 125100%5
(Note: Data are examples. RFU = Relative Fluorescence Units. % Depolarization calculated as: [(F_sample - F_dmso) / (F_valinomycin - F_dmso)] * 100.)

References

Enduracidin's Efficacy in a Murine Model of Staphylococcal Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Enduracidin in a mouse model of Staphylococcus aureus infection. This compound is a potent lipoglypeptidic antibiotic that demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation.

Data Presentation

The following tables summarize the in vitro and in vivo activity of this compound against Staphylococcus aureus.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
S. aureus KS185-40.013

Table 2: In Vivo Efficacy of this compound in an Acute Staphylococcus aureus Systemic Infection Mouse Model

ParameterValue
Mouse Strain DDN
Infection Route Intraperitoneal
Treatment Route Subcutaneous
ED₅₀ (50% Effective Dose) 2.27 mg/kg[1]
95% Confidence Limits for ED₅₀ 1.69 - 3.06 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for various research purposes, including screening of new this compound analogs and combination therapy studies.

Protocol 1: Murine Model of Systemic Staphylococcus aureus Infection

This protocol describes the induction of a systemic infection in mice to evaluate the efficacy of this compound.

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., MRSA USA300 or a susceptible strain like KS185-4)

  • Tryptic Soy Broth (TSB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Male or female DDN mice (or other suitable strain), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Bacterial Inoculum Preparation: a. Culture S. aureus in TSB overnight at 37°C with shaking. b. Harvest the bacterial cells by centrifugation and wash twice with sterile PBS. c. Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The infectious dose may need to be optimized for the specific bacterial strain and mouse model. For the S. aureus KS185-4 strain, an intravenous injection of approximately 2x10⁷ viable cells was found to be the LD50.

  • Infection: a. Administer the bacterial suspension to the mice via intraperitoneal (IP) injection (e.g., 0.5 mL).

  • Treatment: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). b. One hour post-infection, administer this compound subcutaneously (SC) at various doses. A dose-response study is recommended to determine the ED₅₀.

  • Monitoring and Endpoint: a. Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur, weight loss) and mortality for a defined period (e.g., 7 days). b. The primary endpoint is typically survival.

Protocol 2: Murine Model of Subcutaneous Staphylococcus aureus Infection

This protocol is suitable for evaluating the efficacy of this compound against localized skin and soft tissue infections.

Materials:

  • Same as Protocol 1, with the addition of electric clippers and disinfectant.

Procedure:

  • Bacterial Inoculum Preparation: a. Prepare the S. aureus inoculum as described in Protocol 1. A higher concentration may be required for establishing a robust skin infection.

  • Infection: a. Anesthetize the mice. b. Shave a small area on the back of each mouse and disinfect the skin. c. Inject a defined volume of the bacterial suspension (e.g., 50-100 μL) subcutaneously into the shaved area.

  • Treatment: a. Administer this compound either systemically (e.g., SC or IP) or locally (e.g., topical application to the infection site) at various doses and time points post-infection.

  • Monitoring and Endpoints: a. Monitor the development of skin lesions (e.g., abscess formation, necrosis) and measure the lesion size daily. b. At a predetermined endpoint (e.g., 3-7 days post-infection), euthanize the mice. c. Excise the infected skin tissue, homogenize it, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates. The reduction in bacterial load in the treated groups compared to the vehicle control is a key efficacy parameter.

Visualizations

This compound's Mechanism of Action

This compound targets the bacterial cell wall synthesis pathway by binding to Lipid II, a crucial precursor molecule. This binding prevents the transglycosylation step, thereby inhibiting the formation of the peptidoglycan layer and leading to bacterial cell death.

Enduracidin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG Glycosyltransferase UDP_NAM_peptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_peptide->MraY Translocase Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Flippase transports to outer leaflet MraY->Lipid_I MurG->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Incorporation This compound This compound This compound->Lipid_II Binding and Inhibition

Caption: this compound inhibits bacterial cell wall synthesis by targeting Lipid II.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of staphylococcal infection.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis prep_bact Prepare S. aureus Inoculum infection Induce Infection (Systemic or Subcutaneous) prep_bact->infection prep_drug Prepare this compound Formulation treatment Administer this compound or Vehicle prep_drug->treatment prep_mice Acclimatize Mice prep_mice->infection infection->treatment monitor_survival Monitor Survival / Lesion Size treatment->monitor_survival endpoint Endpoint Determination monitor_survival->endpoint analysis Data Analysis (ED50 / CFU Reduction) endpoint->analysis

Caption: Workflow for evaluating this compound's in vivo efficacy.

References

Application Notes and Protocols for Combinatorial Biosynthesis of Novel Enduracidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel Enduracidin derivatives through combinatorial biosynthesis. The strategies outlined focus on glycodiversification and halogenation pattern modifications to enhance the physicochemical and biological properties of this potent lipopeptide antibiotic.

Introduction to this compound and Combinatorial Biosynthesis

This compound is a 17-amino acid lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. It exhibits strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis.[1][2] However, its therapeutic potential can be limited by factors such as poor aqueous solubility. Combinatorial biosynthesis, the genetic engineering of biosynthetic pathways, offers a powerful approach to generate novel analogues of natural products with improved properties.[1] By introducing, deleting, or modifying genes within the biosynthetic gene cluster, it is possible to create a diverse array of new compounds that are difficult to achieve through chemical synthesis.

This document details two primary combinatorial biosynthesis strategies for this compound:

  • Glycosylation: Introduction of a mannosyltransferase to create glycosylated this compound derivatives, potentially improving solubility.[1][3]

  • Halogenation Modification: Manipulation of halogenase genes to produce this compound analogues with altered chlorination patterns, exploring the structure-activity relationship of halogenation.[2]

Data Presentation: Properties of Novel this compound Derivatives

The following tables summarize the key characteristics of this compound derivatives generated through the described combinatorial biosynthesis strategies.

Table 1: Mass Spectrometry Data of Engineered this compound Derivatives

CompoundGenetic ModificationMass Change (Da)Observed m/z ([M+3H]³⁺)Reference
This compound AWild-Type-785.5[4]
This compound BWild-Type-790.2[4]
Monomannosylated this compound AExpression of ram29+162839.6[1][4]
Monomannosylated this compound BExpression of ram29+162844.3[1][4]
Dideschlorothis compound ADeletion of orf30-70Not specified[2]
Dideschlorothis compound BDeletion of orf30-70Not specified[2]
Monodeschlorothis compound AComplementation of orf30 deletion with orf20-35Not specified[2]
Monodeschlorothis compound BComplementation of orf30 deletion with orf20-35Not specified[2]
Trichlorinated this compoundExpression of orf20 in Wild-Type+35Not specified[2]

Table 2: Biological Activity of Engineered this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compound (Wild-Type)Staphylococcus aureusAs low as 0.05[2]
Dideschloroenduracidins A and BStaphylococcus aureusRetained activity[2]
Monodeschloroenduracidins A and BStaphylococcus aureusRetained activity[2]
Trichlorinated this compoundStaphylococcus aureusRetained activity[2]
Monomannosylated EnduracidinsNot specifiedNot specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic logic and experimental procedures for generating novel this compound derivatives.

Glycosylation_Strategy cluster_Ramoplanin Ramoplanin Biosynthesis cluster_this compound This compound Biosynthesis cluster_Engineering Genetic Engineering Workflow Ram29_gene ram29 gene (Mannosyltransferase) pMS17_plasmid pMS17 Plasmid (Tetracycline Inducible) Ram29_gene->pMS17_plasmid Cloning Enduracidin_BGC This compound Biosynthetic Gene Cluster (BGC) Enduracidin_aglycone This compound Aglycone Enduracidin_BGC->Enduracidin_aglycone Biosynthesis Manno_this compound Monomannosylated This compound Enduracidin_aglycone->Manno_this compound Mannosylation at Hpg11 (by Ram29) S_fungicidicus S. fungicidicus (this compound Producer) pMS17_plasmid->S_fungicidicus Conjugation & Integration Engineered_Strain Engineered S. fungicidicus (pMS17-ram29) S_fungicidicus->Engineered_Strain Engineered_Strain->Manno_this compound Fermentation & Induction Halogenation_Strategy cluster_WildType Wild-Type S. fungicidicus cluster_Deletion Gene Deletion cluster_Complementation Heterologous Complementation cluster_Overexpression Heterologous Expression WT_Strain S. fungicidicus WT orf30 orf30 (this compound Halogenase) WT_Strain->orf30 Deletion_Mutant SfΔ30 Mutant WT_Strain->Deletion_Mutant Gene Deletion Overexp_Strain SfR20 Strain WT_Strain->Overexp_Strain Introduce orf20 This compound This compound (Dichlorinated) orf30->this compound Chlorination No_Halogenase orf30 deleted Deletion_Mutant->No_Halogenase Comp_Strain SfΔ30R20 Strain Deletion_Mutant->Comp_Strain Introduce orf20 Deschloro_End Dideschlorothis compound No_Halogenase->Deschloro_End No Chlorination orf20 orf20 (Ramoplanin Halogenase) Comp_Strain->orf20 Monochloro_End Monodeschlorothis compound orf20->Monochloro_End Single Chlorination orf20_over orf20 expressed in WT Overexp_Strain->orf20_over Trichloro_End Trichlorinated this compound orf20_over->Trichloro_End Additional Chlorination

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Enduracidin for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipoglycopeptide antibiotic produced by Streptomyces fungicidicus. It exhibits strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to the bacterial cell wall precursor, Lipid II.[1][2][3] To further elucidate the molecular interactions and dynamic processes involved in its mode of action, the synthesis of isotopically labeled this compound is an invaluable tool. This document provides detailed application notes and protocols for the preparation of isotopically labeled this compound for use in mechanistic studies, employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This compound is a cyclic depsipeptide composed of 17 amino acids, including the rare amino acids enduracididine and 4-hydroxyphenylglycine.[4][5][6] The biosynthesis of these unique residues has been traced to L-arginine and L-tyrosine, respectively, providing a strategic avenue for the incorporation of isotopic labels.[1][2] By supplying isotopically enriched precursors to the fermentation culture of S. fungicidicus, labeled this compound can be produced and subsequently used to probe its interactions with its biological targets.

Data Presentation

Table 1: Amino Acid Composition of this compound and Precursors for Isotopic Labeling

Amino Acid ResidueAbbreviationBiosynthetic Precursor(s)Recommended Isotopic Labels for Mechanistic Studies
EnduracididineEndL-Arginine¹³C, ¹⁵N
allo-EnduracididineaEndL-Arginine¹³C, ¹⁵N
4-HydroxyphenylglycineHpgL-Tyrosine¹³C, ²H
Aspartic acidAspL-Aspartic acid¹³C, ¹⁵N
ThreonineThrL-Threonine¹³C, ¹⁵N
GlycineGlyL-Glycine¹³C, ¹⁵N
AlanineAlaL-Alanine¹³C, ¹⁵N
CitrullineCitL-Ornithine, Carbamoyl phosphate¹³C, ¹⁵N
SerineSerL-Serine¹³C, ¹⁵N
OrnithineOrnL-Ornithine¹³C, ¹⁵N

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterOptimized Value
Carbon SourceGlucose (5 g/L)
Nitrogen SourceL-Glutamic acid (4 g/L), Yeast Extract (0.6%), Soybean Meal (0.6%)
Key MineralsKH₂PO₄ (1 g/L), NaCl (1 g/L), MgSO₄·7H₂O (0.7 g/L), FeSO₄·7H₂O (0.003 g/L)
Incubation Temperature28-30°C
pH7.0 ± 0.2
Agitation200-250 rpm
Fermentation Time4-7 days

Data compiled from multiple sources indicating optimized conditions for Streptomyces fermentation.[7][8][9][10]

Table 3: Quantitative Analysis of this compound by HPLC-MS

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water gradient with 0.1% Formic Acid
Detection Wavelength (UV)267 nm
Mass SpectrometryElectrospray Ionization (ESI) - Positive Mode
Monitored Ions (m/z)[M+H]⁺ for this compound A and B
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL

Representative parameters for the analysis of lipoglycopeptide antibiotics.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of Seed Culture of Streptomyces fungicidicus
  • Media Preparation: Prepare a seed medium containing (per liter): 5 g glucose, 4 g L-glutamic acid, 1 g KH₂PO₄, 1 g NaCl, 0.7 g MgSO₄·7H₂O, and 0.003 g FeSO₄·7H₂O. Adjust the pH to 7.0. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate 50 mL of the sterile seed medium in a 250 mL baffled flask with a spore suspension or a mycelial fragment from a mature plate culture of S. fungicidicus.

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until a dense culture is obtained.

Protocol 2: Production of Isotopically Labeled this compound via Fed-Batch Fermentation
  • Fermentation Media Preparation: Prepare the fermentation medium with the same composition as the seed medium, but with the addition of optimized nitrogen sources such as 0.6% yeast extract and 0.6% soybean meal to enhance production.[9]

  • Inoculation: Inoculate 1 L of the fermentation medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate at 28-30°C with agitation at 200-250 rpm.

  • Feeding of Labeled Precursors:

    • Prepare a sterile, concentrated stock solution of the desired isotopically labeled amino acid(s) (e.g., U-¹³C, ¹⁵N-L-Arginine for labeling the enduracididine moieties).

    • After 24-48 hours of incubation (at the onset of the exponential growth phase), add the labeled precursor to the culture to a final concentration of 0.1-1.0 g/L. The optimal concentration should be determined empirically.

    • Continue the fermentation for an additional 3-5 days.

  • Monitoring Production: Periodically, aseptically withdraw a small sample of the culture broth to monitor the production of this compound by HPLC-MS.

Protocol 3: Extraction and Purification of Isotopically Labeled this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. This compound is primarily found in the mycelial cake.

  • Extraction:

    • Resuspend the mycelial pellet in a suitable organic solvent such as acetone or methanol.

    • Stir the suspension vigorously for several hours at room temperature.

    • Separate the solvent extract from the mycelial debris by centrifugation or filtration.

    • Repeat the extraction process to ensure complete recovery.

  • Purification:

    • Combine the solvent extracts and evaporate to dryness under reduced pressure.

    • Redissolve the crude extract in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the isotopically labeled this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Collect fractions corresponding to the this compound peaks and confirm the presence and isotopic enrichment of the labeled product by LC-MS.

    • Lyophilize the purified fractions to obtain the isotopically labeled this compound as a powder.

Protocol 4: Analysis of Isotopically Labeled this compound
  • Mass Spectrometry (MS):

    • Analyze the purified labeled this compound using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to confirm the mass shift corresponding to the incorporated isotopes.

    • Perform tandem MS (MS/MS) to fragment the molecule and localize the isotopic labels within the peptide structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the labeled this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra to confirm the position of the isotopic labels and to study conformational changes upon binding to its target, Lipid II.

Mandatory Visualizations

experimental_workflow cluster_culture S. fungicidicus Culture cluster_fermentation Fermentation & Labeling cluster_purification Downstream Processing cluster_analysis Analysis spore_stock Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation fermentation Production Fermentation seed_culture->fermentation Inoculation extraction Extraction fermentation->extraction Harvesting labeled_precursors Isotopically Labeled Amino Acid Precursors labeled_precursors->fermentation Feeding hplc RP-HPLC Purification extraction->hplc labeled_this compound Isotopically Labeled This compound hplc->labeled_this compound ms_analysis Mass Spectrometry labeled_this compound->ms_analysis nmr_analysis NMR Spectroscopy labeled_this compound->nmr_analysis

Caption: Experimental workflow for the synthesis and analysis of isotopically labeled this compound.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis lipid_ii_synthesis Lipid II Synthesis (Cytoplasm) translocation Lipid II Translocation (Across Membrane) lipid_ii_synthesis->translocation peptidoglycan_synthesis Peptidoglycan Polymerization (Periplasm) translocation->peptidoglycan_synthesis This compound This compound lipid_ii Lipid II This compound->lipid_ii Binding lipid_ii->translocation Inhibition

Caption: Mechanism of action of this compound, highlighting its interaction with Lipid II.

References

Application Notes and Protocols: Studying the Enduracidin-Lipid II Interaction In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipoglycopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for maintaining the integrity of the bacterial cell wall. The primary target of this compound is Lipid II, an essential precursor molecule in this pathway. By binding to Lipid II, this compound sequesters it, preventing its utilization by transglycosylases and thereby halting the elongation of the peptidoglycan chains.[1][2] This application note provides detailed protocols for in vitro assays designed to characterize the interaction between this compound and Lipid II, offering researchers the tools to investigate its binding affinity, kinetics, and mechanism of inhibition.

Mechanism of Action: this compound's Targeting of Lipid II

The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. The synthesis of peptidoglycan, the primary component of the cell wall, is a complex process involving multiple enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasmic space. A key step in this process is the transglycosylation reaction, where peptidoglycan chains are elongated by the addition of new disaccharide-pentapeptide units from the carrier molecule, Lipid II.

This compound exerts its bactericidal effect by specifically binding to Lipid II, thereby sterically hindering the action of peptidoglycan glycosyltransferases (TGases).[1][2] This binding prevents the incorporation of the disaccharide-pentapeptide monomer into the growing peptidoglycan chain, ultimately leading to the cessation of cell wall synthesis and bacterial cell death. Understanding the specifics of this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms.

This compound's Mechanism of Action cluster_0 Peptidoglycan Biosynthesis Pathway cluster_1 Inhibition Cytoplasmic Precursors Cytoplasmic Precursors Lipid I Synthesis Lipid I Synthesis Cytoplasmic Precursors->Lipid I Synthesis UDP-MurNAc-pentapeptide Lipid II Synthesis Lipid II Synthesis Lipid I Synthesis->Lipid II Synthesis Lipid I Translocation Translocation Lipid II Synthesis->Translocation Lipid II Transglycosylation Transglycosylation Translocation->Transglycosylation Lipid II Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Nascent Peptidoglycan Mature Peptidoglycan Mature Peptidoglycan Transpeptidation->Mature Peptidoglycan This compound This compound Lipid II Lipid II This compound->Lipid II Binding Inhibition of Transglycosylation Inhibition of Transglycosylation This compound->Inhibition of Transglycosylation Cell Wall Synthesis Blocked Cell Wall Synthesis Blocked Inhibition of Transglycosylation->Cell Wall Synthesis Blocked Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Blocked->Bacterial Cell Death

Caption: this compound binds to Lipid II, inhibiting the transglycosylation step of peptidoglycan biosynthesis.

Data Presentation

The following tables summarize key quantitative data for the interaction of a closely related lipoglycopeptide, ramoplanin, with Lipid II. Due to the limited availability of specific quantitative data for this compound in the public domain, ramoplanin serves as a valuable proxy due to its structural and mechanistic similarities.[1][2] Ramoplanin is known to bind to Lipid II as a dimer.[1]

Table 1: Binding Affinity and Stoichiometry of Ramoplanin with Lipid II

ParameterValueMethodReference
Dissociation Constant (Kd)Nanomolar (nM) rangeInhibition Kinetics[1]
Stoichiometry (n)2:1 (Ramoplanin:Lipid II)Job Titration[1]

Table 2: Thermodynamic Parameters of Ramoplanin-Lipid II Interaction (Hypothetical)

ParameterSymbolValueUnit
Association ConstantKa> 108M-1
Gibbs Free EnergyΔG< -11kcal/mol
Enthalpy ChangeΔHFavorable (Exothermic)kcal/mol
Entropy ChangeTΔSFavorablekcal/mol

Table 3: Inhibitory Activity of this compound

ParameterTargetValueReference
Primary Site of InhibitionPeptidoglycan BiosynthesisTransglycosylation Step[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) Workflow Prepare this compound Solution (Syringe) Prepare this compound Solution (Syringe) Equilibrate System Equilibrate System Prepare this compound Solution (Syringe)->Equilibrate System Prepare Lipid II Vesicles (Cell) Prepare Lipid II Vesicles (Cell) Prepare Lipid II Vesicles (Cell)->Equilibrate System Perform Titration Perform Titration Equilibrate System->Perform Titration Measure Heat Change Measure Heat Change Perform Titration->Measure Heat Change Sequential Injections Data Analysis Data Analysis Measure Heat Change->Data Analysis Thermodynamic Parameters Thermodynamic Parameters Data Analysis->Thermodynamic Parameters Binding Isotherm Fitting

Caption: Workflow for determining thermodynamic parameters of this compound-Lipid II interaction using ITC.

a. Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Lipid II (in a suitable buffer, e.g., containing a mild detergent like DDM to maintain solubility)

  • Liposomes (e.g., DOPC) if studying membrane-embedded Lipid II

  • Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

b. Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in the ITC buffer to a final concentration of 100-200 µM. Degas the solution thoroughly.

    • Prepare Lipid II solution at a concentration of 10-20 µM in the same ITC buffer. If using liposomes, incorporate Lipid II into the vesicles during their preparation. Degas the solution.

  • Instrument Setup:

    • Set the calorimeter to the desired experimental temperature (e.g., 25°C).

    • Load the Lipid II solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 1-2 µL to eliminate artifacts from syringe loading.

    • Proceed with a series of 20-30 injections of 5-10 µL of the this compound solution into the sample cell at regular intervals (e.g., 180 seconds).

    • Stir the sample cell continuously to ensure proper mixing.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to Lipid II.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Fluorescence Anisotropy Assay for Binding Affinity

This assay measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.

Fluorescence Anisotropy Assay Workflow Prepare Fluorescently Labeled Lipid II Prepare Fluorescently Labeled Lipid II Incubate Labeled Lipid II with this compound Incubate Labeled Lipid II with this compound Prepare Fluorescently Labeled Lipid II->Incubate Labeled Lipid II with this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound->Incubate Labeled Lipid II with this compound Measure Fluorescence Anisotropy Measure Fluorescence Anisotropy Incubate Labeled Lipid II with this compound->Measure Fluorescence Anisotropy Data Analysis Data Analysis Measure Fluorescence Anisotropy->Data Analysis Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Data Analysis->Determine Binding Affinity (Kd) Binding Curve Fitting

Caption: Workflow for determining the binding affinity of this compound to Lipid II using fluorescence anisotropy.

a. Materials:

  • Fluorescence Spectrophotometer with polarization filters

  • Fluorescently labeled Lipid II (e.g., NBD-Lipid II)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • 96-well black microplates

b. Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescently labeled Lipid II in the assay buffer. The final concentration in the assay should be low (e.g., 10-50 nM) to minimize background fluorescence.

    • Prepare a series of dilutions of this compound in the assay buffer, covering a wide concentration range (e.g., from picomolar to micromolar).

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of fluorescently labeled Lipid II to each well.

    • Add the varying concentrations of this compound to the respective wells. Include control wells with only labeled Lipid II (for minimum anisotropy) and buffer.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence anisotropy of each well using the fluorescence spectrophotometer. Set the excitation and emission wavelengths appropriate for the fluorophore used.

  • Data Analysis:

    • Plot the measured fluorescence anisotropy values as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the dissociation constant (Kd).

In Vitro Transglycosylase Inhibition Assay

This assay measures the ability of this compound to inhibit the polymerization of Lipid II by a bacterial transglycosylase.

a. Materials:

  • Purified bacterial transglycosylase (e.g., PBP1b from E. coli)

  • Radioactively or fluorescently labeled Lipid II

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5)

  • Thin Layer Chromatography (TLC) plates and developing solvent

  • Phosphorimager or fluorescence scanner

b. Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the transglycosylase enzyme, and varying concentrations of this compound.

    • Pre-incubate the enzyme with this compound for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding the labeled Lipid II substrate to the reaction mixture.

  • Reaction Quenching and Analysis:

    • After a defined incubation time (e.g., 30-60 minutes), quench the reaction (e.g., by adding a denaturing agent).

    • Spot the reaction products onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the unreacted Lipid II from the polymerized peptidoglycan product.

    • Visualize and quantify the amount of product formed using a phosphorimager or fluorescence scanner.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The in vitro assays described in this application note provide a robust framework for elucidating the molecular details of the this compound-Lipid II interaction. By quantifying the binding affinity, thermodynamic parameters, and inhibitory activity of this compound, researchers can gain valuable insights into its mechanism of action. This knowledge is essential for the rational design and development of novel antibiotics that can effectively combat the growing threat of antibiotic resistance.

References

Formulation of Enduracidin for Preclinical Evaluation in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin is a potent lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action involves the inhibition of peptidoglycan biosynthesis by binding to Lipid II, a critical precursor in bacterial cell wall synthesis.[2][3] Despite its promising antimicrobial profile, the clinical development of this compound has been hampered by its poor aqueous solubility.[4] These application notes provide detailed protocols and guidance for the formulation and preclinical evaluation of this compound in murine infection models, addressing the challenges associated with its low solubility to enable robust in vivo efficacy studies.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing suitable formulations for in vivo administration.

PropertyValueSource
Molecular Formula C₁₀₇H₁₃₈Cl₂N₂₆O₃₁PubChem CID: 56842192
Molecular Weight 2353.3 g/mol PubChem CID: 56842192
Aqueous Solubility Poor[4]
Mechanism of Action Inhibition of peptidoglycan biosynthesis via Lipid II binding[2][3]
Spectrum of Activity Gram-positive bacteria, including MRSA[1]

Formulation Strategies for Parenteral Administration

Given this compound's poor water solubility, parenteral administration (e.g., subcutaneous or intraperitoneal) necessitates the use of solubilizing excipients. The following protocol outlines a general approach to formulating this compound for preclinical studies in mice. It is crucial to perform pilot stability and tolerability studies for any new formulation.

Protocol 1: this compound Formulation using a Co-Solvent System

This protocol is designed to prepare a stock solution of this compound that can be further diluted for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile Water for Injection (WFI) or 0.9% saline

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • In a sterile vial, dissolve the required amount of this compound powder in a minimal volume of DMSO. For example, to prepare 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.

    • Add DMSO dropwise while vortexing until the powder is fully dissolved. The final concentration of DMSO in the injected formulation should be minimized (ideally ≤10% v/v).

    • Slowly add PEG400 to the DMSO solution while vortexing to reach a desired co-solvent ratio (e.g., 1:1 DMSO:PEG400).

    • This creates a concentrated stock solution.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile WFI or 0.9% saline to the final desired concentration for injection.

    • For example, to achieve a final dose of 2.5 mg/kg in a 20 g mouse with an injection volume of 0.1 mL, the required concentration is 0.5 mg/mL. To prepare this, dilute the 10 mg/mL stock solution 1:20 with saline.

    • Ensure the final concentration of DMSO is well-tolerated by the animals.

  • Sterilization:

    • Sterilize the final working solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage:

    • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

    • Prepare working solutions fresh on the day of use.

Safety and Handling:

  • Prepare all formulations in a laminar flow hood using aseptic techniques.

  • Conduct a small pilot study in a few animals to assess the tolerability of the vehicle and the final formulation before proceeding with a full-scale efficacy study. Observe for any signs of irritation, distress, or toxicity at the injection site.

Experimental Protocols for Murine Infection Models

The following protocols describe two common murine infection models to evaluate the in vivo efficacy of this compound against Gram-positive pathogens like Staphylococcus aureus.

Protocol 2: Systemic Infection Model

This model assesses the efficacy of this compound in treating a bloodstream infection.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Infection Procedure:

  • Culture S. aureus (e.g., MRSA strain) overnight in Tryptic Soy Broth (TSB).

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (e.g., 1 x 10⁸ CFU/mL).

  • Infect mice via intraperitoneal (IP) injection with 0.1 mL of the bacterial suspension.

Treatment Regimen:

  • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

  • Administer the formulated this compound via subcutaneous (SC) or intraperitoneal (IP) injection. A reported 50% effective dose (ED₅₀) for this compound in a S. aureus infection model is 2.27 mg/kg via subcutaneous injection.[1]

  • A typical dosing schedule could be once or twice daily for 3-7 days.

  • Include a vehicle control group that receives the formulation without this compound.

Efficacy Endpoints:

  • Survival: Monitor the survival of the mice daily for a specified period (e.g., 7-14 days).

  • Bacterial Load: At defined time points, euthanize a subset of mice, collect blood and/or organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for CFU plating to determine the bacterial burden.

Protocol 3: Neutropenic Thigh Infection Model

This localized infection model is a standard for evaluating the efficacy of antibiotics against soft tissue infections.[5][6]

Animal Model:

  • Female ICR (CD-1) mice, 5-6 weeks old.[6]

Neutropenia Induction:

  • Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6][7]

Infection Procedure:

  • Prepare the S. aureus inoculum as described in Protocol 2.

  • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mL) directly into the thigh muscle of one hind leg.[6][7]

Treatment Regimen:

  • Begin treatment 2 hours post-infection.

  • Administer the formulated this compound via SC or IP injection. Doses can be varied to determine the dose-response relationship.

  • Include a vehicle control group.

Efficacy Endpoints:

  • Bacterial Load: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of CFU per gram of tissue.[6]

Visualization of Pathways and Workflows

This compound's Mechanism of Action

This compound inhibits the transglycosylation step of peptidoglycan synthesis by binding to Lipid II on the bacterial cell membrane. This prevents the incorporation of new peptidoglycan precursors into the growing cell wall, leading to cell lysis.

Enduracidin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Protein (Transglycosylase) Lipid_II->PBP Substrate for Peptidoglycan Growing Peptidoglycan Cell Wall PBP->Peptidoglycan Catalyzes incorporation This compound This compound This compound->Lipid_II Binds to Inhibition->PBP Blocks Transglycosylation

Caption: this compound's mechanism of action.

Experimental Workflow: Neutropenic Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic thigh infection model.

Thigh_Infection_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia Day -4 and -1 infection Intramuscular Infection (S. aureus) neutropenia->infection Day 0 treatment Administer Treatment (this compound or Vehicle) infection->treatment 2 hours post-infection endpoint Euthanize and Collect Thigh Tissue treatment->endpoint 24 hours post-infection analysis Homogenize and Determine Bacterial Load (CFU/g) endpoint->analysis end End analysis->end TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Gram-Positive Bacterium (e.g., S. aureus) PAMPs PAMPs (Peptidoglycan, LTA) Bacteria->PAMPs Releases TLR2 TLR2 PAMPs->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB_nuc->Genes Induces Transcription

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enduracidin Aggregation in Solution for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enduracidin aggregation in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a common issue?

This compound is a potent lipoglycodepsipeptide antibiotic effective against Gram-positive bacteria. Its mechanism of action involves binding to Lipid II, a precursor in the bacterial cell wall synthesis, thereby inhibiting the transglycosylation step of peptidoglycan biosynthesis.[1][2] Structurally, this compound is a large, hydrophobic molecule with poor aqueous solubility, which is the primary reason for its tendency to aggregate in solution.[3] Unlike the related antibiotic ramoplanin, this compound lacks mannosyl groups that would otherwise enhance its solubility.[3]

Q2: How can I visually identify this compound aggregation in my assay?

Aggregation of this compound can manifest in several ways:

  • Precipitation: Visible particulate matter, cloudiness, or a pellet at the bottom of the tube or microplate well.

  • Surface Film: A thin film may appear on the surface of the solution.

  • Inconsistent Assay Results: High variability between replicate wells or non-reproducible data can be an indirect indicator of aggregation.

Q3: What is the general strategy for dissolving this compound?

Due to its hydrophobic nature, a common strategy is to first dissolve this compound in a small amount of an organic solvent and then slowly dilute this stock solution into the desired aqueous buffer.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing the stock.

Possible Cause: The polarity of the initial solvent is too high.

Solution:

  • Select an appropriate organic solvent: Start by dissolving the lyophilized this compound powder in 100% Dimethyl Sulfoxide (DMSO). Other potential solvents include dimethylformamide (DMF) or 20% acetonitrile.[3]

  • Ensure complete dissolution: Vortex or sonicate briefly to ensure the peptide is fully dissolved in the organic solvent before adding any aqueous buffer.

Issue 2: this compound precipitates upon dilution into my aqueous assay buffer.

Possible Causes:

  • Rapid dilution causing localized high concentrations.

  • The pH of the aqueous buffer is not optimal for this compound solubility.

  • The final concentration of the organic solvent is too low to maintain solubility.

Solutions:

  • Slow Dilution: Add the aqueous buffer to the this compound stock solution dropwise while gently vortexing.

  • pH Adjustment: The solubility of peptides is influenced by pH. While specific data for this compound is limited, for many hydrophobic peptides, adjusting the pH away from the isoelectric point can improve solubility. Experiment with buffers at slightly acidic (e.g., pH 5-6) or basic (e.g., pH 8-9) conditions. One study mentions partitioning this compound into a 5 mM HCl aqueous solution (pH 2.0) during extraction, suggesting some stability at low pH.[3]

  • Incorporate Detergents: Non-ionic detergents can help to prevent aggregation. Consider adding a low concentration of Triton X-100 (e.g., 0.01% - 0.1% v/v) or a non-detergent sulfobetaine to your assay buffer.

Issue 3: High variability in my Minimum Inhibitory Concentration (MIC) assay results.

Possible Cause: Inconsistent aggregation of this compound in the microplate wells.

Solution:

  • Pre-dissolve in Organic Solvent: Prepare the highest concentration of this compound for your serial dilution in a solution containing a higher percentage of organic solvent (e.g., 10-20% DMSO) before performing the serial dilutions in the assay medium.

  • Use Detergent: Include a low concentration of a non-ionic detergent like Tween 80 (e.g., 0.05%) in your broth medium to help maintain solubility.

  • Visual Inspection: Before incubation, carefully inspect the microplate for any visible precipitation. If precipitation is observed, the results may not be reliable.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterPoorProne to aggregation.
Phosphate Buffered Saline (PBS)PoorAggregation is likely.
Dimethyl Sulfoxide (DMSO)SolubleRecommended as the initial solvent for stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO.
Acetonitrile (20% in water)SolubleUsed for redissolving extracted this compound.[3]
Methanol (acidic)SolubleUsed in extraction protocols.[3]
ButanolSolubleUsed in extraction protocols.[3]

Table 2: Recommended Starting Concentrations of Additives to Mitigate Aggregation

AdditiveRecommended Starting ConcentrationNotes
DMSO1-10% (v/v) in final assay volumeEnsure compatibility with your specific assay, as higher concentrations can affect cell viability and enzyme activity.
Triton X-1000.01% - 0.1% (v/v)A non-ionic detergent that can help solubilize hydrophobic compounds.
Tween 800.05% (v/v)Commonly used in microbiology media to aid in the dispersion of hydrophobic substances.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microfuge tube.

  • Initial Dissolution: Add a small volume of 100% DMSO to the tube to achieve a high concentration stock (e.g., 10 mg/mL).

  • Solubilization: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound
  • Prepare this compound Dilution Series: a. Based on the desired final concentration range, prepare the highest concentration of this compound in your chosen broth medium (e.g., Mueller-Hinton Broth) supplemented with 2% DMSO to ensure solubility. b. Perform serial two-fold dilutions in the same medium in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: a. Culture the test organism overnight. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium with 2% DMSO, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Enduracidin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_cell_wall Cell Wall Synthesis UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylation This compound This compound This compound->Lipid II Inhibition

Caption: Mechanism of action of this compound.

Enduracidin_Stock_Preparation start Start: Lyophilized this compound dissolve Add 100% DMSO start->dissolve vortex Vortex / Sonicate dissolve->vortex check_dissolution Visually confirm complete dissolution vortex->check_dissolution check_dissolution->vortex Not Dissolved aliquot Aliquot into smaller volumes check_dissolution->aliquot Dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Troubleshooting_Aggregation start This compound Aggregation Observed check_solvent Initial solvent is aqueous? start->check_solvent use_organic Dissolve in 100% DMSO first check_solvent->use_organic Yes check_dilution Precipitation upon dilution? check_solvent->check_dilution No use_organic->check_dilution slow_dilution Use slow, dropwise dilution check_dilution->slow_dilution Yes end Solution Stable check_dilution->end No add_detergent Add detergent (e.g., 0.05% Tween 80) to aqueous buffer slow_dilution->add_detergent adjust_ph Experiment with buffer pH (e.g., slightly acidic or basic) add_detergent->adjust_ph adjust_ph->end

Caption: Troubleshooting decision tree for this compound aggregation.

References

Troubleshooting peak tailing in reverse-phase HPLC purification of Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase HPLC (RP-HPLC) purification of Enduracidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a lipoglycopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] It is a large, complex molecule with a high molecular weight and multiple ionizable functional groups.[3][4] These characteristics, coupled with its poor aqueous solubility, make it prone to secondary interactions with the HPLC stationary phase, often leading to poor peak shapes, particularly peak tailing.[5]

Q2: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a "tail" that extends from the main peak.[6] This distortion can negatively impact resolution, sensitivity, and the accuracy of quantification.[7]

Q3: What are the common causes of peak tailing in RP-HPLC?

Several factors can contribute to peak tailing in reverse-phase HPLC. These can be broadly categorized as interactions with the stationary phase, mobile phase effects, and system or hardware issues. Common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanol groups or metal impurities.[8][9][10]

  • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to mixed ionic forms and result in broadened or tailing peaks.[8]

  • Column Issues: Problems like column voids, contamination, or a blocked frit can distort peak shape.[7][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][12]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape problems.[7][13]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[8][9]

Troubleshooting Guide: Peak Tailing in this compound Purification

This guide provides a systematic approach to troubleshooting peak tailing during the RP-HPLC purification of this compound.

Problem: Significant peak tailing is observed for the this compound peak.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks hardware_issue Potential Hardware Issue: - Column Void - Blocked Frit - Extra-column Volume yes_all_peaks->hardware_issue chemical_issue Potential Chemical Interaction Issue no_all_peaks->chemical_issue inspect_hardware Inspect hardware connections. Flush column. Consider column replacement. hardware_issue->inspect_hardware end End: Improved Peak Shape inspect_hardware->end check_mobile_phase Is mobile phase pH appropriate? Is buffer concentration sufficient? chemical_issue->check_mobile_phase check_sample_prep Is the sample dissolved in mobile phase? Is the sample concentration too high? chemical_issue->check_sample_prep check_column_chem Is the column chemistry suitable? (e.g., end-capped, high purity silica) chemical_issue->check_column_chem optimize_mp Optimize Mobile Phase: - Adjust pH away from pKa - Increase buffer strength - Add ion-pairing agent check_mobile_phase->optimize_mp optimize_sample Optimize Sample Preparation: - Dissolve in mobile phase - Reduce injection volume/concentration check_sample_prep->optimize_sample change_column Consider a different column: - High-purity silica - End-capped column - Different stationary phase check_column_chem->change_column optimize_mp->end optimize_sample->end change_column->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Step 1: Differentiate Between Systemic and Analyte-Specific Issues

Question: Are all peaks in the chromatogram tailing, or only the this compound peak?

  • If all peaks are tailing: This often points to a problem with the HPLC system or the column itself.

    • Possible Cause: A void may have formed at the head of the column, or the inlet frit could be partially blocked.[7][11] Excessive extra-column volume from long or wide-bore tubing can also be a factor.[8][9]

    • Recommended Action:

      • Check Connections: Ensure all fittings are tight and that the correct tubing is being used.

      • Column Flushing: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge any blockage.[11]

      • Column Replacement: If the problem persists, the column may be irreversibly damaged and require replacement.[7]

  • If only the this compound peak is tailing: The issue is likely related to specific chemical interactions between this compound and the stationary or mobile phase.

Step 2: Investigate and Optimize Mobile Phase Conditions

Question: Could the mobile phase be causing the peak tailing?

  • Possible Cause 1: Secondary Silanol Interactions. this compound has numerous basic functional groups that can interact with acidic residual silanol groups on the silica stationary phase, leading to peak tailing.[6][8] This is a very common cause of tailing for basic compounds.

    • Recommended Actions:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) will protonate the silanol groups, minimizing these secondary interactions.[6]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of metal impurities and are often "end-capped" to block most of the residual silanol groups.[8]

      • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites.[10]

  • Possible Cause 2: Inadequate Buffering. If the mobile phase pH is not well-controlled, interactions between this compound and the stationary phase can vary, leading to peak distortion.

    • Recommended Action: Ensure the mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient.

Step 3: Evaluate Sample Preparation and Injection

Question: Is the sample preparation contributing to peak tailing?

  • Possible Cause 1: Strong Sample Solvent. If this compound is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the initial mobile phase, the peak shape can be distorted.[7][13]

    • Recommended Action: Whenever possible, dissolve the this compound sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent that will still dissolve the sample.

  • Possible Cause 2: Mass Overload. Injecting too high a concentration of this compound can lead to saturation of the stationary phase and result in peak tailing.[7][12]

    • Recommended Action: Reduce the amount of sample injected by either lowering the concentration or the injection volume.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Initial Conditions: Prepare a mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid, pH ~2.5).

  • pH Adjustment: Prepare a series of mobile phases with varying pH values. For example, prepare buffers at pH 2.0, 3.0, and 4.0. Ensure the chosen pH is compatible with the column's operating range.

  • Analysis: Inject the this compound sample using each mobile phase and compare the resulting peak shapes.

  • Evaluation: Determine the pH that provides the most symmetrical peak.

Protocol 2: Column Comparison

  • Standard Column: Perform a separation of this compound on a standard, non-end-capped C18 column.

  • High-Purity Column: Repeat the separation under identical conditions using a high-purity, end-capped C18 column.

  • Comparison: Compare the peak asymmetry from both columns. A significant improvement in peak shape on the end-capped column would indicate that silanol interactions are a major contributor to tailing.

Quantitative Data Summary

The following table illustrates hypothetical data from a mobile phase pH optimization experiment.

Mobile Phase pHPeak Asymmetry Factor (As)
4.52.1
3.51.6
2.51.1

Note: A peak asymmetry factor closer to 1.0 indicates a more symmetrical peak.

Logical Relationships in Troubleshooting

The troubleshooting process follows a logical progression from broader potential issues to more specific ones. This is visualized in the flowchart below.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 System vs. Chemical Issues cluster_3 Solution Pathways cluster_4 Resolution start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks system_issue System/Hardware Problem all_peaks->system_issue Yes chemical_issue Chemical Interaction Problem all_peaks->chemical_issue No fix_system Inspect Hardware Flush/Replace Column system_issue->fix_system optimize_method Optimize Method: - Mobile Phase - Sample Prep - Column Choice chemical_issue->optimize_method end_goal Symmetrical Peak fix_system->end_goal optimize_method->end_goal

Caption: Logical flow from problem to solution in HPLC troubleshooting.

References

Technical Support Center: Navigating Enduracidin Instability in Plasma for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enduracidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's stability in plasma during in vivo studies. As a peptide antibiotic, this compound is susceptible to degradation by plasma proteases, which can significantly impact experimental outcomes. This guide offers strategies to mitigate these effects and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in plasma?

While specific data on this compound is limited, peptide antibiotics are generally susceptible to degradation by various proteases present in plasma, such as serine proteases and metalloproteases. This enzymatic degradation can lead to the cleavage of peptide bonds, resulting in the inactivation of the antibiotic and inaccurate quantification in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Q2: How does the choice of anticoagulant for blood collection affect this compound stability?

  • EDTA: Often the preferred choice as it inhibits metalloproteases by chelating divalent cations, which are essential for their activity.

  • Heparin: May not inhibit all proteases and could potentially interfere with certain analytical methods.

  • Citrate: Can also be used, but its impact on proteases relevant to this compound degradation is not well-documented.

It is advisable to empirically test the stability of this compound in plasma collected with different anticoagulants to determine the most suitable option for your specific assay.

Q3: What are the best practices for handling and storing plasma samples containing this compound?

Proper sample handling is critical to minimize the degradation of this compound. The following table summarizes recommended procedures:

ParameterRecommendationRationale
Collection Use collection tubes containing a broad-spectrum protease inhibitor cocktail.To immediately inhibit enzymatic activity upon blood collection.
Processing Separate plasma from blood cells by centrifugation at 4°C as soon as possible after collection.To reduce the release of proteases from cells.
Storage Store plasma samples at -80°C immediately after processing.To halt enzymatic degradation during storage.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles.Repeated freezing and thawing can lead to protein denaturation and further degradation of the peptide.

Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with this compound and provides potential solutions.

Problem 1: High variability in this compound plasma concentrations between replicates.

Potential CauseTroubleshooting Step
Inconsistent sample handlingStandardize the time between blood collection, plasma separation, and freezing across all samples.
Inadequate protease inhibitionEnsure a sufficient concentration of a broad-spectrum protease inhibitor cocktail is added to the collection tubes.
Different anticoagulants usedUse the same anticoagulant for all samples within an experiment.

Problem 2: Lower than expected this compound concentrations in plasma.

Potential CauseTroubleshooting Step
Significant degradation during sample processingProcess samples on ice and minimize the time between collection and freezing.
Binding to plasma proteinsWhile specific data for this compound is unavailable, significant binding to plasma proteins like albumin can reduce the free, quantifiable concentration. Consider methods to measure both bound and unbound fractions if necessary.
Instability during storageVerify the storage temperature and avoid prolonged storage at -20°C, as some enzymatic activity may persist. -80°C is recommended.

Problem 3: Inconsistent results from analytical quantification (e.g., LC-MS/MS).

Potential CauseTroubleshooting Step
Matrix effects from plasma componentsOptimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Degradation in the autosamplerKeep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte during the analytical run.
Use of an inappropriate internal standardSelect an internal standard that is structurally similar to this compound and exhibits similar stability and ionization efficiency.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol allows for the assessment of this compound stability in plasma under controlled conditions.

  • Prepare Plasma: Collect fresh blood from the study species using EDTA as the anticoagulant. Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.

  • Spike this compound: Spike a known concentration of this compound into the plasma.

  • Incubation: Incubate the spiked plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop Reaction: Immediately stop the enzymatic reaction in each aliquot by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) and vortexing.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point to determine the degradation rate and half-life.

Visualizations

ExperimentalWorkflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collection Collect blood into tubes with protease inhibitors Centrifugation Centrifuge at 4°C to separate plasma Collection->Centrifugation Immediate processing Separation Aliquot plasma into cryovials Centrifugation->Separation Storage Store at -80°C Separation->Storage Thawing Thaw on ice Storage->Thawing Extraction Protein precipitation or SPE Thawing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS TroubleshootingLogic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent this compound Concentrations Cause1 Sample Handling Variability Problem->Cause1 Cause2 Inadequate Protease Inhibition Problem->Cause2 Cause3 Analytical Issues Problem->Cause3 Solution1 Standardize Protocols Cause1->Solution1 Solution2 Use Protease Inhibitors Cause2->Solution2 Solution3 Optimize Analytical Method Cause3->Solution3

Strategies to prevent the development of Enduracidin resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and experimental guidance to prevent the development of Enduracidin resistance in vitro. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound inhibits bacterial cell wall synthesis in Gram-positive bacteria. It specifically targets and binds to Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[1] This binding prevents the transglycosylation step, halting the elongation of the peptidoglycan chain and ultimately leading to cell death.

Q2: How common is resistance to this compound in vitro?

A2: The development of resistance to this compound is reported to be infrequent.[1] Its unique target, Lipid II, is an essential molecule in bacterial cell wall synthesis, making it difficult for bacteria to develop resistance through target modification without compromising viability.

Q3: What are the known general mechanisms of antibiotic resistance in Gram-positive bacteria that could potentially affect this compound efficacy?

A3: While specific resistance mechanisms to this compound are not well-documented, Gram-positive bacteria can develop resistance to other antibiotics through several mechanisms, including:

  • Enzymatic degradation: Production of enzymes that inactivate the antibiotic.

  • Target modification: Alteration of the antibiotic's target, such as changes in the structure of Lipid II or penicillin-binding proteins (PBPs).

  • Efflux pumps: Active transport of the antibiotic out of the bacterial cell.

  • Cell wall alterations: Changes in the composition or thickness of the cell wall that may limit antibiotic penetration.[2][3][4][5]

Troubleshooting Guide: Preventing this compound Resistance in Your Experiments

Problem: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain over successive experiments.

  • Possible Cause 1: Sub-lethal antibiotic concentration. Prolonged exposure to sub-inhibitory concentrations of an antibiotic is a primary driver for the selection of resistant mutants.

    • Solution: Ensure that the working concentration of this compound is sufficiently above the MIC for the duration of the experiment. Regularly re-determine the MIC of your strain to monitor for any shifts.

  • Possible Cause 2: High bacterial load. A large bacterial population increases the probability of spontaneous mutations conferring resistance.

    • Solution: Standardize the initial inoculum density for all experiments. Lowering the initial bacterial concentration can reduce the likelihood of selecting for pre-existing resistant subpopulations.

  • Possible Cause 3: Monotherapy. Using a single antibiotic can be more easily overcome by a single resistance mechanism.

    • Solution: Consider using this compound in combination with another antibiotic that has a different mechanism of action. This can create a synergistic effect and reduce the probability of resistance emerging.

Problem: My experiments require long-term culture in the presence of this compound, and I am concerned about the potential for resistance development.

  • Possible Cause: Continuous selective pressure. Constant exposure to an antibiotic provides a continuous selective advantage for any resistant mutants that may arise.

    • Solution 1: Sequential Antibiotic Treatment. Implement a protocol of sequential antibiotic treatment, where the culture is exposed to this compound for a period, followed by another antibiotic with a different target, and then potentially cycling back. This changing selective pressure can make it more difficult for bacteria to adapt.[6][7]

    • Solution 2: High-Concentration Pulses. Instead of continuous low-level exposure, consider treating the culture with high-concentration pulses of this compound interspersed with periods of growth in antibiotic-free media. This can be more effective at eliminating the bacterial population without selecting for resistance.

Experimental Protocols and Strategies

Combination Therapy to Prevent Resistance

The use of synergistic antibiotic combinations is a key strategy to prevent the emergence of resistance. By targeting two different cellular processes, the likelihood of a bacterium spontaneously developing resistance to both simultaneously is significantly reduced.

Featured Combination: this compound and Aminoglycosides

Data Presentation: Quantifying Synergy with the Checkerboard Assay

To quantify the synergistic effect of this compound with another antibiotic (e.g., an aminoglycoside), a checkerboard assay should be performed to determine the Fractional Inhibitory Concentration (FIC) index.

Table 1: Example Data Structure for this compound and Kanamycin Synergy against Enterococcus faecalis

IsolateMIC of this compound Alone (µg/mL)MIC of Kanamycin Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Kanamycin in Combination (µg/mL)FIC IndexInterpretation
E. faecalis ATCC 29212Data to be determinedData to be determinedData to be determinedData to be determinedCalculatedSynergy ≤ 0.5
Clinical Isolate 1Data to be determinedData to be determinedData to be determinedData to be determinedCalculatedAdditive >0.5 to 4
Clinical Isolate 2Data to be determinedData to be determinedData to be determinedData to be determinedCalculatedAntagonism > 4

Interpretation of FIC Index:

  • Synergy (FIC ≤ 0.5): The combined effect is greater than the sum of the individual effects. This is the desired outcome for preventing resistance.[10][11]

  • Additive (0.5 < FIC ≤ 4): The combined effect is equal to the sum of the individual effects.

  • Antagonism (FIC > 4): The combined effect is less than the sum of the individual effects. This combination should be avoided.

Experimental Evolution to Assess Resistance Potential

To proactively assess the likelihood of resistance development and the effectiveness of preventative strategies, a directed in vitro evolution experiment can be conducted. This involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple generations.

Experimental Workflow for Directed Evolution

experimental_evolution A Start Culture (e.g., S. aureus ATCC 29213) B Determine Initial MIC of this compound A->B C Inoculate Culture with 0.5 x MIC this compound B->C D Incubate for 24h C->D E Plate on this compound-containing and antibiotic-free agar D->E F Select colonies from highest concentration allowing growth E->F G Determine new MIC F->G H Repeat cycle with increased this compound concentration G->H Iterate for 'n' generations I Sequence genomes of resistant isolates G->I H->C

Caption: Workflow for an in vitro directed evolution experiment to study this compound resistance.

Protocol: Directed Evolution of Resistance

  • Preparation:

    • Prepare a stock solution of this compound.

    • Prepare liquid and solid growth media (e.g., Mueller-Hinton broth/agar).

    • Grow an overnight culture of the test organism (e.g., Staphylococcus aureus).

  • Initial MIC Determination:

    • Perform a standard broth microdilution assay to determine the initial MIC of this compound for the test organism.

  • Evolutionary Passages:

    • Inoculate a fresh tube of broth containing this compound at a sub-lethal concentration (e.g., 0.5 x MIC) with the test organism.

    • Incubate for 18-24 hours at the optimal growth temperature.

    • After incubation, dilute and plate the culture on agar plates containing increasing concentrations of this compound.

    • Select colonies that grow at the highest concentration of this compound.

    • Use these colonies to inoculate a new broth culture for the next passage, again at a sub-lethal concentration relative to the new resistance level.

    • Repeat this process for a predetermined number of passages.

  • Analysis:

    • Periodically determine the MIC of the evolving population.

    • At the end of the experiment, perform whole-genome sequencing on the resistant isolates to identify mutations associated with resistance.

Signaling Pathway: this compound's Target in Peptidoglycan Synthesis

Understanding the pathway that this compound inhibits is crucial for designing rational combination therapies.

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG MurG MurG UDP-NAG->MurG UDP-NAM-pentapeptide UDP-NAM-pentapeptide MraY MraY UDP-NAM-pentapeptide->MraY Lipid I Lipid I Lipid I->MurG MraY->Lipid I Lipid II Lipid II MurG->Lipid II Flippase Flippase Lipid II->Flippase Nascent Peptidoglycan Nascent Peptidoglycan Flippase->Nascent Peptidoglycan Translocation PBPs PBPs Nascent Peptidoglycan->PBPs Transglycosylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Transpeptidation This compound This compound This compound->Lipid II Inhibition

Caption: this compound inhibits the transglycosylation step of peptidoglycan synthesis by binding to Lipid II.

Detailed Experimental Methodologies

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Select 3-5 colonies of the test organism from an agar plate and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed with the naked eye.

Checkerboard Synergy Assay

This protocol is used to assess the in vitro interaction between two antimicrobial agents.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial dilutions of this compound in 50 µL of CAMHB.

    • Along the y-axis, prepare serial dilutions of the second antibiotic (e.g., kanamycin) in 50 µL of CAMHB.

    • The result is a grid where each well contains a unique combination of concentrations of the two antibiotics.

    • Include rows and columns with each antibiotic alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the MIC assay.

    • Add 100 µL of the inoculum to each well.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis and FIC Index Calculation:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index: FICI = FIC of this compound + FIC of the second antibiotic.

    • Interpret the FICI as described in Table 1.[10][11]

Logical Relationship for Preventing Resistance

prevention_strategy High Selective Pressure High Selective Pressure Emergence of Resistance Emergence of Resistance High Selective Pressure->Emergence of Resistance Monotherapy Monotherapy Monotherapy->Emergence of Resistance Sub-inhibitory Concentrations Sub-inhibitory Concentrations Sub-inhibitory Concentrations->Emergence of Resistance Synergistic Combination Therapy Synergistic Combination Therapy Prevention of Resistance Prevention of Resistance Synergistic Combination Therapy->Prevention of Resistance Sequential Treatment Sequential Treatment Sequential Treatment->Prevention of Resistance Optimized Dosing (Pulsing) Optimized Dosing (Pulsing) Optimized Dosing (Pulsing)->Prevention of Resistance

Caption: Key factors influencing the emergence or prevention of this compound resistance in vitro.

References

Enhancing Enduracidin production through metabolic engineering of S. fungicidus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in enhancing Enduracidin production through metabolic engineering of Streptomyces fungicidus. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during your experiments.

Genetic Manipulation & Strain Engineering

Question: My protoplast transformation efficiency for S. fungicidus is consistently low. What are the potential causes and solutions?

Answer: Low transformation efficiency in S. fungicidus protoplasts is a common issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Mycelial Age and Glycine Concentration: The growth phase of the mycelium used for protoplast preparation is critical. Harvesting mycelia at the late exponential phase (typically 36-40 hours) is often optimal. The addition of glycine to the growth medium can weaken the cell wall, but the concentration needs to be optimized for S. fungicidus (usually around 0.5-1.0%). Excessive glycine can inhibit growth.

  • Lysozyme Treatment: The duration and concentration of lysozyme treatment are crucial. Over-digestion can lead to lysis, while under-digestion results in incomplete protoplast formation. Monitor protoplast formation under a phase-contrast microscope to determine the optimal incubation time (which can vary from 15 to 60 minutes depending on the strain).

  • Protoplast Handling: Protoplasts are osmotically sensitive. Ensure all buffers and solutions for washing and resuspension contain an appropriate osmotic stabilizer like sucrose or sorbitol. Handle protoplasts gently to avoid mechanical stress.

  • DNA Quality: The purity and concentration of the plasmid DNA are important. Ensure the DNA is free from contaminants such as phenol, ethanol, and proteins.

  • Regeneration Medium: The composition of the regeneration medium is critical for the recovery of transformed protoplasts. Different strains may have specific nutritional requirements for efficient cell wall regeneration.

Question: I am encountering high rates of contamination during conjugation experiments between E. coli and S. fungicidus. How can I mitigate this?

Answer: Contamination, often by the E. coli donor strain or environmental microbes, is a frequent challenge in intergeneric conjugation. Here are some strategies to minimize contamination:

  • Selective Media: Ensure your selective media contains the appropriate antibiotics to inhibit the growth of the E. coli donor strain. Nalidixic acid is commonly used as streptomycetes are often naturally resistant.

  • Spore Purity: Start with a pure culture of S. fungicidus spores. Streak for single colonies to ensure you have a homogenous and uncontaminated starting population.

  • Aseptic Technique: Maintain strict aseptic techniques throughout the entire process, from media preparation to the final plating of exconjugants. Work in a laminar flow hood whenever possible.

  • Heat Shock of Spores: A heat shock treatment of the S. fungicidus spores (e.g., 50°C for 10 minutes) can help to synchronize germination and may reduce some contaminants.

Fermentation & Production

Question: My S. fungicidus culture is forming large mycelial clumps in liquid fermentation, leading to inconsistent growth and production. What can I do?

Answer: Mycelial clumping is a common issue in submerged cultures of filamentous bacteria like Streptomyces. This can lead to poor nutrient and oxygen transfer, resulting in heterogeneous growth and reduced antibiotic production. To address this:

  • Inoculum Preparation: Start with a well-dispersed spore suspension or a fragmented mycelial inoculum.

  • Media Composition: The composition of the fermentation medium can influence morphology. Experiment with different carbon and nitrogen sources and concentrations.

  • Mechanical Agitation: Use baffled flasks or add sterile glass beads or springs to the culture to promote shearing and break up large mycelial aggregates.

  • Morphological Engineering: For more advanced control, consider genetic strategies such as the controlled expression of morphogenes like ssgA, which has been shown to induce mycelial fragmentation in some Streptomyces species.

Question: this compound production in my cultures is inconsistent and often low, even with a genetically engineered strain. What fermentation parameters should I optimize?

Answer: Optimizing fermentation conditions is crucial for maximizing antibiotic yield. Key parameters to consider include:

  • pH: The pH of the culture medium can significantly impact enzyme activity and nutrient uptake. For this compound production, a pH range of 6.0-9.0 is generally recommended.

  • Temperature: Most Streptomyces species have an optimal temperature for growth and secondary metabolite production, typically around 28-30°C.

  • Aeration and Agitation: this compound production is an aerobic process. Ensure adequate oxygen supply through proper aeration and agitation. The optimal stirring speed and aeration rate will depend on the fermenter geometry and scale.

  • Nutrient Levels: Monitor and potentially control the levels of key nutrients like carbon and nitrogen sources throughout the fermentation. Fed-batch strategies can be employed to maintain optimal nutrient concentrations and avoid substrate inhibition or repression.

II. Quantitative Data on this compound Production Enhancement

The following table summarizes reported improvements in this compound production through various metabolic engineering strategies.

Engineering StrategyStrainFold Increase in this compound TiterReference
Overexpression of positive regulatory gene orf22S. fungicidus ATCC 31731~4.0[1]
Overexpression of positive regulatory gene orf42S. fungicidus ATCC 31731~2.3[1]
Semi-rational mutagenesis targeting the endC geneS. fungicidus TXX3120~2.31
Industrial strain development through multiple rounds of mutagenesis and selectionIndustrial Strain vs. Wild-Type~10
Optimization of fermentation conditionsS. fungicidus mutantMaximum yield of >8500 µg/ml[2]

III. Detailed Experimental Protocols

Protocol 1: Protoplast Transformation of S. fungicidus

This protocol is a general guideline and may require optimization for specific S. fungicidus strains.

Materials:

  • S. fungicidus spore suspension

  • YEME medium (Yeast Extract-Malt Extract) with and without 0.5% glycine

  • P buffer (osmotic stabilizer)

  • Lysozyme solution (1 mg/mL in P buffer)

  • Plasmid DNA

  • PEG 1000 solution

  • R2YE regeneration medium

Procedure:

  • Mycelium Growth: Inoculate 25 mL of YEME medium in a baffled flask with S. fungicidus spores. For protoplast formation, also inoculate a flask of YEME containing 0.5% glycine. Incubate at 30°C with shaking for 36-40 hours.

  • Harvest Mycelia: Centrifuge the culture to pellet the mycelia. Wash the mycelia twice with 10.3% sucrose solution.

  • Protoplast Formation: Resuspend the mycelial pellet in 4 mL of lysozyme solution. Incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

  • Protoplast Filtration: Gently pipette the suspension to release protoplasts and then filter through sterile cotton wool to remove mycelial fragments.

  • Protoplast Washing: Pellet the protoplasts by centrifugation and wash twice with P buffer.

  • Transformation: Resuspend the protoplasts in P buffer. Add plasmid DNA and gently mix. Add PEG 1000 solution and mix gently.

  • Plating: Plate the transformation mixture onto R2YE regeneration plates.

  • Selection: After incubation, overlay the plates with a selective agent (e.g., an antibiotic corresponding to the resistance marker on your plasmid).

  • Incubation: Incubate the plates until transformant colonies appear.

Protocol 2: High-Yield this compound Fermentation

This protocol outlines a two-stage fermentation process for enhanced this compound production.

Seed Culture Medium:

  • Corn steep liquor

  • Soluble starch

  • Glucose

  • CaCO₃

  • Soybean meal

Production Medium:

  • Soluble starch

  • Glucose

  • Soybean meal

  • Yeast extract

  • NaCl

  • K₂HPO₄

  • MgSO₄·7H₂O

Procedure:

  • Seed Culture: Inoculate the seed culture medium with a fresh spore suspension or a mycelial stock of the high-producing S. fungicidus strain. Incubate at 28°C with shaking for 48-72 hours.

  • Inoculation of Production Fermenter: Transfer the seed culture to the production fermenter containing the production medium. The inoculum size is typically 5-10% (v/v).

  • Fermentation: Maintain the fermentation at 28°C with controlled aeration and agitation. Monitor and control the pH between 6.0 and 9.0.

  • Fed-Batch (Optional): To avoid nutrient limitation, a concentrated feed of glucose and/or other key nutrients can be added at specific time points during the fermentation.

  • Monitoring: Regularly take samples to monitor cell growth (e.g., dry cell weight), pH, and this compound production (using HPLC).

  • Harvest: The fermentation is typically harvested after 5-9 days when the this compound titer reaches its maximum.[3]

IV. Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes in enhancing this compound production.

Enduracidin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_non_proteinogenic Non-proteinogenic Amino Acid Synthesis cluster_nrps NRPS Assembly Line Arginine L-Arginine Enduracididine Enduracididine Arginine->Enduracididine EndA EndA Arginine->EndA EndB EndB Arginine->EndB EndC EndC Arginine->EndC EndD EndD Arginine->EndD Citrulline L-Citrulline Citrulline->EndA Citrulline->EndB Citrulline->EndC Citrulline->EndD Ornithine L-Ornithine Ornithine->Citrulline Prephenate Prephenate Tyrosine L-Tyrosine Prephenate->Tyrosine HPG 4-Hydroxyphenylglycine Tyrosine->HPG Glycine Glycine Glycine->EndA Glycine->EndB Glycine->EndC Glycine->EndD Fatty_Acids Fatty Acids Fatty_Acids->EndA Fatty_Acids->EndB Fatty_Acids->EndC Fatty_Acids->EndD Enduracididine->EndA Enduracididine->EndB Enduracididine->EndC Enduracididine->EndD HPG->EndA HPG->EndB HPG->EndC HPG->EndD EndA->EndB EndB->EndC EndC->EndD This compound This compound EndD->this compound

Caption: Overview of the this compound biosynthetic pathway.

Metabolic_Engineering_Workflow start Identify Production Bottlenecks strategy Select Engineering Strategy start->strategy precursor Increase Precursor Supply strategy->precursor regulatory Modify Regulatory Genes strategy->regulatory enzyme Engineer Biosynthetic Enzymes strategy->enzyme strain_construction Construct Engineered Strain precursor->strain_construction regulatory->strain_construction enzyme->strain_construction fermentation Fermentation & Production Analysis strain_construction->fermentation analysis Analyze this compound Titer (HPLC) fermentation->analysis optimization Further Optimization analysis->optimization optimization->start

Caption: A typical workflow for metabolic engineering of S. fungicidus.

Troubleshooting_Logic cluster_strain Strain Integrity cluster_fermentation Fermentation Parameters cluster_genetics Genetic Stability start Low this compound Titer check_strain Verify Strain Integrity start->check_strain check_fermentation Evaluate Fermentation Conditions start->check_fermentation check_genetics Analyze Genetic Modifications start->check_genetics contamination Check for Contamination check_strain->contamination viability Assess Spore/Mycelial Viability check_strain->viability media Optimize Media Components check_fermentation->media physical Adjust pH, Temp, Aeration check_fermentation->physical instability Verify Plasmid/Integration Stability check_genetics->instability expression Confirm Gene Expression (qRT-PCR) check_genetics->expression

Caption: A logical troubleshooting flow for low this compound production.

References

Degradation products of Enduracidin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation products of Enduracidin under various storage and stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features?

This compound is a lipodepsipeptide antibiotic known for its activity against Gram-positive bacteria. Its structure consists of a 17-amino acid cyclic peptide core, which includes several non-proteinogenic and D-amino acids. A key feature is a fatty acid tail attached to the N-terminus of the peptide. The cyclic structure is formed by an ester linkage (lactone ring), which is a critical site for potential degradation. This compound A and B are two common analogues that differ by the length of their fatty acid chain.

Q2: What are the most likely degradation pathways for this compound?

Based on its chemical structure and studies on similar lipodepsipeptide antibiotics like Ramoplanin and Daptomycin, the most probable degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the ester bond (lactone ring) is a primary degradation route, especially under basic conditions. This results in a linearized, inactive form of the peptide. Peptide bonds within the cyclic structure can also be hydrolyzed under strong acidic or basic conditions, leading to smaller peptide fragments.

  • Oxidation: Amino acid residues with susceptible side chains, such as 4-hydroxyphenylglycine, are prone to oxidation. This can be induced by exposure to oxidative agents, light, or even atmospheric oxygen over time.

  • Deamidation: Asparagine or glutamine residues, if present in a susceptible sequence, could undergo deamidation.

  • Photodegradation: Exposure to light, particularly UV, can lead to complex degradation pathways, including oxidation and cleavage of the peptide backbone or modification of aromatic amino acid residues.

Q3: I am observing a loss of antibacterial activity in my this compound sample. What could be the cause?

A loss of antibacterial activity is often linked to the degradation of the this compound molecule. The most common cause is the hydrolysis of the ester linkage that maintains the cyclic structure of the peptide.[1][2] This linearization significantly alters the conformation of the molecule, which is crucial for its biological function. Other modifications, such as extensive peptide bond hydrolysis or oxidation of key amino acid residues, can also lead to a reduction or loss of activity.

Q4: Are the D-amino acids in this compound's structure significant for its stability?

Yes, the presence of D-amino acids in the peptide backbone generally increases its resistance to enzymatic degradation by proteases. This is a common feature in many microbial peptides and contributes to their stability in biological environments. However, D-amino acids do not prevent chemical degradation pathways like hydrolysis or oxidation.

Troubleshooting Guide

Problem 1: Appearance of a new major peak with a later retention time in my HPLC chromatogram after storing this compound solution at a basic pH.

  • Possible Cause: This new peak is likely the linearized form of this compound resulting from the hydrolysis of the ester bond in the cyclic structure. Basic conditions are known to catalyze the hydrolysis of ester bonds. Studies on the related antibiotic Ramoplanin show that hydrolysis of the lactone ring is the predominant degradation pathway under alkaline conditions.[3]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. It should correspond to the mass of this compound plus the mass of one water molecule (18 Da).

    • pH Control: Ensure that this compound solutions are prepared and stored in neutral or slightly acidic buffers (pH 4-6) to minimize hydrolytic degradation.

    • Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

Problem 2: Multiple new peaks are observed in my HPLC analysis after exposing my this compound sample to an oxidizing agent (e.g., H₂O₂).

  • Possible Cause: this compound contains amino acid residues susceptible to oxidation, such as 4-hydroxyphenylglycine. The presence of multiple new peaks suggests the formation of various oxidized species.

  • Troubleshooting Steps:

    • Peak Identification: Employ LC-MS/MS to identify the masses of the degradation products. Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

    • Protect from Oxidation: Store this compound, both in solid form and in solution, protected from strong oxidizing agents and light. Consider purging solutions with an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be explored, but their compatibility with this compound must be thoroughly evaluated.

Problem 3: My this compound sample shows a general decline in purity with the emergence of several small, poorly resolved peaks over time, even under recommended storage conditions.

  • Possible Cause: This could be a combination of slow degradation pathways occurring simultaneously, such as partial hydrolysis of peptide bonds, deamidation, and oxidation. Photodegradation could also be a contributing factor if the sample is not adequately protected from light.

  • Troubleshooting Steps:

    • Storage Conditions Review: Re-evaluate your storage conditions. Ensure the sample is stored at the correct temperature, protected from light, and in a tightly sealed container to prevent moisture uptake.

    • Analytical Method Optimization: Your HPLC method may need further optimization to better resolve these minor degradation products. Experiment with different gradients, mobile phases, or column chemistries. A high-resolution mass spectrometer can aid in identifying co-eluting peaks.

    • Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols section) to intentionally generate and identify these degradation products. This will help in developing a more robust, stability-indicating analytical method.

Data on Predicted Degradation Products

Since specific experimental data for this compound is limited, the following tables summarize the predicted degradation products based on its structure and the known degradation pathways of similar lipodepsipeptide antibiotics.

Table 1: Predicted Degradation Products of this compound under Hydrolytic Conditions

Stress ConditionPredicted Degradation Product(s)Predicted Mechanism
Acidic (e.g., 0.1 M HCl, heat) Linear this compound, smaller peptide fragmentsHydrolysis of the ester linkage and peptide bonds.
Basic (e.g., 0.1 M NaOH, room temp) Linear this compound (major product)Predominant hydrolysis of the ester linkage.[3]
Neutral (Water, heat) Linear this compoundSlow hydrolysis of the ester linkage.

Table 2: Predicted Degradation Products of this compound under Other Stress Conditions

Stress ConditionPredicted Degradation Product(s)Predicted Mechanism
Oxidative (e.g., 3% H₂O₂, heat) Oxidized this compound species (e.g., hydroxylated aromatic rings)Oxidation of susceptible amino acid side chains (e.g., 4-hydroxyphenylglycine).
Thermal (Dry heat) Various degradation products, potential for isomerizationCleavage of labile bonds, potential for epimerization at chiral centers.
Photolytic (UV/Vis light exposure) Complex mixture of photo-oxidation and cleavage productsAbsorption of light energy leading to radical-mediated reactions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours), neutralize with an equivalent amount of NaOH, and dilute to the initial concentration.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for 2-8 hours. Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equivalent amount of HCl, and dilute to the initial concentration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light. Take samples at various time points.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 7 days. Also, store a solution sample at 60°C. Periodically dissolve the solid sample or dilute the solution sample for analysis.

    • Photolytic Degradation: Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.

    • HPLC-MS System: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

    • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is typically used for peptides.

    • Detection: Monitor at a suitable UV wavelength (e.g., 220 nm or 280 nm) and acquire mass spectra to identify the molecular weights of the parent drug and any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Determine the retention times and mass-to-charge ratios (m/z) of the degradation products.

    • Propose structures for the degradation products based on their mass shifts from the parent molecule.

    • Ensure mass balance is achieved to account for all degradation products.

Visualizations

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid/Heat Acid/Heat Linear this compound Linear this compound Acid/Heat->Linear this compound Peptide Fragments Peptide Fragments Acid/Heat->Peptide Fragments Base Base Base->Linear this compound Oxidant Oxidant Oxidized this compound Oxidized this compound Oxidant->Oxidized this compound Light/Heat Light/Heat Complex Mixture Complex Mixture Light/Heat->Complex Mixture This compound This compound This compound->Linear this compound Ester Hydrolysis This compound->Peptide Fragments Peptide Hydrolysis This compound->Oxidized this compound Side-chain Oxidation This compound->Complex Mixture Multiple Pathways

Caption: Predicted degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A This compound Sample B Apply Stress (Acid, Base, Oxidant, Heat, Light) A->B C Stressed Sample & Control B->C D HPLC-UV/MS Analysis C->D E Separate Degradants D->E F Detect & Identify (UV, MS, MS/MS) E->F G Characterize Degradants F->G H Propose Pathways G->H I Validate Method H->I

Caption: General experimental workflow for a forced degradation study of this compound.

References

Impact of media composition on Enduracidin production by Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Enduracidin from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What are the key nutritional factors influencing this compound production?

A1: The production of this compound, like many secondary metabolites in Streptomyces, is highly sensitive to the composition of the culture medium. Key factors include the sources of carbon, nitrogen, and phosphate.[1][2][3] Complex media components such as corn steep liquor and soybean meal often provide essential precursors and signaling molecules that trigger the biosynthetic pathways.[4][5] Trace elements and specific amino acids, like arginine, have also been shown to enhance production.[6]

Q2: My Streptomyces culture is growing well, but the this compound yield is very low. What are the potential causes?

A2: This is a common issue in secondary metabolite production. Several factors could be responsible:

  • Suboptimal Media Composition: The media may support vegetative growth but lack the specific precursors or inducers for this compound biosynthesis. Key nutrients like phosphate and certain carbon sources can act as repressors or activators of the biosynthetic gene cluster.[1][3][7]

  • Incorrect Fermentation Parameters: Factors such as pH, temperature, and dissolved oxygen levels are critical.[2][8] Suboptimal conditions can stress the culture in a way that inhibits antibiotic production.

  • Repression of Biosynthetic Genes: High concentrations of readily metabolizable sugars or phosphate can trigger metabolic pathways that repress the genes responsible for this compound production.[2][3] The biosynthesis of this compound is controlled by a complex regulatory cascade involving both global and pathway-specific regulators.[2][9][10]

  • Strain Viability and Stability: Over multiple subcultures, high-producing strains can sometimes lose their productivity. It is crucial to maintain properly stored spore stocks and periodically re-evaluate the producer strain.

Q3: How is the this compound biosynthetic gene cluster regulated?

A3: The this compound biosynthetic gene cluster in Streptomyces fungicidicus contains multiple regulatory genes.[9][11][12][13] Key regulators include orf22, which encodes a positive regulator from the SARP (Streptomyces Antibiotic Regulatory Protein) family, and a two-component system composed of orf41 (a repressor) and orf42 (an activator).[9][10] Overexpression of positive regulators like orf22 and orf42 has been shown to significantly increase this compound titers.[9][10] These pathway-specific regulators are themselves influenced by global nutrient-sensing networks that monitor the availability of carbon, nitrogen, and phosphate.[1][2][3]

Troubleshooting Guides

Issue: Low or No this compound Production Despite Good Biomass
Possible Cause Troubleshooting Step Recommended Action
Nutrient Repression Analyze media components. High levels of glucose or phosphate can inhibit production.Test alternative carbon sources (e.g., starch, dextrin).[4] Optimize the concentration of KH₂PO₄; one study found 0.02% to be optimal for a mutant strain.[6]
Suboptimal pH Monitor and control the pH of the fermentation broth throughout the culture period.The optimal pH for this compound production is generally between 6.0 and 9.0.[14] Perform a pH profiling experiment to determine the optimal range for your specific strain and medium.
Inadequate Precursors The medium may lack specific amino acid precursors for the this compound peptide backbone.Supplement the medium with amino acids. The addition of 0.1% arginine has been shown to significantly enhance yield in some strains.[6]
Poor Aeration Insufficient dissolved oxygen can limit the activity of key biosynthetic enzymes.Increase the agitation rate (e.g., 200-225 rpm) or use baffled flasks to improve oxygen transfer.[8][15]
Incorrect Incubation Time This compound is a secondary metabolite, and its production typically begins in the stationary phase of growth.Extend the fermentation period. Production can often increase significantly up to 10 days or longer.[6][16]

Data on Media Optimization

The following table summarizes the impact of specific media supplements on this compound production by a mutant S. fungicidicus M30 strain, as reported in the literature.

Media Component Optimal Concentration Impact on Yield Reference
KH₂PO₄0.02% (w/v)Significantly enhanced production.[6]
Arginine0.1% (w/v)Significantly enhanced production.[6]
Combined Optimization -The maximal yield reached 918.5 mg/L, a 34% increase over the initial optimized medium.[6]

Experimental Protocols

This compound Fermentation Protocol

This protocol is a general guideline based on methods described for S. fungicidicus. Optimization for specific strains is recommended.

  • Spore Suspension: Prepare a spore suspension of S. fungicidicus from a mature agar plate (7-10 days old) in sterile water.

  • Seed Culture: Inoculate 75 mL of seed medium (e.g., Bouillon broth or a medium containing 30 g/L glucose, 30 g/L corn steep liquor, 20 g/L CaCO₃, 8 g/L NaCl, 5 g/L yeast extract, pH 7.5) with the spore suspension.[16][17]

  • Incubation (Seed): Incubate the seed culture at 30°C with shaking (e.g., 225 rpm) for 2-3 days until dense growth is achieved.[15][16]

  • Production Culture: Transfer a portion of the seed culture (e.g., a 5-10% v/v inoculum) into 300 mL of this compound production medium in a baffled flask.[15][16]

  • Incubation (Production): Incubate the production culture at 30°C with vigorous shaking for 10-14 days.[6][16]

  • Sampling: Aseptically remove samples at regular intervals (e.g., every 48 hours) to measure biomass and quantify this compound production.

This compound Extraction Protocol
  • Harvest Mycelia: After fermentation, pellet the mycelia by centrifugation (e.g., 10,000 x g for 15 minutes).[16]

  • Methanol Extraction: Resuspend the mycelial pellet in 70% acidic methanol (pH adjusted to 2.0 with HCl). Stir for 3 hours at room temperature.[16]

  • Clarification: Centrifuge the methanol extract to remove cell debris.

  • Solvent Partitioning (Lipid Removal): Add an equal volume of ethyl acetate to the supernatant, mix thoroughly, and allow the phases to separate. Discard the upper ethyl acetate phase.[16]

  • Butanol Extraction: Adjust the pH of the lower aqueous phase to 8.2 with a suitable base. Perform a liquid-liquid extraction three times using butanol (e.g., 3 x 100 mL for a 300 mL initial culture).[16]

  • Back Extraction: Combine the butanol phases and wash three times with water. Partition the this compound from the butanol into an acidic aqueous solution (e.g., 5 mM HCl, pH 2.0).[16]

  • Final Extraction & Concentration: Readjust the pH of the aqueous layer to 8.2 and extract the this compound back into butanol. Separate the butanol layer and concentrate it to a crude white powder using a rotary evaporator.[16]

Quantification by HPLC
  • Sample Preparation: Dissolve the crude extracted powder in a suitable solvent, such as 20-50% acetonitrile in water with 0.1% formic acid.[16]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Gemini C18, 4.6 x 150 mm, 3 µm).[16]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be a linear increase from 20% B to 70% B over 10 minutes, followed by a wash and re-equilibration.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 230 nm or 267 nm.[16][18]

  • Quantification: Calculate the concentration of this compound A and B by comparing the peak areas from the sample to a standard curve prepared with purified this compound standards.

Visualizations

Nutrient_Sensing_Pathway cluster_nutrients Nutrient Signals cluster_global_regulators Global Regulators cluster_pathway_regulators This compound Pathway-Specific Regulators cluster_biosynthesis Biosynthesis Carbon Carbon Sources (e.g., Glucose) DasR DasR Carbon->DasR regulates Nitrogen Nitrogen Sources (e.g., Amino Acids) GlnR GlnR Nitrogen->GlnR regulates Phosphate Phosphate (Pi) PhoP PhoP Phosphate->PhoP regulates Orf22 Orf22 (Activator) DasR->Orf22 influences Orf42 Orf42 (Activator) GlnR->Orf42 influences Orf41 Orf41 (Repressor) PhoP->Orf41 influences End_Cluster end Biosynthetic Gene Cluster Orf22->End_Cluster activates Orf42->End_Cluster activates Orf41->End_Cluster represses This compound This compound Production End_Cluster->this compound

Caption: Nutrient sensing pathways regulating this compound biosynthesis.

Experimental_Workflow This compound Production and Analysis Workflow start Prepare Spore Stock of S. fungicidicus seed_culture Inoculate & Grow Seed Culture (2-3 days) start->seed_culture production Inoculate Production Medium & Ferment (10-14 days) seed_culture->production harvest Harvest Culture by Centrifugation production->harvest extract Extract this compound from Mycelia using Solvents harvest->extract purify Purify Crude Extract (e.g., Butanol Partitioning) extract->purify analysis Quantify by HPLC / LC-MS purify->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for this compound production.

References

Addressing matrix effects in LC-MS quantification of Enduracidin from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of Enduracidin from biological samples. Accurate quantification of this potent antibiotic is critical in research and drug development, and mitigating matrix effects is paramount for reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] These interfering components, which are abundant in biological samples like plasma, serum, and tissue homogenates, can either suppress or enhance the analyte's signal during LC-MS analysis. This interference can lead to inaccurate and unreliable quantification, compromising the integrity of your results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unaddressed matrix effects.[2] If you are experiencing significant variability between replicate injections or a consistent under- or overestimation of this compound concentrations, it is highly probable that matrix components are interfering with the ionization of your analyte. It is crucial to implement strategies to minimize these effects to ensure the reliability of your bioanalytical method.

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: There are three main approaches to combat matrix effects in the LC-MS quantification of this compound:

  • Effective Sample Preparation: This is the most critical step to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[4]

Q4: Which sample preparation method is best for reducing matrix effects when analyzing this compound?

A4: The optimal sample preparation method depends on the specific biological matrix and the required sensitivity. While protein precipitation is a simple and fast technique, it is often the least effective at removing matrix components, particularly phospholipids.[5] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects.[6][7] A comparative evaluation of these methods is recommended to determine the best approach for your specific application.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: The commercial availability of a specific stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound internal standard can vary. It is recommended to check with suppliers of isotope-labeled compounds and standards, such as Cambridge Isotope Laboratories, Inc.[8][9] In the absence of a commercially available standard, custom synthesis may be an option offered by specialized companies.[10]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your LC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor peak shape and/or peak splitting for this compound. Co-eluting matrix components interfering with chromatography.1. Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve separation between this compound and interfering peaks. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE) to remove a wider range of interferences.
Significant ion suppression or enhancement observed. High concentration of co-eluting matrix components, especially phospholipids.1. Incorporate Phospholipid Removal: Utilize specialized SPE cartridges or plates designed for phospholipid depletion.[5] 2. Optimize LLE Conditions: Adjust the pH and solvent polarity during liquid-liquid extraction to selectively extract this compound while leaving interfering substances behind.[7]
Inconsistent quantification and high variability between replicates. Inconsistent matrix effects across different samples or injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 2. Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to mimic the matrix effects.
Low recovery of this compound after sample preparation. Suboptimal extraction conditions for this compound.1. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions. For SPE, test different sorbent types (e.g., reversed-phase, ion-exchange) and elution solvents.[7][11] 2. Evaluate Protein Precipitation Conditions: If using PPT, test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample.[12]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation Method Matrix Effect (% Signal Suppression) Analyte Recovery (%) Reproducibility (%RSD) Notes
Protein Precipitation (PPT) 40-60%80-95%<15%Simple and fast, but least effective at removing phospholipids, leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 15-30%60-85%<10%More effective at removing interferences than PPT, but recovery can be variable and method development is more complex.[7]
Solid-Phase Extraction (SPE) 5-15%85-100%<5%Generally provides the cleanest extracts and highest analyte recovery, leading to minimal matrix effects and excellent reproducibility.[11]

Note: These values are illustrative and the actual performance will depend on the specific protocol and biological matrix.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point for developing a robust analytical method for this compound.

Protein Precipitation (PPT) Protocol

This protocol provides a general procedure for the precipitation of proteins from plasma or serum samples.

  • Sample Preparation:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add a stable isotope-labeled internal standard (if available).

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[12]

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a general procedure for extracting this compound from an aqueous biological sample. Optimization of the organic solvent and pH is crucial for this method.

  • Sample Preparation:

    • To 500 µL of plasma, serum, or tissue homogenate, add the internal standard.

    • Adjust the sample pH to optimize the extraction of this compound (typically 2 pH units away from its pKa to ensure it is in a neutral form).

  • Extraction:

    • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general workflow for SPE. The choice of sorbent and optimization of wash and elution steps are critical for success.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Sample Loading:

    • Load the pre-treated sample (e.g., diluted plasma or tissue homogenate) onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Sample Preparation Optimization Problem Poor Reproducibility / Accuracy CheckSystem Check LC-MS System Performance Problem->CheckSystem PostColumnInfusion Perform Post-Column Infusion Problem->PostColumnInfusion Identify regions of ion suppression OptimizeChromo Optimize Chromatography PostColumnInfusion->OptimizeChromo Separate analyte from suppression zone ImproveSamplePrep Improve Sample Preparation PostColumnInfusion->ImproveSamplePrep Remove interfering components UseSIL_IS Use SIL-IS OptimizeChromo->UseSIL_IS If separation is insufficient TryPPT Protein Precipitation (PPT) ImproveSamplePrep->TryPPT TryLLE Liquid-Liquid Extraction (LLE) ImproveSamplePrep->TryLLE TrySPE Solid-Phase Extraction (SPE) ImproveSamplePrep->TrySPE TrySPE->UseSIL_IS For ultimate accuracy LCMS_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Extraction cluster_2 Analysis BiologicalSample Biological Sample (Plasma, etc.) AddIS Add Internal Standard BiologicalSample->AddIS ExtractionMethod Extraction Method (PPT, LLE, or SPE) AddIS->ExtractionMethod LC_Separation LC Separation ExtractionMethod->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

References

Optimizing electroporation protocols for genetic manipulation of S. fungicidus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic manipulation of Saccharomyces fungicidus via electroporation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals successfully establish and optimize electroporation for this species.

Troubleshooting Guide

Electroporation can be a sensitive technique with several critical parameters that can influence its success. Use the following guide to troubleshoot common issues encountered during the electroporation of S. fungicidus.

Issue Potential Cause Recommended Solution
Low or No Transformants 1. Inefficient Cell Wall Digestion: The fungal cell wall is a significant barrier to DNA uptake.[1] 2. Suboptimal Electroporation Parameters: Incorrect voltage, capacitance, or resistance settings can lead to insufficient membrane permeabilization or cell death.[2][3] 3. Poor DNA Quality or Concentration: Contaminants in the DNA preparation can inhibit electroporation, and an incorrect concentration can reduce efficiency.[3] 4. Cell Viability Issues: High cell death rates during preparation or after the electric pulse.1. Optimize Enzyme Treatment: Experiment with different concentrations and incubation times of cell wall-degrading enzymes like β-glucuronidase or Novozyme.[4][5][6] The goal is to weaken the cell wall enough for DNA entry without lysing the cells. 2. Parameter Titration: Systematically vary the field strength (kV/cm), capacitance (µF), and resistance (Ω) to find the optimal balance for S. fungicidus.[2][7] Start with parameters reported for other yeasts and perform a matrix of experiments. 3. Purify DNA and Optimize Concentration: Ensure the DNA is free of salts and other impurities. Test a range of DNA concentrations, typically between 1-5 µg.[3] 4. Handle Cells Gently: Keep cells on ice throughout the procedure to maintain viability.[8][9] Ensure the recovery medium is appropriate and allow for a sufficient recovery period (1-3 hours) after electroporation before plating on selective media.[4]
Arcing During Electroporation 1. High Salt Concentration: The presence of ions in the cell suspension or DNA solution can lead to a conductive discharge (arcing).[8] 2. Air Bubbles: Bubbles in the cuvette can disrupt the electric field and cause arcing.[8] 3. High Cell Density: Too many cells can increase the conductivity of the sample.[10]1. Wash Cells Thoroughly: Ensure cells are washed multiple times with the electroporation buffer to remove residual media and salts.[4] Desalt DNA preparations if necessary. 2. Proper Pipetting Technique: When adding the cell/DNA mixture to the cuvette, avoid introducing air bubbles. Tap the cuvette gently to dislodge any visible bubbles.[8] 3. Adjust Cell Concentration: Try diluting the cell suspension before electroporation.[10]
Inconsistent Transformation Efficiency 1. Variability in Cell Preparation: Differences in cell growth phase, digestion time, or handling can lead to inconsistent results. 2. Inconsistent Electroporation Pulse: Fluctuations in the electroporator's output.1. Standardize Protocol: Use cells from the same growth phase (early to mid-logarithmic is often optimal).[11][12] Carefully time all incubation and centrifugation steps. 2. Calibrate Equipment: Ensure the electroporator is functioning correctly and delivering consistent pulses.

Frequently Asked Questions (FAQs)

Q1: What is the best growth phase to harvest S. fungicidus for electroporation?

A1: For most yeast species, cells in the early to mid-logarithmic growth phase are the most competent for transformation.[11][12] It is recommended to create a growth curve for your specific S. fungicidus strain to accurately determine this phase.

Q2: Is it necessary to create protoplasts, or can I use whole cells?

A2: While protoplast-mediated transformation is a common method for fungi, electroporation can often be performed on whole cells after a partial enzymatic digestion of the cell wall.[1][5] This "weakening" of the cell wall is crucial for DNA uptake.[5] For filamentous fungi, germinated spores or hyphal fragments can also be used.[4][13]

Q3: What type of electroporation buffer should I use?

A3: A low-conductivity buffer is essential to prevent arcing. A common electroporation buffer for fungi consists of 1 mM HEPES (pH 7.5) and 50 mM mannitol.[4] Some protocols for other yeasts utilize 1 M sorbitol as an osmotic stabilizer.[11] It is crucial to keep the buffer and cells chilled to improve viability.[1][8]

Q4: What are typical starting parameters for electroporation of a new fungal species?

A4: A good starting point for many fungi is a field strength of 10-12.5 kV/cm, a capacitance of 25 µF, and a resistance of 200-400 Ω.[4] These parameters should be systematically optimized for S. fungicidus.

Q5: How long should the recovery period be after the electric pulse?

A5: A recovery period of 1 to 3 hours at room temperature or 30°C allows the cells to repair their membranes and begin expressing the selection marker before being plated on selective media.[4] The optimal time should be determined empirically for your strain.

Experimental Protocols

Preparation of Competent S. fungicidus Cells

This protocol is a general guideline and should be optimized for S. fungicidus.

  • Inoculate a single colony of S. fungicidus into 50 mL of appropriate liquid medium (e.g., YPD) and grow overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into a larger volume of fresh medium and continue to grow until the culture reaches the early- to mid-logarithmic phase.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet three times with ice-cold, sterile electroporation buffer (e.g., 1 mM HEPES, 50 mM mannitol, pH 7.5).[4]

  • After the final wash, resuspend the cell pellet in the electroporation buffer containing a cell wall-degrading enzyme (e.g., β-glucuronidase). The optimal enzyme concentration and incubation time (typically 30-60 minutes) must be determined experimentally.

  • After digestion, wash the cells three times with ice-cold electroporation buffer to remove the enzyme.

  • Resuspend the final cell pellet in a small volume of ice-cold electroporation buffer to achieve a high cell density. Keep the competent cells on ice until ready for electroporation.

Electroporation Procedure
  • Chill electroporation cuvettes (2 mm gap) on ice.[9]

  • In a pre-chilled microcentrifuge tube, mix 40-100 µL of the competent cell suspension with 1-5 µg of the transforming DNA.

  • Incubate the cell/DNA mixture on ice for 10-15 minutes.[4]

  • Transfer the mixture to the chilled electroporation cuvette, ensuring there are no air bubbles.[8]

  • Pulse the sample using an electroporator with optimized settings. A starting point could be 12.5 kV/cm, 25 µF, and 400 Ω.[4]

  • Immediately after the pulse, add 1 mL of ice-cold recovery medium (e.g., YPD supplemented with 1 M sorbitol) to the cuvette.

  • Transfer the cell suspension to a sterile tube and incubate for 1-3 hours at the optimal recovery temperature with gentle shaking.[4]

  • Plate appropriate dilutions of the cell suspension onto selective agar plates.

  • Incubate the plates until transformant colonies appear.

Data Presentation

Table 1: General Electroporation Parameters for Fungi

This table summarizes a range of electroporation parameters reported for different fungal species, which can serve as a starting point for optimizing protocols for S. fungicidus.

Parameter Yeast (S. cerevisiae) Filamentous Fungi (General) Cryptococcus neoformans
Field Strength (kV/cm) 1.5 - 2.511 - 12.52.25
Capacitance (µF) 2525125
Resistance (Ω) 200400400 - 600
DNA Amount (µg) 0.1 - 1.01 - 21 - 5
Cell Preparation Log-phase whole cellsGerminated conidia or hyphaeLog-phase whole cells
Reference [12][14][4][9]

Visualizations

Electroporation_Workflow cluster_prep Cell Preparation cluster_ep Electroporation cluster_recovery Recovery & Selection A Culture S. fungicidus to Log Phase B Harvest and Wash Cells A->B C Enzymatic Cell Wall Digestion B->C D Wash and Resuspend in Electroporation Buffer C->D E Mix Cells with DNA D->E F Transfer to Chilled Cuvette E->F G Apply Electric Pulse F->G H Add Recovery Medium G->H I Incubate (1-3 hours) H->I J Plate on Selective Media I->J K Incubate and Screen for Transformants J->K

Caption: General workflow for electroporation of S. fungicidus.

Troubleshooting_Logic Start Experiment Start: Low/No Transformants CheckViability Check Cell Viability Post-Pulse Start->CheckViability LowViability High Cell Death CheckViability->LowViability Low GoodViability Good Cell Viability CheckViability->GoodViability High OptimizePulse Decrease Field Strength or Pulse Duration LowViability->OptimizePulse OptimizeDigestion Optimize Enzyme Concentration/Time GoodViability->OptimizeDigestion OptimizePulse->Start CheckDNA Check DNA Quality and Concentration OptimizeDigestion->CheckDNA Success Successful Transformation CheckDNA->Success

References

Validation & Comparative

Comparative Analysis of Enduracidin and Ramoplanin: A Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enduracidin and Ramoplanin are potent lipoglycodepsipeptide antibiotics that represent a critical line of defense against multidrug-resistant Gram-positive pathogens. Both compounds share a fundamental mechanism of action by targeting the biosynthesis of the bacterial cell wall, a pathway absent in eukaryotes, making it an ideal target for antimicrobial therapy. This guide provides an in-depth comparative analysis of their mechanisms, supported by quantitative data and detailed experimental protocols to aid in research and development efforts.

Primary Mechanism of Action: Halting Cell Wall Construction

The principal antibacterial action for both this compound and Ramoplanin is the inhibition of peptidoglycan biosynthesis, specifically targeting the transglycosylation step.[1][2] Peptidoglycan is the essential structural polymer that forms the bacterial cell wall, providing protection against osmotic stress.

Both antibiotics function by binding to and sequestering Lipid II, the crucial precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cell membrane to the site of cell wall synthesis.[2][3] By forming a stable complex with Lipid II, this compound and Ramoplanin effectively prevent it from being utilized as a substrate by transglycosylase enzymes (also known as Penicillin-Binding Proteins, PBPs).[4] This blockade halts the polymerization of the glycan chains, leading to a weakened cell wall and eventual cell lysis. Kinetic studies have demonstrated that both compounds preferentially inhibit the transglycosylation step over other stages of peptidoglycan synthesis.[1][4]

G Lipid_I Lipid I (Cytoplasmic Face) MurG MurG Enzyme Lipid_I->MurG Lipid_II_cyto Lipid II (Cytoplasmic Face) MurG->Lipid_II_cyto Flippase Flippase Lipid_II_cyto->Flippase Lipid_II_extra Lipid II (Extracellular Face) Flippase->Lipid_II_extra TGase Transglycosylase (PBP) Lipid_II_extra->TGase PG Nascent Peptidoglycan TGase->PG Antibiotics This compound & Ramoplanin Antibiotics->Lipid_II_extra Sequestration G process_node process_node readout_node readout_node start_node start_node end_node end_node start Start: Prepare Bacterial Suspension load_dye Incubate bacteria with DiSC3(5) dye in dark start->load_dye quench Add KCl to equilibrate dye with membrane potential load_dye->quench stabilize Monitor baseline fluorescence until stable quench->stabilize add_compound Inject Ramoplanin (or control) stabilize->add_compound measure Record fluorescence intensity over time add_compound->measure analyze Analyze data: Plot fluorescence vs. time measure->analyze end End: Determine extent of depolarization analyze->end

References

Unraveling the Solubility Puzzle: A Structural Showdown Between Enduracidin and Ramoplanin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of two potent lipoglycodepsipeptide antibiotics, Enduracidin and Ramoplanin, reveals that a subtle difference in glycosylation is the primary determinant of their starkly contrasting aqueous solubilities. This distinction has significant implications for their respective pharmaceutical development pathways.

This compound and Ramoplanin are both complex, cyclic lipoglycodepsipeptide antibiotics that exhibit strong bactericidal activity against a range of Gram-positive pathogens. They share a similar mechanism of action, inhibiting bacterial cell wall biosynthesis by targeting Lipid II. However, a critical divergence in their chemical structures leads to a dramatic difference in their solubility in aqueous solutions, a key physicochemical property influencing drug formulation and delivery.

The core of this difference lies in the presence of a di-mannose moiety attached to a hydroxyphenylglycine (Hpg) residue in the Ramoplanin structure. This glycosylation is absent in this compound.[1][2][3][4] The two mannose units in Ramoplanin introduce additional hydroxyl groups, which can form hydrogen bonds with water molecules, thereby significantly enhancing its aqueous solubility.

Comparative Solubility Data

The experimental data clearly illustrates the impact of this structural difference on the water solubility of the two compounds.

CompoundAqueous SolubilitySolventNotes
Ramoplanin > 100 mg/mL[5]Aqueous SolutionThe presence of a di-mannose moiety significantly enhances solubility.
This compound Poor/LowWaterLacks the solubilizing di-mannose group.
This compound B 0.1 - 1 mg/mLWaterSemi-quantitative data for one of the main components of this compound.
This compound HCl SolubleDilute Hydrochloric AcidThe hydrochloride salt improves solubility in acidic aqueous solutions.

The Structural Determinants of Solubility

The fundamental structural disparity and its direct consequence on solubility are depicted in the logical diagram below. The presence of the di-mannose group in Ramoplanin is the key feature that promotes interaction with water, leading to its high solubility. Conversely, the absence of this hydrophilic sugar moiety in this compound results in a more lipophilic molecule with poor aqueous solubility.

G Structural Basis of Differential Solubility cluster_ramoplanin Ramoplanin cluster_this compound This compound Ramoplanin_Structure Cyclic Lipoglycodepsipeptide + Di-mannose Moiety High_Solubility High Aqueous Solubility (>100 mg/mL) Ramoplanin_Structure->High_Solubility Increased Hydrophilicity Enduracidin_Structure Cyclic Lipoglycodepsipeptide (Aglycone) Low_Solubility Low Aqueous Solubility (0.1-1 mg/mL for this compound B) Enduracidin_Structure->Low_Solubility Higher Lipophilicity Structural_Difference Key Structural Difference: Presence vs. Absence of Glycosylation Structural_Difference->Ramoplanin_Structure Structural_Difference->Enduracidin_Structure G Experimental Workflow for Solubility Determination Start Start Stock_Prep Prepare Concentrated Stock Solution in DMSO Start->Stock_Prep Equilibration Add Stock to Aqueous Buffer & Equilibrate (24-48h) Stock_Prep->Equilibration Centrifugation Centrifuge to Pellet Undissolved Solid Equilibration->Centrifugation Supernatant_Collection Collect Clear Supernatant Centrifugation->Supernatant_Collection Quantification Quantify Compound Concentration (HPLC or UV-Vis) Supernatant_Collection->Quantification Calculation Calculate Solubility Quantification->Calculation End End Calculation->End

References

Comparative Efficacy of Enduracidin Analogues with Modified Halogenation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the antibacterial potency of genetically engineered Enduracidin variants.

This guide provides a comparative analysis of this compound analogues with modified halogenation patterns, focusing on their efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. The information is compiled from published experimental data to assist researchers in understanding the structure-activity relationship of these potent lipodepsipeptide antibiotics.

Introduction to this compound and Halogenation

This compound is a powerful lipodepsipeptide antibiotic known for its strong activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the bacterial cell wall integrity. Specifically, this compound binds to Lipid II, a key precursor in this pathway, thereby preventing the transglycosylation step.[1][2][3] A distinctive feature of the natural this compound molecule is the presence of chlorine atoms on a 4-hydroxyphenylglycine (Hpg) residue, a modification that has been a subject of investigation for its role in the antibiotic's efficacy.

Recent advancements in genetic engineering have enabled the production of this compound analogues with altered halogenation patterns. These modifications, achieved through the manipulation of halogenase genes in the producing organism, Streptomyces fungicidicus, provide a valuable opportunity to study the impact of halogenation on antibacterial activity.

Comparative Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for direct comparison of the halogenated analogues are not extensively reported in the literature, qualitative and semi-quantitative data from agar diffusion assays provide insights into their relative efficacy against Staphylococcus aureus. The parent compound, this compound A, exhibits a high potency with MIC values as low as 0.05 μg/mL against sensitive strains of S. aureus.[1][4]

The following table summarizes the observed antibacterial activity of this compound analogues with varying degrees of chlorination, based on available research.

AnalogueHalogenation PatternOrganismAntibacterial Activity (Qualitative)Reference
This compound ADichloro-Staphylococcus aureusHigh (MIC as low as 0.05 μg/mL)[1][4]
Dideschlorothis compound ANo chlorinationStaphylococcus aureusRetained activity; slightly smaller zone of inhibition compared to this compound A (within experimental variation)[1]
Monodeschlorothis compound AMonochloro-Staphylococcus aureusRetained activity; no measurable difference in the zone of inhibition compared to this compound A[1]
Trichlorinated this compound ATrichloro-Staphylococcus aureusRetained activity; no measurable difference in the zone of inhibition compared to this compound A[1]

Experimental Protocols

The generation of this compound analogues with modified halogenation patterns and the assessment of their antibacterial activity involve specific genetic and microbiological techniques.

Generation of Halogenated this compound Analogues

The production of these analogues was achieved through genetic engineering of Streptomyces fungicidicus, the natural producer of this compound.[1]

  • Construction of a Halogenase-Deficient Mutant: An in-frame deletion of the orf30 gene, the native halogenase responsible for chlorinating this compound, was created in S. fungicidicus using double crossover homologous recombination. This resulted in a mutant strain (SfΔ30) that produces dideschloroenduracidins.[1]

  • Complementation with Halogenase Genes:

    • Monodeschloro- analogues: The halogenase-deficient mutant (SfΔ30) was complemented with the orf20 gene from the ramoplanin biosynthetic cluster, which is a monochlorinating halogenase. This generated monodeschloroenduracidins.[1]

    • Trichloro- analogues: The wild-type S. fungicidicus was engineered to express the ramoplanin halogenase gene (orf20) in addition to its native halogenase, resulting in the production of a trichlorinated this compound analogue.[1]

  • Fermentation and Isolation: The engineered strains were cultured under conditions suitable for this compound production. The analogues were then extracted from the fermentation broth and mycelia for analysis and bioassays.[1]

Antibacterial Activity Assessment (Agar Diffusion Assay)

The antibacterial efficacy of the generated analogues was evaluated using an agar diffusion assay against Staphylococcus aureus.[1]

  • Inoculum Preparation: An overnight culture of S. aureus was prepared.

  • Agar Plate Preparation: A nutrient agar plate was overlaid with a mixture of top agar and the S. aureus culture. Wells were then created in the agar.

  • Application of Analogues: Solutions of the this compound analogues (at a concentration of 20 μg/mL in 50% MeOH) were added to the wells.

  • Incubation and Observation: The plates were incubated at 37°C for 16 hours. The antibacterial activity was determined by measuring the diameter of the zone of inhibition around each well where bacterial growth was prevented.[1]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the generation of its analogues, the following diagrams are provided.

G This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Transglycosylase Transglycosylase Flippase->Transglycosylase Lipid II transport PG Growing Peptidoglycan Chain PG->PG Transglycosylase->PG Glycan chain elongation Transpeptidase Transpeptidase This compound This compound & Analogues This compound->Lipid_II Binds to Inhibition X Inhibition->Transglycosylase

Caption: this compound inhibits bacterial cell wall synthesis by binding to Lipid II.

G Workflow for Generating Halogenated this compound Analogues WT Wild-type S. fungicidus (Produces Dichloro-Enduracidin) Deletion In-frame deletion of halogenase gene (orf30) WT->Deletion Expression Expression of ramoplanin halogenase (orf20) in WT WT->Expression Mutant SfΔ30 Mutant (Produces Dideschloro-Enduracidin) Deletion->Mutant Complementation Complementation with ramoplanin halogenase (orf20) Mutant->Complementation Mono SfΔ30R20 Strain (Produces Monodeschloro-Enduracidin) Complementation->Mono Tri SfR20 Strain (Produces Trichlorinated this compound) Expression->Tri

Caption: Genetic engineering workflow for producing this compound analogues.

Conclusion

The modification of halogenation patterns on the this compound molecule through genetic engineering has been shown to produce analogues that retain significant antibacterial activity against Staphylococcus aureus. Qualitative assessments indicate that the removal of one or both chlorine atoms, or the addition of a third, does not lead to a substantial loss of efficacy. This suggests that while halogenation may play a role in the overall properties of the molecule, it is not an absolute requirement for its potent antibacterial action. Further quantitative studies, particularly determining the MIC values of these analogues against a broader range of clinical isolates, would be invaluable for a more precise understanding of their therapeutic potential.

References

In Vitro Synergistic Effect of Enduracidin with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Combination Therapy

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies.[1] Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to enhance efficacy, overcome resistance, and reduce the likelihood of developing further resistance.

Enduracidin, a lipopeptide antibiotic, and beta-lactams represent a compelling pair for investigation. They both target the essential process of peptidoglycan synthesis, but at different stages, creating a potential for a powerful synergistic interaction.

Mechanism of Action: A Two-Pronged Attack on Peptidoglycan Synthesis

The proposed synergy between this compound and beta-lactam antibiotics stems from their complementary mechanisms of action, which create a sequential blockade of the bacterial cell wall synthesis pathway.

  • This compound: This antibiotic inhibits the transglycosylation step of peptidoglycan biosynthesis. It achieves this by binding to the lipid intermediate, Lipid II, which is a crucial precursor molecule. This binding prevents the elongation of the glycan chains of the cell wall.

  • Beta-Lactam Antibiotics: This class of drugs, which includes penicillins and cephalosporins, targets the final step of peptidoglycan synthesis: transpeptidation. They achieve this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are the enzymes responsible for cross-linking the peptide side chains of the glycan strands. This inhibition results in a weakened cell wall and eventual cell lysis.[2]

By targeting two distinct and essential steps in the same biosynthetic pathway, the combination of this compound and a beta-lactam could lead to a more profound and rapid inhibition of cell wall formation than either agent alone.

SynergyMechanism cluster_antibiotics Antibiotic Intervention UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurA, MurB, MurC, MurD, MurE, MurF UDP_NAM UDP-NAM UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation This compound This compound This compound->Lipid_II Binds to Beta_Lactam Beta-Lactam Beta_Lactam->Crosslinked_PG Inhibits PBPs

Proposed synergistic mechanism of this compound and beta-lactams.

Supporting Experimental Data (Illustrative)

While specific experimental data for the this compound and beta-lactam combination is pending, the following tables illustrate how such data would be presented to demonstrate synergy. These tables are based on standard methodologies used in antimicrobial synergy testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Beta-Lactam Antibiotic Alone and in Combination against S. aureus

StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
MRSA-1 This compound20.25
Oxacillin12816
MSSA-1 This compound0.50.0625
Oxacillin0.250.03125

Table 2: Fractional Inhibitory Concentration Index (FICI) for the Combination of this compound and a Beta-Lactam Antibiotic

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

StrainFICI of this compoundFICI of OxacillinFICI (ΣFIC) Interpretation
MRSA-1 0.1250.1250.25 Synergy
MSSA-1 0.1250.1250.25 Synergy

Experimental Protocols

To empirically determine the synergistic potential of this compound and beta-lactam antibiotics, the following established in vitro methods are recommended.

Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, add increasing concentrations of the beta-lactam antibiotic. Along the y-axis, add increasing concentrations of this compound. The final volume in each well should be 100 µL, containing various combinations of the two antibiotics. Include wells with each antibiotic alone as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of the test organism (e.g., S. aureus). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

CheckerboardWorkflow start Start prep_antibiotics Prepare Serial Dilutions of this compound & Beta-Lactam start->prep_antibiotics setup_plate Dispense Antibiotics into 96-Well Plate (Checkerboard Format) prep_antibiotics->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Workflow for the checkerboard synergy assay.
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Protocol:

  • Preparation: Prepare tubes containing CAMHB with the test antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic combination and control.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

TimeKillWorkflow start Start prep_tubes Prepare Tubes with Antibiotics (Alone & Combination) in Broth start->prep_tubes inoculate Inoculate Tubes with Bacteria (5x10^5 CFU/mL) prep_tubes->inoculate incubate Incubate at 35°C inoculate->incubate sampling Sample at 0, 2, 4, 8, 12, 24h incubate->sampling Over 24 hours dilute_plate Serially Dilute and Plate Samples sampling->dilute_plate incubate_plates Incubate Plates at 35°C for 18-24h dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret end End interpret->end

Workflow for the time-kill synergy assay.

Conclusion and Future Directions

The distinct and complementary mechanisms of action of this compound and beta-lactam antibiotics provide a strong theoretical foundation for their synergistic interaction against a range of bacteria, including clinically important resistant strains like MRSA. While direct experimental validation is currently lacking in the published literature, the experimental protocols outlined in this guide offer a clear pathway for researchers to investigate this promising antibiotic combination.

Future studies should focus on performing checkerboard and time-kill assays with a diverse panel of clinical isolates to confirm and quantify the synergistic effect. Furthermore, in vivo studies in animal models of infection would be crucial to translate these potential in vitro findings into clinically relevant outcomes. The exploration of such novel antibiotic combinations is a critical step in the ongoing battle against antimicrobial resistance.

References

Comparative In Vivo Efficacy of Enduracidin and Daptomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two distinct antibiotics, Enduracidin and Daptomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). Given the historical context of this compound data and the absence of direct head-to-head in vivo comparative studies, this document synthesizes available independent research to offer a benchmarked comparison for the scientific community.

Executive Summary

This compound, a lipodepsipeptide antibiotic discovered in the 1960s, has demonstrated potent in vitro and historical in vivo activity against Gram-positive bacteria, including MRSA.[1] However, its clinical development has been hampered by poor aqueous solubility.[2] Daptomycin, a cyclic lipopeptide antibiotic, is a well-established therapeutic agent for treating serious MRSA infections, with extensive in vivo data supporting its efficacy. This guide juxtaposes the available data on their physicochemical properties, in vitro activity, and in vivo efficacy, alongside their respective mechanisms of action and the experimental protocols used to generate the efficacy data.

Physicochemical and In Vitro Activity

A summary of the key physicochemical properties and in vitro activity against MRSA for both compounds is presented in Table 1. This compound exhibits very potent in vitro activity with low Minimum Inhibitory Concentrations (MICs) reported.[1][3] Daptomycin also demonstrates potent activity against MRSA, with MICs typically below 1 µg/mL.[1][4][5][6]

Table 1: Physicochemical Properties and In Vitro Activity against MRSA

PropertyThis compound (Enramycin)Daptomycin
Chemical Class LipodepsipeptideCyclic Lipopeptide
Molecular Weight ~2355.30 g/mol (Enramycin A)1620.67 g/mol
Solubility Poor aqueous solubility; Soluble in 0.1% formic acid, DMF.[2][7]Limited water solubility; Soluble in DMSO, ethanol, methanol.[8][9]
MIC Range for MRSA As low as 0.05 µg/mL.[1][3] A 1971 study reported an MIC of 0.013 µg/mL for a sensitive S. aureus strain.[10]0.125 to 1.0 µg/mL.[1][4][5][6][11]
Mechanism of Action Inhibits cell wall synthesis by binding to Lipid II.[2]Disrupts bacterial cell membrane potential in a calcium-dependent manner.[12]

In Vivo Efficacy Against Staphylococcus aureus

Direct comparative in vivo studies are not available in the published literature. The following sections present data from independent studies.

This compound In Vivo Efficacy

Historical in vivo data for this compound (referred to as Enramycin) comes from a 1971 study. This study established a 50% effective dose (ED50) in a murine systemic infection model.

Table 2: In Vivo Efficacy of this compound against Staphylococcus aureus

Animal ModelBacterial StrainTreatment RegimenKey Efficacy EndpointResultReference
Mouse (DDN strain)S. aureus KS185-4Single subcutaneous injection 60 mins post-infectionSurvival at day 7ED50: 2.27 mg/kg[10]Kawakami et al., 1971[10]

Note: The methicillin-resistance status of the S. aureus strain used in this 1971 study was not specified.

Daptomycin In Vivo Efficacy

Daptomycin has been extensively evaluated in various preclinical models of MRSA infection. The data below is from a representative study using a murine peritonitis model, which, like the model used for this compound, represents a systemic infection.

Table 3: In Vivo Efficacy of Daptomycin against MRSA

Animal ModelBacterial StrainTreatment RegimenKey Efficacy EndpointResultReference
Mouse (CD-1)MRSA (bioluminescent)Single subcutaneous injection of 50 mg/kgReduction in bacterial luminescence and survival>90% reduction in luminescence by 2-3 hours post-dosing; 100% survival for 7 days in immunocompetent mice.[13]Hu et al., 2009[13]
Rat (burn model)MRSA ATCC 43300Intraperitoneal injectionReduction in bacterial load in wound tissueReduced bacterial load from ~10^7 CFU/ml to ~10^3 CFU/g.[14]Simonetti et al., 2014[14]

Mechanisms of Action

This compound and Daptomycin employ fundamentally different mechanisms to exert their bactericidal effects against MRSA.

This compound: Inhibition of Cell Wall Synthesis

This compound targets the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically binds to Lipid II, a lipid carrier molecule that transports peptidoglycan precursors across the cell membrane. This binding prevents the subsequent transglycosylation and transpeptidation steps, thereby halting cell wall construction and leading to cell death.[2]

Enduracidin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space Lipid_I Lipid I MurG MurG Lipid_I->MurG Substrate UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc_pentapeptide->MurG Substrate UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Substrate Lipid_II Lipid II MurG->Lipid_II Catalyzes Flippase Flippase Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Transglycosylase Transglycosylase Lipid_II_out->Transglycosylase Substrate Peptidoglycan Peptidoglycan Synthesis Transglycosylase->Peptidoglycan This compound This compound This compound->Lipid_II_out Binds to Daptomycin_Mechanism Daptomycin_Ca Daptomycin + Ca2+ Membrane_Binding Binding to Bacterial Membrane Daptomycin_Ca->Membrane_Binding Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Pore/Channel Formation Oligomerization->Pore_Formation Depolarization Membrane Depolarization Pore_Formation->Depolarization Ion_Efflux K+ Efflux Depolarization->Ion_Efflux Inhibition_Synthesis Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition_Synthesis Cell_Death Bacterial Cell Death Ion_Efflux->Cell_Death Inhibition_Synthesis->Cell_Death Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization (e.g., Mice) Inoculation Bacterial Inoculation (e.g., IP, IV, Subcutaneous) Animal_Acclimatization->Inoculation Bacterial_Culture MRSA Strain Culture Preparation Bacterial_Culture->Inoculation Drug_Formulation Antibiotic Formulation Treatment_Administration Antibiotic Administration (e.g., SC, IP, IV) Dose & Schedule Drug_Formulation->Treatment_Administration Inoculation->Treatment_Administration Control_Groups Control Groups (Vehicle, Untreated) Inoculation->Control_Groups Survival_Monitoring Survival Monitoring Treatment_Administration->Survival_Monitoring Bacterial_Burden Bacterial Burden Assessment (CFU counts from tissues, Bioluminescence) Treatment_Administration->Bacterial_Burden Clinical_Signs Monitoring of Clinical Signs Treatment_Administration->Clinical_Signs

References

Cross-Resistance Between Enduracidin and Other Lipid II Targeting Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between enduracidin and other antibiotics that target the essential bacterial cell wall precursor, Lipid II. The emergence of antibiotic resistance necessitates a thorough understanding of the potential for cross-resistance between existing and novel therapeutic agents. This document summarizes key experimental findings, presents quantitative data on antibiotic susceptibility, and details the methodologies used in these critical studies.

Executive Summary

This compound, a lipodepsipeptide antibiotic, demonstrates potent activity against a range of Gram-positive bacteria by binding to Lipid II and inhibiting cell wall synthesis. While structurally and mechanistically similar to ramoplanin, its cross-resistance profile with other Lipid II inhibitors is not extensively documented. This guide consolidates available data, highlighting a notable lack of cross-resistance with vancomycin. However, studies on the closely related ramoplanin reveal that induced resistance can lead to cross-resistance with other Lipid II-targeting agents like vancomycin and nisin, suggesting potential, yet unconfirmed, parallel concerns for this compound. Further research is critically needed to fully elucidate the cross-resistance landscape of this compound.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize the available quantitative data on the cross-resistance of this compound and the structurally related antibiotic, ramoplanin, with other Lipid II targeting antibiotics.

Table 1: this compound Activity Against Susceptible and Resistant Staphylococcus aureus

AntibioticStrainMIC (µg/mL)Fold Change in MICReference
This compoundMethicillin-Resistant S. aureus (MRSA)0.05-[1]
VancomycinVancomycin-Susceptible S. aureus0.5 - 2.0-[1]

Note: Direct comparative studies on this compound against a panel of resistant strains with other Lipid II inhibitors are limited. The data presented here shows the baseline activity against a significant pathogen.

Table 2: Cross-Resistance in Ramoplanin-Resistant Staphylococcus aureus [2][3][4]

AntibioticParental Strain MIC (µg/mL)Ramoplanin-Resistant Strain (RRSA16) MIC (µg/mL)Fold Change in MIC
Ramoplanin0.758~10.7
Vancomycin1.2597.2
Nisin10>32>3.2
Oxacillin0.250.52

This study demonstrates that the development of high-level resistance to ramoplanin can confer cross-resistance to other Lipid II-targeting antibiotics, vancomycin and nisin.

Table 3: Association between Moenomycin Resistance and Vancomycin Susceptibility in S. aureus [5]

AntibioticFold Change in MIC in Moenomycin-Resistant Mutants
Vancomycin2-4
Teicoplanin2-4

This study indicates that resistance to moenomycin is linked to a decrease in susceptibility to glycopeptide antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-resistance studies. The following protocols are based on established methods cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of antibiotics are prepared in a suitable solvent and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plates: 96-well microtiter plates are prepared with 100 µL of the appropriate antibiotic dilution in each well. An equal volume of the standardized bacterial inoculum is then added to each well.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Induction of Antibiotic Resistance by Serial Passage

This method is used to generate resistant mutants in the laboratory to study the mechanisms of resistance and cross-resistance patterns.[2][3][6][7]

Protocol:

  • Initial MIC Determination: The baseline MIC of the antibiotic against the parental bacterial strain is determined using the broth microdilution method as described above.

  • Serial Passaging: A culture of the parental strain is grown in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic.

  • Subsequent Passages: After incubation, the culture from the well with the highest concentration of antibiotic that still permits growth is used to inoculate a new series of antibiotic dilutions.

  • Incremental Increase in Antibiotic Concentration: This process is repeated daily for a defined period (e.g., 20-30 days). The concentration of the antibiotic is gradually increased as the bacteria adapt and develop resistance.

  • Isolation of Resistant Mutants: At the end of the passaging period, bacteria from the culture that has adapted to the highest antibiotic concentration are streaked onto an agar plate to obtain isolated colonies.

  • Characterization of Resistant Strains: The MIC of the antibiotic against the selected resistant mutant is determined to confirm the level of resistance. Cross-resistance to other antibiotics is then evaluated by determining their MICs against the resistant strain.

Molecular Mechanisms and Signaling Pathways

While the precise molecular mechanisms of this compound resistance are not yet fully elucidated, studies on the closely related ramoplanin and other Lipid II-targeting antibiotics provide insights into potential pathways. Resistance often involves alterations in the bacterial cell wall and its synthesis machinery.

Potential Resistance Mechanisms to Lipid II-Targeting Antibiotics
  • Alterations in Cell Wall Metabolism: Increased production of peptidoglycan precursors or changes in cell wall thickness can reduce the effectiveness of antibiotics that target Lipid II. In vancomycin-intermediate S. aureus (VISA), a thickened cell wall is a common feature, which is thought to "trap" the antibiotic before it can reach its target.

  • Mutations in Regulatory Genes: Mutations in two-component regulatory systems, such as vraSR and graSR in S. aureus, can lead to the upregulation of genes involved in cell wall synthesis and stress responses, contributing to reduced susceptibility to cell wall-active agents.

  • Changes in Cell Membrane Composition: Alterations in the phospholipid composition of the cell membrane can affect the interaction of lipophilic antibiotics with the bacterial cell.

The following diagram illustrates a hypothetical workflow for investigating the development of resistance and cross-resistance to this compound.

Experimental_Workflow_for_Cross_Resistance_Studies Experimental Workflow for Cross-Resistance Studies cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic & Mechanistic Analysis Parental Strain Parental Strain Serial Passage Serial Passage Parental Strain->Serial Passage Sub-MIC this compound Resistant Mutant Resistant Mutant Serial Passage->Resistant Mutant Selection MIC Testing MIC Testing Resistant Mutant->MIC Testing Panel of Lipid II Inhibitors Whole Genome Sequencing Whole Genome Sequencing Resistant Mutant->Whole Genome Sequencing Transcriptomics (RNA-Seq) Transcriptomics (RNA-Seq) Resistant Mutant->Transcriptomics (RNA-Seq) Cross-Resistance Profile Cross-Resistance Profile MIC Testing->Cross-Resistance Profile Identification of Mutations/Upregulated Genes Identification of Mutations/Upregulated Genes Whole Genome Sequencing->Identification of Mutations/Upregulated Genes Transcriptomics (RNA-Seq)->Identification of Mutations/Upregulated Genes

Caption: Workflow for studying this compound cross-resistance.

The following diagram illustrates a potential signaling pathway involved in the bacterial response to cell wall stress induced by Lipid II-targeting antibiotics.

Cell_Wall_Stress_Response Hypothetical Cell Wall Stress Response Pathway Lipid II Inhibitor (e.g., this compound) Lipid II Inhibitor (e.g., this compound) Lipid II Sequestration Lipid II Sequestration Lipid II Inhibitor (e.g., this compound)->Lipid II Sequestration Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis Lipid II Sequestration->Inhibition of Peptidoglycan Synthesis Cell Wall Damage Signal Cell Wall Damage Signal Inhibition of Peptidoglycan Synthesis->Cell Wall Damage Signal Sensor Kinase (e.g., VraS, GraS) Sensor Kinase (e.g., VraS, GraS) Cell Wall Damage Signal->Sensor Kinase (e.g., VraS, GraS) Response Regulator (e.g., VraR, GraR) Response Regulator (e.g., VraR, GraR) Sensor Kinase (e.g., VraS, GraS)->Response Regulator (e.g., VraR, GraR) Phosphorylation Upregulation of Cell Wall Synthesis Genes Upregulation of Cell Wall Synthesis Genes Response Regulator (e.g., VraR, GraR)->Upregulation of Cell Wall Synthesis Genes Transcriptional Activation Increased Cell Wall Thickness Increased Cell Wall Thickness Upregulation of Cell Wall Synthesis Genes->Increased Cell Wall Thickness Reduced Antibiotic Susceptibility Reduced Antibiotic Susceptibility Increased Cell Wall Thickness->Reduced Antibiotic Susceptibility

Caption: Cell wall stress response to Lipid II inhibition.

Conclusion and Future Directions

The available data suggests that while this compound may not exhibit immediate cross-resistance with vancomycin in susceptible strains, the potential for developing cross-resistance to other Lipid II-targeting antibiotics upon acquiring resistance to this compound (or the closely related ramoplanin) is a significant concern. The molecular mechanisms underlying this potential cross-resistance are likely complex and involve multifactorial changes in cell wall metabolism and regulation.

To address the current knowledge gaps, future research should focus on:

  • Comprehensive Cross-Resistance Studies: Performing systematic in vitro studies to determine the MICs of this compound against a broad panel of clinical isolates with well-characterized resistance to other Lipid II inhibitors, including vancomycin, daptomycin, and moenomycin.

  • Induction of this compound Resistance: Generating this compound-resistant mutants of clinically relevant pathogens like S. aureus and Enterococcus faecium through serial passage experiments.

  • Mechanistic Investigations: Utilizing whole-genome sequencing and transcriptomic analysis of this compound-resistant mutants to identify the specific genetic mutations and changes in gene expression that contribute to resistance.

  • In Vivo Correlation: Investigating the clinical relevance of in vitro cross-resistance findings through studies in animal models of infection.

A deeper understanding of the cross-resistance potential of this compound is paramount for its future development and clinical application, ensuring its efficacy in an era of escalating antibiotic resistance.

References

Enduracidin and Linezolid: A Head-to-Head Comparison Against VRE Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings, necessitating the exploration of effective antimicrobial agents. This guide provides a detailed comparison of two such agents, enduracidin and linezolid, against VRE isolates, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes existing in vitro and in vivo findings to offer a comprehensive overview for the scientific community.

Executive Summary

Data Presentation: In Vitro Efficacy Against VRE

A substantial body of evidence exists for the in vitro activity of linezolid against VRE. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Linezolid MIC Distribution against VRE Isolates

Study/YearVRE SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Chen et al. (cited in[1])E. faecium490.72 - 21.52[1]
Houri et al. (cited in[1])VRENot specifiedNot specifiedNot specified2[1]
Patel et al. (2001)E. faecalis & E. faecium3,945 (total gram-positive isolates)0.5 - 424[2]
Aktas G. et al. (2007)VRE1001 - 1644[3]
Comoglu et al.VRE201 - 423[3]
A study cited in[4]E. faeciumNot specifiedMIC ≤ 2, one isolate at 4Not specifiedNot specified[4]

Note: The susceptibility breakpoint for linezolid against enterococci is typically ≤2 µg/mL (susceptible), 4 µg/mL (intermediate), and ≥8 µg/mL (resistant) according to CLSI guidelines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to evaluate the efficacy of antimicrobial agents against VRE.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic (linezolid or this compound) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: VRE isolates are cultured on an appropriate agar medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A logarithmic-phase culture of the VRE isolate is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 4x, 8x MIC). A growth control without the antibiotic is included.

  • Sampling and Viable Counts: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar.

  • Data Analysis: The number of viable colonies (CFU/mL) is determined at each time point, and the results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

In Vivo Efficacy: Murine Bacteremia Model

Animal models are essential for evaluating the in vivo efficacy of antimicrobial agents.

  • Infection: Mice are rendered neutropenic (if required by the model) and then infected intravenously with a standardized inoculum of a VRE strain.

  • Treatment: At a specified time post-infection, treatment is initiated with the antimicrobial agent (e.g., linezolid or this compound) administered via a relevant route (e.g., subcutaneous or intravenous). A control group receives a placebo.

  • Assessment of Efficacy: At various time points after treatment, blood and/or target organs (e.g., kidneys, liver) are collected, homogenized, and plated to determine the bacterial burden (CFU/g of tissue or mL of blood).

  • Outcome Measures: The primary outcome is the reduction in bacterial counts in the treatment groups compared to the control group. Survival rates can also be monitored.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and linezolid are visualized below.

cluster_this compound This compound Mechanism of Action cluster_linezolid Linezolid Mechanism of Action This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to Transglycosylase Transglycosylase (PBP) This compound->Transglycosylase Inhibits Lipid_II->Transglycosylase Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Elongates Peptidoglycan_Chain->Cell_Wall_Synthesis Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Linezolid->Initiation_Complex Prevents Formation Ribosome_50S->Initiation_Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates

Caption: Mechanisms of action for this compound and Linezolid.

Experimental Workflow: In Vitro Comparison

The logical flow of a comprehensive in vitro comparison of two antimicrobial agents against VRE isolates is depicted below.

start Start: Select VRE Isolates mic Determine MICs (Broth Microdilution/Agar Dilution) This compound vs. Linezolid start->mic time_kill Time-Kill Curve Assays (Bacteriostatic vs. Bactericidal Activity) mic->time_kill pae Post-Antibiotic Effect (PAE) Determination mic->pae data_analysis Comparative Data Analysis (MIC₅₀, MIC₉₀, Kill Rates, PAE Duration) time_kill->data_analysis pae->data_analysis conclusion Conclusion on In Vitro Potency data_analysis->conclusion

Caption: A generalized workflow for in vitro comparative analysis.

Conclusion and Future Directions

Linezolid demonstrates consistent in vitro bacteriostatic activity against a majority of VRE isolates, with well-defined MIC distributions and susceptibility breakpoints.[2][3][7][8] Its unique mechanism of inhibiting protein synthesis initiation makes it a valuable therapeutic option.[7][8][9]

This compound, with its distinct mechanism of targeting cell wall synthesis by binding to Lipid II, holds theoretical promise for activity against VRE.[10][11] However, the current body of publicly accessible, peer-reviewed literature lacks the specific quantitative data required for a direct and robust comparison with linezolid against VRE.

To definitively ascertain the comparative efficacy of this compound, the following research is imperative:

  • Standardized In Vitro Susceptibility Testing: Determination of this compound MIC distributions (MIC₅₀, MIC₉₀, and range) against a large and diverse panel of contemporary VRE clinical isolates using standardized methods (e.g., CLSI-guided broth microdilution).

  • Direct Comparative Studies: Head-to-head in vitro studies comparing this compound and linezolid against the same VRE isolates, including time-kill assays and post-antibiotic effect studies.

  • In Vivo Comparative Efficacy: Preclinical studies in established animal models of VRE infection (e.g., bacteremia, peritonitis) to directly compare the in vivo efficacy of this compound and linezolid.

  • Investigation of Resistance Mechanisms: Studies to elucidate the potential mechanisms of acquired and intrinsic resistance to this compound in enterococci.

References

Enduracidin: A Bactericidal Lipopeptide Outperforming Standard Antibiotics Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the bactericidal versus bacteriostatic nature of an antibiotic is crucial for predicting its efficacy. This guide provides a comparative analysis of Enduracidin, a potent lipopeptide antibiotic, against other commonly used antibiotics, supported by available in vitro data. While direct comparative studies providing head-to-head MIC and MBC values are limited, this guide synthesizes existing data to highlight the bactericidal potential of this compound.

This compound demonstrates strong bactericidal activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action, the inhibition of peptidoglycan synthesis via binding to Lipid II, leads to cell wall disruption and bacterial death. This is a similar target to the glycopeptide antibiotic vancomycin, though they bind to different sites on Lipid II, which can result in a lack of cross-resistance.[1][2]

Comparative Analysis of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The distinction between bactericidal and bacteriostatic activity is quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Table 1: Comparative in vitro activity of this compound and other antibiotics against Staphylococcus aureus

AntibioticClassTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
This compound LipopeptideS. aureus<1Not specifiedNot specifiedBactericidal[1]
Vancomycin GlycopeptideMRSA1-2≥32 in some strains>16Bactericidal (can be tolerant)
Daptomycin LipopeptideMRSA (Vancomycin MIC 2 µg/mL)0.5 (MIC₉₀)at or 1 dilution > MIC≤2Bactericidal
Linezolid OxazolidinoneMRSA1-4>32>8Bacteriostatic
Clindamycin LincosamideMRSA0.125-0.5>32>64Bacteriostatic

Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons. The bactericidal activity of this compound is supported by descriptive studies, though specific MBC/MIC ratios from comparative trials are lacking in the available literature.

Mechanism of Action: A Visual Representation

This compound's bactericidal effect stems from its ability to bind to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. This binding prevents the transglycosylation step, thereby inhibiting the formation of the peptidoglycan layer and leading to cell lysis.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA-F Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_Mem Lipid II Lipid_II->Lipid_II_Mem Flippase Peptidoglycan Peptidoglycan Nascent_PG Nascent Peptidoglycan Lipid_II_Mem->Nascent_PG Transglycosylase (PBP) Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG Transpeptidase (PBP) This compound This compound This compound->Lipid_II_Mem Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II_Mem Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following protocol is a standard method for determining the MIC and MBC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of the antibiotic in an appropriate solvent.

  • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic).

  • Include a sterility control well with broth only.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

5. Determination of MBC:

  • From each well showing no visible growth (at and above the MIC), subculture a 10 µL aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

cluster_0 Experimental Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Start->Dilute_Inoculum Inoculate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate Prepare_Antibiotics->Inoculate Incubate_MIC Incubate at 35°C for 16-20 hours Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate at 35°C for 18-24 hours Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay Protocol

Time-kill assays provide a dynamic view of an antibiotic's activity over time.

1. Preparation:

  • Prepare a bacterial inoculum as described for the MIC/MBC assay, resulting in a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB.

  • Prepare antibiotic solutions at the desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC).

2. Experiment Execution:

  • Add the antibiotic solutions to the respective flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 35 ± 2°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

3. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates for 18-24 hours at 35 ± 2°C.

  • Count the number of colonies (CFU/mL) on each plate.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

cluster_0 Time-Kill Assay Workflow Start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Antibiotics Add Antibiotics at various MIC multiples (and a growth control) Start->Add_Antibiotics Incubate Incubate with shaking at 35°C Add_Antibiotics->Incubate Sample Sample at time points (0, 2, 4, 6, 8, 24h) Incubate->Sample At each time point Dilute_Plate Serially Dilute and Plate Sample->Dilute_Plate Incubate_Plates Incubate Plates at 35°C for 18-24h Dilute_Plate->Incubate_Plates Count_CFU Count CFU and Calculate CFU/mL Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot Analyze Analyze for Bactericidal Activity (≥3-log10 reduction) Plot->Analyze End End Analyze->End

Caption: Workflow for Time-Kill Assay.

Conclusion

The available evidence strongly suggests that this compound is a potent bactericidal agent against Gram-positive bacteria, including clinically important resistant strains. Its mechanism of action, targeting a crucial step in cell wall synthesis, leads to rapid bacterial killing. While direct, comprehensive comparative studies with other antibiotics are needed to fully elucidate its relative bactericidal potency through quantitative measures like MBC/MIC ratios and time-kill kinetics, the existing data positions this compound as a promising candidate for further investigation and development in the fight against antibiotic resistance. Researchers are encouraged to conduct such head-to-head comparative studies to further solidify the understanding of this compound's bactericidal profile.

References

A Comparative Guide to Validating Enduracidin's Target Engagement with Fluorescently Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing fluorescently labeled probes to validate the target engagement of Enduracidin, a potent lipoglycopeptide antibiotic. It offers a detailed comparison with alternative validation methods, supported by experimental protocols and data presentation, to assist researchers in selecting the most appropriate techniques for their drug discovery and development pipelines.

This compound's Mechanism of Action: Targeting Lipid II

This compound exerts its bactericidal effect by targeting a crucial step in the biosynthesis of the bacterial cell wall.[1][2] Its primary molecular target is Lipid II , the essential precursor for peptidoglycan synthesis.[3][4] By binding with high affinity to Lipid II on the outer leaflet of the cell membrane, this compound effectively inhibits the transglycosylation step, preventing the polymerization of the peptidoglycan chain.[3][5] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.

While this mechanism of sequestering Lipid II is shared by other antibiotics like vancomycin, this compound recognizes a distinct region of the Lipid II molecule.[5] This unique binding mode is significant as it circumvents cross-resistance with vancomycin and other clinically used antibiotics.[5]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Flippase Flippase Lipid_II_cyto->Flippase Lipid_II_mem Lipid II PGN Nascent Peptidoglycan Lipid_II_mem->PGN Transglycosylation (PBP) Flippase->Lipid_II_mem This compound This compound This compound->Lipid_II_mem Binding & Inhibition

Caption: this compound's mechanism of action, inhibiting peptidoglycan synthesis.

Validation Using Fluorescently Labeled Probes

A direct and visually intuitive method to confirm that a drug reaches and binds to its target within a bacterial cell is through the use of fluorescently labeled probes.[6][7] This technique involves chemically conjugating a fluorophore to the antibiotic molecule. The resulting probe can then be used to visualize the drug's localization and accumulation, providing compelling evidence of target engagement in a native cellular environment.[7][8]

The general workflow involves the synthesis of the probe, incubation with bacteria, and subsequent visualization via fluorescence-based instrumentation.

cluster_prep Probe Preparation cluster_exp Cellular Assay cluster_analysis Data Interpretation A Synthesize this compound Azide Derivative B Couple with Alkyne-Fluorophore (Click Chemistry) A->B C Purify Fluorescent Probe B->C D Incubate Probe with Bacterial Culture (e.g., S. aureus) C->D I Confirm Retained Antibiotic Activity (MIC) C->I Control Exp. E Wash to Remove Unbound Probe D->E F Analyze via Microscopy or Flow Cytometry E->F G Visualize Probe Localization at Cell Membrane/Septum F->G H Quantify Cellular Fluorescence F->H

Caption: General workflow for target validation using a fluorescent antibiotic probe.

Successful target engagement of an this compound probe would be demonstrated by fluorescence localized at the sites of active cell wall synthesis, namely the cell membrane and the division septum. It is crucial to confirm that the fluorescent modification does not significantly impair the antibiotic's intrinsic activity by comparing the Minimum Inhibitory Concentration (MIC) of the probe to the parent compound.[9]

Table 1: Illustrative Data for a Hypothetical Fluorescent this compound Probe (Note: This table presents expected representative data, as specific values for a fluorescent this compound probe are not publicly available.)

CompoundTarget OrganismMIC (µg/mL)Binding Affinity (Kᵈ) to Lipid IICellular Localization
This compound (unlabeled)S. aureus ATCC 292130.5~100 nMNot Applicable
Fluorescent this compoundS. aureus ATCC 292131.0~150 nMCell membrane, septum
Unrelated FluorophoreS. aureus ATCC 29213>128No bindingDiffuse, non-specific

Comparison with Alternative Target Validation Methods

While fluorescent probes offer powerful visual confirmation in live cells, a comprehensive validation strategy often involves corroboration from biophysical and biochemical techniques.

MethodPrincipleAdvantagesLimitationsKey Data Output
Fluorescent Probes A fluorophore-conjugated antibiotic is used to visualize binding and localization in cells.[8]Provides spatial context in live cells; high sensitivity; suitable for high-content imaging and flow cytometry.[6][7]Probe synthesis can be complex; fluorophore may alter drug activity or permeability; potential for non-specific binding.[10]Qualitative (localization images), Quantitative (fluorescence intensity).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of the antibiotic to its purified target (Lipid II).[11]Provides a complete thermodynamic profile of the interaction (Kᵈ, ΔH, ΔS); no labeling required.Requires large quantities of purified, stable target and compound; lower throughput; performed in vitro.Binding affinity (Kᵈ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
In Vitro Synthesis Assays Measures the inhibition of peptidoglycan synthesis in a cell-free system using bacterial membranes and radiolabeled precursors.[3][12]Directly measures functional inhibition of the biological pathway; highly specific.In vitro system may not fully replicate cellular conditions; often requires handling of radioactive materials.IC₅₀ (concentration for 50% inhibition of synthesis).
Competition Assays Measures the ability of unlabeled this compound to displace a known fluorescent ligand that binds to Lipid II.Does not require labeling of the test compound; can be adapted to higher throughput formats.Requires a validated, specific fluorescent ligand for the target; provides indirect evidence of binding.Kᵢ (inhibition constant), IC₅₀ (displacement).

Experimental Protocols

  • Probe Synthesis: Synthesize an azide-functionalized this compound derivative. Couple this with an alkyne-containing fluorophore (e.g., a BODIPY or Cyanine dye) using a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[10] Purify the final probe using HPLC.

  • MIC Determination: Determine the MIC of the fluorescent probe against the target bacterium (S. aureus) using the broth microdilution method to ensure biological activity is retained.[9]

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in appropriate broth media.

  • Labeling: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend. Add the fluorescent this compound probe at a concentration 1-2x its MIC and incubate for 30-60 minutes at 37°C.

  • Washing: Centrifuge the labeled cells, remove the supernatant containing the unbound probe, and wash the cell pellet 2-3 times with PBS to reduce background fluorescence.

  • Imaging: Resuspend the final cell pellet in PBS. Mount a small aliquot on an agarose pad on a glass slide.

  • Analysis: Visualize the cells using a confocal fluorescence microscope. Acquire images in both the differential interference contrast (DIC) and the appropriate fluorescence channel. Co-localization of the fluorescent signal with the bacterial cell envelope confirms target engagement. For quantitative analysis, labeled cells can be analyzed by flow cytometry to measure the fluorescence intensity per cell.[7]

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., HEPES with 0.05% Tween-20). Prepare a solution of Lipid II micelles in the identical buffer. Thoroughly degas both solutions.

  • Instrument Setup: Load the this compound solution into the injection syringe of the ITC instrument and the Lipid II solution into the sample cell. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell while stirring.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine the binding affinity (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH).[11]

Conclusion

Validating the target engagement of this compound is a critical step in understanding its mechanism of action and potential for development. Fluorescently labeled probes provide an unparalleled method for visualizing this engagement directly within live bacterial cells, offering compelling evidence of target localization and interaction. While powerful, this imaging-based approach is best complemented by quantitative biophysical methods like Isothermal Titration Calorimetry and functional biochemical assays. Together, this multi-faceted approach provides a robust and comprehensive validation of this compound's interaction with its Lipid II target, building a strong foundation for further preclinical and clinical investigation.

References

Comparative analysis of the enduracididine residue in Enduracidin and Teixobactin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure, function, and therapeutic potential of two potent lipoglycopeptide antibiotics, with a focus on the pivotal role of the rare amino acid, enduracididine.

In the ongoing battle against antimicrobial resistance, the scientific community continuously seeks novel therapeutic agents with unique mechanisms of action. Among the most promising are the lipoglycopeptide antibiotics Enduracidin and Teixobactin, both of which contain the unusual and structurally complex amino acid, enduracididine. This guide provides a comprehensive comparative analysis of these two molecules, with a particular emphasis on the contribution of the enduracididine residue to their potent antibacterial activity. We present quantitative data, detailed experimental protocols, and visual representations of their mechanisms to aid researchers, scientists, and drug development professionals in this critical field.

At a Glance: this compound vs. Teixobactin

FeatureThis compoundTeixobactin
Primary Target Lipid IILipid II and Lipid III
Mechanism of Action Inhibition of peptidoglycan synthesis by binding to the pyrophosphate moiety of Lipid II.Inhibition of cell wall synthesis by binding to the pyrophosphate and sugar moieties of Lipid II and Lipid III.
Enduracididine Stereochemistry L-Enduracididine and D-allo-enduracididineL-allo-enduracididine
Reported Activity Potent against Gram-positive bacteria, including resistant strains.Highly potent against a wide range of Gram-positive bacteria, including MRSA and VRE, with no detectable resistance observed.
Development Status Used commercially in some regions as a veterinary antibiotic (Enramycin).Preclinical development, with extensive research into synthetic analogues.

The Star Player: The Enduracididine Residue

Enduracididine is a rare, cyclic guanidinyl amino acid that is a key structural component of both this compound and Teixobactin.[1][2] Its unique five-membered cyclic guanidine moiety is crucial for the high-affinity binding of these antibiotics to their lipid targets in the bacterial cell wall.

Structure and Stereochemistry

The enduracididine family of amino acids includes several stereoisomers, with L-Enduracididine and D-allo-enduracididine being the first identified. This compound contains both L-enduracididine and D-allo-enduracididine residues, while Teixobactin exclusively incorporates L-allo-enduracididine.[1][2] This stereochemical difference may influence the precise binding interactions and overall conformation of the antibiotic-target complex.

Biosynthesis of Enduracididine

The biosynthesis of enduracididine proceeds from the common amino acid L-arginine through a series of enzymatic steps. A PLP-dependent hydroxylase, MppP, catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1] Subsequently, the enzyme MppR facilitates the dehydration and cyclization of this intermediate to form the characteristic cyclic guanidine structure of enduracididine.[1]

L_Arginine L-Arginine Intermediate_1 2-oxo-4-hydroxy- 5-guanidinovaleric acid L_Arginine->Intermediate_1 MppP (Hydroxylase) Cyclic_Guanidine Cyclic Guanidine Intermediate Intermediate_1->Cyclic_Guanidine MppR (Aldolase) Enduracididine L-Enduracididine Cyclic_Guanidine->Enduracididine MppQ (Transaminase)

Biosynthesis of L-Enduracididine from L-Arginine.

Mechanism of Action: A Tale of Two Lipid Binders

Both this compound and Teixobactin exert their antibacterial effects by targeting essential precursors in the bacterial cell wall synthesis pathway, specifically Lipid II.[2][3] By binding to Lipid II, they prevent its incorporation into the growing peptidoglycan chain, leading to cell wall damage and bacterial death.

cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Inhibition Inhibition Lipid_II->Inhibition Lipid_III Lipid III Lipid_III->Inhibition Peptidoglycan Growing Peptidoglycan Chain This compound This compound This compound->Lipid_II Binds Teixobactin Teixobactin Teixobactin->Lipid_II Binds Teixobactin->Lipid_III Binds Inhibition->Peptidoglycan Blocks Incorporation

Mechanism of Action of this compound and Teixobactin.

While both antibiotics bind to Lipid II, Teixobactin has the additional ability to bind to Lipid III, a precursor for cell wall teichoic acid synthesis. This dual-targeting mechanism is believed to contribute to Teixobactin's exceptional potency and the remarkable lack of observed resistance.[2] The enduracididine residue plays a pivotal role in this binding, with its positively charged guanidinium group forming crucial electrostatic interactions with the negatively charged pyrophosphate moiety of Lipid II.

Performance Data: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Teixobactin against a panel of clinically relevant Gram-positive bacteria. It is important to note that direct comparative studies are limited, and variations in experimental conditions can affect absolute MIC values.

OrganismThis compound (Enramycin) MIC (µg/mL)Teixobactin MIC (µg/mL)Teixobactin Analogue (Arg10) MIC (µg/mL)
Staphylococcus aureus0.2 - 1.60.25 - 0.51 - 2
Methicillin-resistant S. aureus (MRSA)0.4 - 3.10.25 - 0.51 - 2
Vancomycin-resistant Enterococci (VRE)0.8 - 6.30.0625 - 0.250.5 - 1
Streptococcus pneumoniae0.05 - 0.4Not widely reportedNot widely reported

Note: Data for this compound is derived from older literature and may not be directly comparable to the more recent data for Teixobactin and its analogues due to differences in testing methodologies. The Teixobactin analogue (Arg10) has the L-allo-enduracididine residue replaced with L-arginine.

Studies on Teixobactin analogues have shown that while the enduracididine residue is important for potent activity, it may not be absolutely essential.[4] Replacement of L-allo-enduracididine with other residues, such as L-arginine, can result in a slight decrease in activity.[2] Surprisingly, some analogues with non-polar residues like leucine and isoleucine at this position have demonstrated comparable or even superior activity to native Teixobactin, challenging the initial hypothesis that a cationic side chain is a strict requirement.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Antibiotic stock solution

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Lipid II Binding Assay (Thin-Layer Chromatography)

Objective: To qualitatively assess the binding of an antibiotic to Lipid II.

Materials:

  • Purified Lipid II

  • Antibiotic solution

  • Silica gel TLC plates

  • Developing solvent (e.g., chloroform/methanol/water/ammonia)

  • Visualization reagent (e.g., iodine vapor or specific stains)

Procedure:

  • Spot a solution of Lipid II onto a silica gel TLC plate.

  • In a separate lane, spot a mixture of Lipid II and the antibiotic that have been pre-incubated together.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots. A shift in the retention factor (Rf) of the Lipid II spot in the presence of the antibiotic, or the disappearance of the Lipid II spot, indicates binding.

The Path Forward: Challenges and Opportunities

The complex structure of enduracididine presents a significant synthetic challenge, hindering the large-scale production of both this compound and Teixobactin.[1] This has spurred considerable research into developing efficient synthetic routes and exploring analogues with simplified structures that retain potent antibacterial activity.

The discovery that the enduracididine residue in Teixobactin can be replaced by other amino acids without a significant loss of potency opens up exciting avenues for the design of new and improved antibiotics.[4] Further structure-activity relationship studies are crucial to elucidate the precise molecular interactions that govern target binding and to design next-generation antibiotics that can overcome the growing threat of antimicrobial resistance. The continued investigation of these remarkable molecules holds immense promise for the future of infectious disease therapy.

References

Enduracidin and its Efficacy Against Clostridium difficile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clostridium difficile, a notorious spore-forming bacterium, is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis. The challenge in treating C. difficile infection (CDI) lies in eradicating both the toxin-producing vegetative cells and the highly resilient, dormant spores responsible for recurrent infections. This guide provides a comparative analysis of the efficacy of enduracidin and other prominent antibiotics against both forms of C. difficile, supported by experimental data and detailed methodologies.

Comparative Efficacy Against C. difficile Vegetative Cells

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for ramoplanin (as a proxy for this compound), fidaxomicin, vancomycin, and metronidazole against C. difficile vegetative cells. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while MBC is the lowest concentration that results in bacterial death.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
Ramoplanin 0.25 - 0.50[3]--Bactericidal[1]
Fidaxomicin 0.016 - 0.50.06 - 0.1250.125 - 0.250.03 - 4
Vancomycin 0.25 - 4.0[4]0.5 - 1.01.0 - 2.05 to >40[5]
Metronidazole 0.06 - 16[6]0.25 - 0.50.5 - 2.03 - 18[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The ranges are compiled from multiple studies and can vary based on the specific C. difficile strains tested and the methodology used.

Efficacy Against C. difficile Spores

The dormant nature of C. difficile spores renders them highly resistant to most antibiotics. The primary mechanism of action of the compared antibiotics against spores is the inhibition of spore outgrowth—the process of a dormant spore germinating into a vegetative cell—rather than direct sporicidal activity.

  • Ramoplanin : Studies have shown that ramoplanin can adhere to the spore exosporium, effectively "ambushing" the germinating spore and preventing its outgrowth.[1][3] This suggests a potential role in preventing CDI recurrence.[1][8]

  • Fidaxomicin : Fidaxomicin has been demonstrated to inhibit spore formation (sporulation) and also prevent the outgrowth of vegetative cells from spores.

  • Vancomycin : Vancomycin does not have activity against dormant spores but can inhibit the outgrowth of vegetative cells from germinating spores.[9][10]

  • Metronidazole : Metronidazole shows no significant activity against C. difficile spores.[10]

Experimental Protocols

The determination of antibiotic efficacy against C. difficile requires specific anaerobic culture techniques and standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[7][11][12]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using broth microdilution or agar dilution methods under anaerobic conditions.

1. Broth Microdilution Method:

  • Inoculum Preparation : A standardized suspension of C. difficile vegetative cells is prepared from a fresh culture grown on supplemented Brucella agar. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Antibiotic Dilution : Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates containing an appropriate anaerobic broth, such as Brucella broth supplemented with hemin and vitamin K1.

  • Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.

  • Reading Results : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Agar Dilution Method (Reference Method):

  • Plate Preparation : A series of agar plates (e.g., supplemented Brucella agar) containing serial twofold dilutions of the antibiotic are prepared.

  • Inoculation : The standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation : Plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Reading Results : The MIC is the lowest antibiotic concentration that prevents the growth of more than one colony.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to assess the bactericidal activity of an antibiotic.[9][13]

  • Subculturing : Aliquots are taken from the wells of the microtiter plate from the broth microdilution test that show no visible growth (at and above the MIC).

  • Plating : These aliquots are plated onto antibiotic-free agar plates.

  • Incubation : The plates are incubated anaerobically at 37°C for 48-72 hours.

  • Reading Results : The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[9]

Evaluation of Anti-spore Activity

Testing the efficacy against spores involves assessing the inhibition of spore germination and outgrowth.

  • Spore Preparation : C. difficile spores are harvested from a sporulation-inducing agar medium and purified to remove vegetative cells and debris.

  • Spore Germination Assay : Purified spores are exposed to the antibiotic in a germination-inducing medium (e.g., broth containing a germinant like taurocholate).

  • Assessment of Outgrowth : The transition from phase-bright spores to phase-dark germinated spores and the subsequent emergence of vegetative cells are monitored over time using phase-contrast microscopy and by plating on nutrient agar to determine viable cell counts. A reduction in the number of colony-forming units (CFUs) compared to a no-antibiotic control indicates inhibition of spore outgrowth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound/ramoplanin and a typical experimental workflow for evaluating antibiotic efficacy.

Mechanism of Action of this compound/Ramoplanin This compound/\nRamoplanin This compound/ Ramoplanin Lipid II Lipid II This compound/\nRamoplanin->Lipid II Binds to Transglycosylation Transglycosylation Lipid II->Transglycosylation Required for Peptidoglycan\nPrecursor Peptidoglycan Precursor Peptidoglycan\nPrecursor->Transglycosylation Cell Wall\nSynthesis Cell Wall Synthesis Transglycosylation->Cell Wall\nSynthesis Inhibited Bacterial\nCell Lysis Bacterial Cell Lysis Cell Wall\nSynthesis->Bacterial\nCell Lysis Disruption leads to

This compound/Ramoplanin Mechanism of Action

Experimental Workflow for Antibiotic Efficacy Testing cluster_vegetative Vegetative Cell Testing cluster_spore Spore Testing Inoculum\nPreparation Inoculum Preparation MIC Determination\n(Broth/Agar Dilution) MIC Determination (Broth/Agar Dilution) Inoculum\nPreparation->MIC Determination\n(Broth/Agar Dilution) MBC Determination MBC Determination MIC Determination\n(Broth/Agar Dilution)->MBC Determination Data Analysis\n& Comparison Data Analysis & Comparison MBC Determination->Data Analysis\n& Comparison Spore\nPurification Spore Purification Spore Germination\nAssay Spore Germination Assay Spore\nPurification->Spore Germination\nAssay Outgrowth\nInhibition Assessment Outgrowth Inhibition Assessment Spore Germination\nAssay->Outgrowth\nInhibition Assessment Outgrowth\nInhibition Assessment->Data Analysis\n& Comparison C. difficile\nCulture C. difficile Culture C. difficile\nCulture->Inoculum\nPreparation C. difficile\nCulture->Spore\nPurification

Antibiotic Efficacy Testing Workflow

References

Enduracidin's Potential in Combating Bacterial Biofilms: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly those encased in protective biofilms, presents a formidable challenge in clinical settings. Biofilms are complex, sessile communities of microorganisms embedded in a self-produced extracellular polymeric substance (EPS) matrix, which confers significantly increased tolerance to conventional antimicrobial agents. Enduracidin, a lipoglycopeptide antibiotic, has demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the potential in vitro activity of this compound against bacterial biofilms, drawing on its known mechanism of action and comparing it with other antibiotics that target the same cellular pathway.

Mechanism of Action: Targeting the Foundation of the Bacterial Cell Wall

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets Lipid II, a pivotal precursor molecule involved in the transport of peptidoglycan monomers from the cytoplasm to the cell exterior.[1][2][3] this compound binds to Lipid II, thereby sterically hindering the transglycosylation step, a critical process for the polymerization of the peptidoglycan chains.[1][2] This mechanism is shared by other well-known antibiotics such as vancomycin and ramoplanin, providing a basis for comparative assessment of their anti-biofilm potential.[1][2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of peptidoglycan synthesis.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM- pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MurY Lipid II Lipid II Lipid I->Lipid II MurG Translocase Translocase (Flippase) Lipid II->Translocase Flipping Growing Peptidoglycan Growing Peptidoglycan Chain Translocase->Growing Peptidoglycan Transglycosylation (inhibited by this compound) PBP Penicillin-Binding Proteins (PBPs) Growing Peptidoglycan->PBP Transpeptidation This compound This compound This compound->Lipid II Binds to

Caption: Proposed mechanism of action of this compound.

Comparative In Vitro Anti-Biofilm Activity

While direct experimental data on the Minimum Biofilm Eradication Concentration (MBEC) of this compound is limited in publicly available literature, we can infer its potential efficacy by examining data from other Lipid II-targeting antibiotics against common biofilm-forming pathogens like Staphylococcus aureus.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) for Selected Lipid II-Targeting Antibiotics against S. aureus

AntibioticMechanism of ActionTypical MIC Range (µg/mL)Typical MBEC Range (µg/mL)Fold Increase (MBEC/MIC)
This compound (Predicted) Inhibits transglycosylation by binding Lipid II 0.05 - 1 Likely > MIC Unknown
VancomycinInhibits transglycosylation and transpeptidation by binding D-Ala-D-Ala of Lipid II0.5 - 2128 - >102464 - >512
DalbavancinDimerizes and anchors to the cell membrane, binds D-Ala-D-Ala of Lipid II0.03 - 0.1251 - 328 - 256
OritavancinDimerizes and anchors to the cell membrane, binds D-Ala-D-Ala and has membrane-disrupting activity0.015 - 0.1250.5 - 84 - 64

Note: The predicted values for this compound are based on its potent MIC values and the general trend observed for other antibiotics where MBEC is significantly higher than MIC. The provided ranges for comparator antibiotics are compiled from various in vitro studies and can vary depending on the specific strain and experimental conditions.

The data clearly indicates that bacteria within biofilms are significantly less susceptible to antibiotics than their planktonic counterparts, as reflected by the substantially higher MBEC values compared to MICs. While this compound demonstrates potent activity against planktonic bacteria, it is anticipated that higher concentrations would be required to eradicate established biofilms.

Experimental Protocols for In Vitro Biofilm Assessment

To facilitate further research and standardized comparison, detailed methodologies for key in vitro biofilm experiments are provided below.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a standard method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

cluster_workflow MBEC Assay Workflow Start Start Inoculation Inoculate 96-well plate with bacterial suspension Start->Inoculation Incubation1 Incubate to allow biofilm formation on pegs Inoculation->Incubation1 Rinsing1 Rinse pegs to remove planktonic bacteria Incubation1->Rinsing1 Challenge Place peg lid into a new 96-well plate containing serial dilutions of antibiotic Rinsing1->Challenge Incubation2 Incubate for challenge period (e.g., 24 hours) Challenge->Incubation2 Rinsing2 Rinse pegs to remove antibiotic Incubation2->Rinsing2 Recovery Place peg lid into a new 96-well plate with fresh growth medium Rinsing2->Recovery Incubation3 Incubate to allow for regrowth of surviving bacteria Recovery->Incubation3 Readout Determine MBEC by visual inspection or absorbance reading Incubation3->Readout End End Readout->End

Caption: Workflow for the MBEC assay.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth) and adjust to a specific optical density (e.g., 0.5 McFarland standard).

  • Biofilm Formation: Add the bacterial suspension to the wells of a 96-well plate with a peg lid (e.g., Calgary Biofilm Device). Incubate for 24-48 hours to allow biofilm formation on the pegs.

  • Rinsing: Gently rinse the peg lid in a sterile saline solution to remove non-adherent, planktonic bacteria.

  • Antibiotic Challenge: Prepare serial dilutions of the test antibiotic (e.g., this compound) in a new 96-well plate. Place the peg lid with the established biofilms into this challenge plate.

  • Incubation: Incubate the challenge plate for a defined period (typically 24 hours).

  • Recovery: After the challenge, rinse the peg lid again in sterile saline to remove any residual antibiotic. Place the peg lid into a new 96-well plate containing fresh, sterile growth medium.

  • Regrowth: Incubate the recovery plate for 18-24 hours.

  • MBEC Determination: The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm, which can be assessed visually or by measuring the optical density of the wells.

Crystal Violet Assay for Biofilm Biomass Quantification

This assay is used to quantify the total biomass of a biofilm, providing an indication of the inhibitory effect of a compound on biofilm formation.

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well flat-bottom plate in the presence of varying concentrations of the test antibiotic.

  • Washing: After incubation, discard the culture medium and gently wash the wells with a sterile saline solution to remove planktonic cells.

  • Fixation: Fix the biofilms by adding methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and stain the biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Washing: Wash the wells thoroughly with deionized water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Conclusion and Future Directions

This compound's mechanism of action, targeting the essential Lipid II molecule in bacterial cell wall synthesis, positions it as a promising candidate for combating Gram-positive bacterial infections. While its potent in vitro activity against planktonic bacteria is well-documented, its efficacy against the more resilient biofilm-associated infections warrants further investigation. The provided comparative data with other Lipid II-targeting antibiotics suggests that while higher concentrations of this compound will likely be required to eradicate biofilms, its unique structural properties may offer advantages.

Future research should focus on generating robust in vitro biofilm data for this compound, including MBEC values against a panel of clinically relevant Gram-positive pathogens and quantification of biofilm biomass reduction. Furthermore, exploring the synergistic potential of this compound with other classes of antibiotics or with agents that disrupt the biofilm matrix could unveil novel therapeutic strategies to overcome the challenge of biofilm-mediated infections. The experimental protocols outlined in this guide provide a framework for such investigations, enabling standardized and comparable assessments of this compound's anti-biofilm capabilities.

References

Safety Operating Guide

Proper Disposal of Enduracidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical Data and Safety Considerations

Understanding the fundamental properties of Enduracidin is the first step toward safe handling and disposal. The following table summarizes key data points for this polypeptide antibiotic.

PropertyValueCitation
Chemical Name This compound (also known as Enramycin)
CAS Number 11115-82-5
Molecular Formula C107H138Cl2N26O31 (for this compound A)
Appearance White or yellowish-white powder
Solubility Poor aqueous solubility.[1]
Stability Has lower hydrolytic stability compared to the similar antibiotic, ramoplanin.[1]

Recommended Disposal Procedures

In the absence of a specific Safety Data Sheet (SDS) for pure this compound, a conservative approach to disposal is necessary. The following procedures are based on general guidelines for antibiotic and chemical waste disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Inactivation and Disposal of Solutions:

  • Small Quantities of Aqueous Solutions: For very small quantities of dilute solutions, some institutional guidelines for other antibiotics may permit inactivation with a 10% bleach solution followed by copious amounts of water down the drain. However, given this compound's poor aqueous solubility and the general move to reduce chemical discharge, this is not the preferred method.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated, labeled, and sealed waste container for hazardous chemical waste. Do not mix with incompatible waste streams.

3. Disposal of Solid this compound and Contaminated Materials:

  • Solid Waste: All solid this compound, as well as materials heavily contaminated with it (e.g., weighing papers, contaminated tips), should be collected in a clearly labeled, sealed container for chemical waste.

  • Incineration: The most recommended method for the final disposal of this compound is high-temperature incineration. A Safety Data Sheet for a product containing approximately 8% this compound advises to "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and Exhaust air." This approach ensures the complete destruction of the antibiotic molecule.

  • Licensed Waste Disposal Service: All collected this compound waste, whether in solid or liquid form, must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this.

4. Spill Management:

  • In the event of a spill, cordon off the area.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with a chemically inert absorbent material.

  • Collect all contaminated materials into a sealed container for hazardous waste.

  • Clean the spill area with an appropriate decontaminating solution and dispose of cleaning materials as hazardous waste.

Experimental Protocols for Disposal

As no specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are publicly available, the primary "protocol" is segregation, proper labeling, and disposal via a certified hazardous waste management service, with a strong recommendation for incineration as the final treatment method.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Enduracidin_Disposal_Workflow cluster_start Start cluster_form Identify Waste Form cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_disposal Final Disposal Start This compound Waste Generated Identify_Form Solid or Liquid? Start->Identify_Form Collect_Solid Collect in Labeled, Sealed Container Identify_Form->Collect_Solid Solid Identify_Solvent Aqueous or Organic Solvent? Identify_Form->Identify_Solvent Liquid Contact_EHS Contact Institutional EHS Office Collect_Solid->Contact_EHS Collect_Organic Collect in Labeled, Sealed Solvent Waste Container Identify_Solvent->Collect_Organic Organic Assess_Aqueous Assess Local Regulations for Aqueous Antibiotic Waste Identify_Solvent->Assess_Aqueous Aqueous Collect_Organic->Contact_EHS Assess_Aqueous->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Service Contact_EHS->Arrange_Pickup Incineration High-Temperature Incineration Arrange_Pickup->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

References

Comprehensive Safety and Handling Guide for Enduracidin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Enduracidin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.

Hazard Identification and Safety Summary

This compound, also known as Enramycin, is a polypeptide antibiotic.[1][2] While effective against Gram-positive bacteria, it presents several hazards to laboratory personnel.[2] It is harmful if swallowed and can cause allergic reactions upon skin contact or inhalation.[3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Due to these potential health effects, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The consistent recommendation across safety data sheets is the use of comprehensive personal protective equipment to minimize exposure.[3][4]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] A face shield may also be used.To protect eyes from splashes or dust particles of this compound.
Skin Protection Chemical-resistant, impervious gloves (e.g., unlined neoprene, nitrile). Protective clothing or lab coat.To prevent skin contact, which can lead to allergic reactions.[1][3]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or symptoms occur, use a full-face respirator.[1][3]To prevent inhalation, which can cause allergic or asthmatic symptoms.[3]

Quantitative Toxicity Data

Currently, there are no established official Occupational Exposure Limits (OELs) for this compound.[4] In the absence of a specific OEL, it is crucial to minimize exposure through engineering controls and PPE. The available acute toxicity data is summarized below.

ParameterValueSpeciesRouteSource
LD50100 mg/kgDogIntravenousTakeda Kenkyusho Nempo. Annual Report of the Takeda Research Laboratories.[2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.

Precautionary Statements:

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

The logical workflow for handling this compound is as follows:

Enduracidin_Workflow cluster_prep Preparation & Handling cluster_response Emergency Response cluster_disposal Decontamination & Disposal Start Receive this compound Assess Review SDS & Perform Risk Assessment Start->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Weighing Handle in Ventilated Area (e.g., Fume Hood) Don_PPE->Weighing Experiment Perform Experimental Work Weighing->Experiment Spill Accidental Spill Experiment->Spill Exposure Personnel Exposure Experiment->Exposure Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate After Work Completion Cleanup Contain & Clean Spill (Absorbent Material) Spill->Cleanup Follow Spill Protocol First_Aid Provide First Aid Exposure->First_Aid Follow First Aid Protocol Waste_Collection Collect Waste in Labeled, Sealed Container Cleanup->Waste_Collection Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE Doff_PPE->Waste_Collection Disposal Dispose via Approved Waste Disposal Plant Waste_Collection->Disposal

Diagram of the safe handling workflow for this compound.

Emergency and First Aid Procedures

In case of exposure, immediate action is required.

Exposure RouteFirst Aid Measure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

Disposal Plan

All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in closed, suitable, and clearly labeled containers.[3]

  • Storage: Store waste containers in a designated, secure area.

  • Disposal: Dispose of the product and its container through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the substance to enter drains or soil.[3]

Experimental Protocols Cited

While specific safety testing protocols for this compound are not detailed in the provided search results, protocols for its isolation and purification from Streptomyces fungicidicus fermentations are available. These procedures generally involve steps such as extraction with acidified methanol or acetone, purification by adsorption chromatography, and crystallization.[5][6] Personnel conducting these or similar procedures should adhere strictly to the PPE and handling guidelines outlined above due to the high potential for exposure to the concentrated compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.